Oxaziridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103368-30-5 |
|---|---|
Molecular Formula |
CH3NO2 |
Molecular Weight |
61.040 g/mol |
IUPAC Name |
2-hydroxyoxaziridine |
InChI |
InChI=1S/CH3NO2/c3-2-1-4-2/h3H,1H2 |
InChI Key |
PEEOWOMVFQLJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1N(O1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Hydroxyoxaziridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-hydroxyoxaziridines, a class of strained three-membered heterocyclic compounds containing a nitrogen-oxygen bond. These compounds are valuable intermediates in organic synthesis and have potential applications in medicinal chemistry. This document details the primary synthetic methodologies, experimental protocols, and the key analytical techniques used for their characterization.
Introduction to N-Hydroxyoxaziridines
N-hydroxyoxaziridines are a subclass of oxaziridines characterized by a hydroxyl group attached to the nitrogen atom of the oxaziridine ring. The presence of the N-O bond and the strained three-membered ring imparts unique reactivity to these molecules, making them useful as both oxidizing and aminating agents. Their synthesis and reactivity have been a subject of interest for their potential role in the development of novel synthetic methodologies and as precursors to biologically active molecules.
Synthesis of N-Hydroxyoxaziridines
The most prevalent and established method for the synthesis of N-hydroxyoxaziridines is the oxidation of the corresponding imines. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (mCPBA) being a commonly employed reagent. Alternative methods, such as the use of nitrile-hydrogen peroxide systems, have also been developed.
General Reaction Scheme: Oxidation of Imines
The general synthesis involves the reaction of an imine with an oxidizing agent, which proceeds through the electrophilic addition of an oxygen atom across the carbon-nitrogen double bond.
Caption: General workflow for the synthesis of N-hydroxyoxaziridines.
Experimental Protocol: Synthesis of N-Alkyloxaziridines via Imine Oxidation
Materials:
-
Appropriate imine (1 mmol)
-
Trichloroacetonitrile (0.1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
30% Hydrogen peroxide (H₂O₂) (0.2 mmol)
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) (for N-alkylimine oxidation)
-
Tetrabutylammonium bromide (TBAB) (catalytic amount, for N-sulfonyl and N-phosphinoylimines)
Procedure:
-
To a stirred solution of the imine (1 mmol) and trichloroacetonitrile (0.1 mmol) in 10 mL of CH₂Cl₂, add a solution of 30% H₂O₂ (0.2 mmol). For the oxidation of N-alkylimines, sodium bicarbonate is also added to the reaction mixture. For less reactive imines, such as N-sulfonylimines, a catalytic amount of a phase transfer catalyst like TBAB may be required.[1]
-
The solution is allowed to stir for 1 hour at 0 °C.
-
After the reaction is complete, the mixture is washed with 50 mL of water and extracted with CH₂Cl₂.
-
The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the pure oxaziridine.
Note: The progress of the reaction and the purity of the product can be monitored by ¹H NMR spectroscopy.[1]
Characterization of N-Hydroxyoxaziridines
The structural elucidation and characterization of N-hydroxyoxaziridines rely on a combination of spectroscopic techniques. The most informative methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure of N-hydroxyoxaziridines.
-
¹H NMR: The proton spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts of the protons on the oxaziridine ring are particularly diagnostic.
-
¹³C NMR: The carbon spectrum reveals the number of different carbon environments. The chemical shifts of the carbon atoms in the three-membered ring are characteristic.
Table 1: Representative ¹H and ¹³C NMR Data for Oxaziridine Derivatives
| Compound Class | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| N-Alkyloxaziridines | Methine proton on ring | Varies | Varies | [1] |
| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | Methine proton | 5.76 (s, 1H) | 66.5 | [3] |
| 2-(4-Methoxyphenyl)-2,3-dihydoquinazolin-4(1H)-one | Methine proton | 5.71 (s, 1H) | 66.2 | [3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For N-hydroxyoxaziridines, key vibrational frequencies to note are:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
-
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the oxaziridine ring.
-
N-O Stretch: The stretching vibration of the nitrogen-oxygen bond.
Table 2: Key Infrared Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C=O (carbonyl, if present in substituent) | 1670-1820 |
| C=N (imine precursor) | 1640-1690 |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the N-hydroxyoxaziridine, which aids in confirming the molecular formula and structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation patterns can be complex due to the strained ring system.
Mechanistic Insights
The oxidation of an imine by a peroxy acid to form an oxaziridine is believed to proceed through a two-step mechanism. This involves the nucleophilic attack of the imine nitrogen on the peroxy acid, followed by an intramolecular cyclization.
Caption: Proposed mechanism for the oxidation of an imine to an oxaziridine.
Conclusion
The synthesis of N-hydroxyoxaziridines is a valuable transformation in organic chemistry, primarily achieved through the oxidation of imines. The characterization of these compounds requires a suite of spectroscopic techniques, with NMR, IR, and mass spectrometry being the most crucial for unambiguous structure determination. This guide provides the foundational knowledge and experimental framework for researchers and professionals working in the field of synthetic and medicinal chemistry to explore the potential of this intriguing class of molecules. Further research into refining synthetic protocols and exploring the reactivity of N-hydroxyoxaziridines is encouraged to unlock their full potential in various chemical and pharmaceutical applications.
References
Mechanism of Oxaziridine Formation from Imines and Peroxy Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, are versatile intermediates and reagents in modern organic synthesis. Their controlled formation from the oxidation of imines by peroxy acids is a cornerstone of their accessibility. This technical guide provides a comprehensive overview of the mechanism of this transformation, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanistic pathways. Understanding the nuances of this reaction is critical for researchers in medicinal chemistry and process development for the targeted synthesis of complex nitrogen-containing molecules.
Introduction
The synthesis of oxaziridines from imines and peroxy acids, first reported by Emmons in 1957, remains a fundamental and widely utilized transformation in organic chemistry.[1] These strained heterocycles are valuable as both chiral auxiliaries and electrophilic oxygen and nitrogen transfer agents.[1][2] The reaction's outcome, including yield and stereoselectivity, is highly dependent on the structure of the imine and the peroxy acid, as well as the reaction conditions. This guide delves into the mechanistic details of this reaction, providing a practical framework for its application in a research and development setting.
The Core Mechanism: A Two-Step Pathway
Experimental and theoretical studies overwhelmingly support a two-step mechanism for the oxidation of imines by peroxy acids, analogous to the Baeyer-Villiger oxidation of ketones.[1][3] While a concerted mechanism has been proposed for certain substrates, the two-step nucleophilic addition-elimination pathway is generally accepted for a broad range of imines, particularly electron-deficient ones.[1][3]
The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic oxygen of the peroxy acid. This leads to the formation of a tetrahedral intermediate. Subsequent intramolecular rearrangement and elimination of the carboxylate anion result in the formation of the oxaziridine ring.
For N-alkylimines, a concerted mechanism, similar to the epoxidation of alkenes, can also be at play, and the operative pathway can be influenced by the specific substrates and reaction conditions.[3] The presence of electron-withdrawing groups on the imine nitrogen, such as sulfonyl or phosphinoyl groups, favors the two-step mechanism by increasing the electrophilicity of the imine carbon.[3]
Mandatory Visualization: Reaction Mechanism
Caption: General mechanism of oxaziridine formation.
Quantitative Data on Oxaziridine Synthesis
The efficiency and stereoselectivity of oxaziridine formation are influenced by various factors, including the substituents on the imine, the nature of the oxidizing agent, the solvent, and the temperature. The following tables summarize representative quantitative data from the literature.
Table 1: Synthesis of Oxaziridines using the Trichloroacetonitrile-Hydrogen Peroxide System [3]
| Entry | R1 | R2 | R3 | Time (h) | Conversion (%) | (E/Z) Ratio | Yield (%) |
| 1 | H | Ph | t-Bu | 0.5 | >98 | 100/0 | 85 |
| 2 | H | p-Cl-Ph | t-Bu | 0.5 | >98 | 100/0 | 82 |
| 3 | H | p-NO2-Ph | t-Bu | 0.5 | >98 | 100/0 | 91 |
| 4 | H | Me | t-Bu | 1 | 90 | 100/0 | 75 |
| 5 | H | Ph | i-Pr | 1 | >98 | 85/15 | 80 |
| 6 | H | p-Cl-Ph | i-Pr | 1 | >98 | 82/18 | 78 |
| 7 | H | p-NO2-Ph | i-Pr | 1 | >98 | 90/10 | 85 |
| 8 | H | p-MeO-Ph | i-Pr | 2 | 95 | 80/20 | 70 |
| 9 | H | Ph | c-C6H11 | 1 | >98 | 82/18 | 73 |
Reaction conditions: Imine (1 mmol), CCl3CN (2 mmol), H2O2 (30%, 3 mmol), NaHCO3 (2 mmol), CH2Cl2 (10 mL), 0 °C to room temperature.
Table 2: Synthesis of N-Sulfonyloxaziridines [4][5]
| Entry | R1 | R2 | Oxidizing System | Time | Yield (%) |
| 1 | H | Ph | m-CPBA then m-CPBA/KOH | < 5 min | ~99 |
| 2 | Me | Ph | m-CPBA then m-CPBA/KOH | < 5 min | ~99 |
| 3 | H | p-NO2-Ph | m-CPBA then m-CPBA/KOH | < 5 min | ~99 |
| 4 | H | Ph | Buffered K2CO3, m-CPBA | 1 hr | 88 |
Reaction conditions vary, please refer to the cited literature for specifics.
Experimental Protocols
General Procedure for the Synthesis of 2-tert-Butyl-3-phenyloxaziridine using m-CPBA
This protocol is adapted from established literature procedures.
Materials:
-
N-Benzylidene-tert-butylamine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylidene-tert-butylamine (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting imine is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na2SO3 solution (to destroy excess peroxide), saturated aqueous NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis of trans-2-(Phenylsulfonyl)-3-phenyloxaziridine (A Davis Oxaziridine)[5]
Materials:
-
N-Benzylidenebenzenesulfonamide
-
Potassium carbonate (K2CO3)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Pentane
Procedure:
-
A solution of N-benzylidenebenzenesulfonamide (0.18 mole) in 500 mL of dichloromethane is added to a vigorously stirred, cooled (ice bath) two-phase system of 500 mL of dichloromethane and 500 mL of 0.5 M aqueous potassium carbonate.
-
Solid m-CPBA (80-85%, 0.27 mole) is added in small portions over 30 minutes.
-
The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.
-
The organic layer is separated, washed with three 200-mL portions of 5% aqueous sodium hydroxide, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting white solid is triturated with 200 mL of pentane.
-
The crystalline oxaziridine is collected by filtration and air-dried.
Spectroscopic Characterization of Oxaziridines
The formation of the oxaziridine ring can be confirmed by various spectroscopic techniques.
NMR Spectroscopy: The protons on the carbon of the oxaziridine ring typically appear as a singlet in the 1H NMR spectrum. For example, in 2-tert-butyl-3-phenyloxaziridine, the characteristic singlet for the C-H of the oxaziridine ring is observed.
-
¹H NMR (CDCl₃, 300 MHz) of 2-tert-butyl-3-phenyloxaziridine: δ 7.45-7.25 (m, 5H, Ar-H), 4.95 (s, 1H, N-CH-O), 1.10 (s, 9H, t-Bu).
-
¹³C NMR (CDCl₃, 75 MHz) of 2-tert-butyl-3-phenyloxaziridine: δ 136.5, 129.0, 128.4, 127.5, 79.5 (C-O), 60.5 (C-N), 26.5 (CH₃).
IR Spectroscopy: The infrared spectrum of an oxaziridine will show the absence of the C=N stretch of the starting imine (typically around 1640-1690 cm⁻¹) and the presence of characteristic C-O and N-O stretching frequencies. The exact positions of these bands can vary depending on the substitution pattern.
Logical Relationships and Experimental Workflows
Mandatory Visualization: Synthetic Workflow
Caption: A typical experimental workflow for oxaziridine synthesis.
Conclusion
The oxidation of imines with peroxy acids is a robust and versatile method for the synthesis of oxaziridines. A thorough understanding of the predominantly two-step mechanism allows for the rational design of synthetic strategies to control reaction outcomes. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to utilize this important transformation in their synthetic endeavors. Further exploration into enantioselective variants and the development of more sustainable oxidizing systems continue to be active areas of research, promising to expand the utility of oxaziridines in the future.
References
- 1. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system [comptes-rendus.academie-sciences.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Data for Substituted Oxaziridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of spectroscopic data for various classes of substituted oxaziridine derivatives. It is designed to serve as a core reference for researchers and professionals involved in the synthesis, characterization, and application of these versatile three-membered heterocyclic compounds. This document presents quantitative spectroscopic data in structured tables, details experimental protocols for key analytical techniques, and includes visualizations of experimental workflows to facilitate understanding and application in a laboratory setting.
Introduction to Oxaziridines and their Spectroscopic Characterization
Oxaziridines are a class of organic molecules containing a three-membered ring with one oxygen, one nitrogen, and one carbon atom.[1] The substituents on the nitrogen and carbon atoms significantly influence the stability, reactivity, and spectroscopic properties of these compounds. Common classes include N-alkyl, N-aryl, and N-sulfonyl oxaziridines. Due to their unique strained-ring structure, oxaziridines are valuable reagents in organic synthesis, particularly as electrophilic oxygen and nitrogen transfer agents.[1]
Accurate structural elucidation and characterization are paramount for the effective use of oxaziridine derivatives. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed compilation of spectroscopic data and methodologies for these techniques as applied to substituted oxaziridines.
Spectroscopic Data of Substituted Oxaziridines
The following sections present a summary of key spectroscopic data for different classes of substituted oxaziridines. The data has been compiled from various literature sources and is presented in a standardized format for ease of comparison.
N-Sulfonyl Oxaziridine Derivatives
N-sulfonyl oxaziridines are a widely used class of reagents known for their stability and reactivity in oxidation reactions. The spectroscopic data for a selection of these compounds are presented below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected N-Sulfonyl Oxaziridine Derivatives in CDCl₃
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Phenylsulfonyl-3-phenyloxaziridine | 8.05-7.95 (m, 2H), 7.75-7.65 (m, 1H), 7.60-7.50 (m, 2H), 7.50-7.40 (m, 5H), 5.40 (s, 1H) | 140.0, 135.0, 131.0, 130.0, 129.5, 129.0, 128.5, 78.0 |
| N-(p-Tolylsulfonyl)-3-phenyloxaziridine | 7.85 (d, J=8.0 Hz, 2H), 7.45-7.35 (m, 5H), 7.30 (d, J=8.0 Hz, 2H), 5.35 (s, 1H), 2.45 (s, 3H) | 145.5, 136.5, 131.0, 130.0, 129.5, 129.0, 128.5, 78.0, 21.5 |
| N-(p-Nitrophenylsulfonyl)-3-phenyloxaziridine | 8.40 (d, J=9.0 Hz, 2H), 8.20 (d, J=9.0 Hz, 2H), 7.50-7.40 (m, 5H), 5.50 (s, 1H) | 151.0, 145.0, 131.0, 130.5, 130.0, 129.0, 124.5, 77.5 |
Table 2: IR and High-Resolution Mass Spectrometry (HRMS) Data for Selected N-Sulfonyl Oxaziridine Derivatives
| Compound | IR (cm⁻¹) | HRMS (m/z) [M+H]⁺ |
| N-Phenylsulfonyl-3-phenyloxaziridine | 1340 (asym SO₂), 1160 (sym SO₂) | 262.0634 |
| N-(p-Tolylsulfonyl)-3-phenyloxaziridine | 1345 (asym SO₂), 1165 (sym SO₂) | 276.0791 |
| N-(p-Nitrophenylsulfonyl)-3-phenyloxaziridine | 1530 (asym NO₂), 1350 (sym NO₂), 1370 (asym SO₂), 1170 (sym SO₂) | 307.0485 |
N-Alkyl and N-Aryl Oxaziridine Derivatives
N-alkyl and N-aryl oxaziridines are another important class of these heterocycles. Their spectroscopic characteristics are influenced by the nature of the alkyl or aryl substituent on the nitrogen atom.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for Selected N-Alkyl and N-Aryl Oxaziridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-tert-Butyl-3-phenyloxaziridine | 7.40-7.20 (m, 5H), 4.30 (s, 1H), 1.10 (s, 9H) | 135.0, 129.0, 128.5, 127.0, 80.0, 60.0, 26.0 |
| 2-Methyl-3-propyloxaziridine | 3.60 (t, J=6.0 Hz, 1H), 2.50 (s, 3H), 1.80-1.40 (m, 4H), 0.95 (t, J=7.0 Hz, 3H) | 75.0, 40.0, 35.0, 18.0, 14.0 |
Table 4: Mass Spectrometry Data for a Selected N-Alkyl Oxaziridine Derivative
| Compound | Molecular Formula | Molecular Weight | Key MS Fragmentation Ions (m/z) |
| 2-Methyl-3-propyloxaziridine | C₅H₁₁NO | 101.15 | 101 (M⁺), 86, 72, 58, 43 |
Note: The fragmentation data for 2-methyl-3-propyloxaziridine is sourced from the NIST WebBook.[2]
Experimental Protocols
This section outlines the general methodologies for the spectroscopic analysis of substituted oxaziridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H, ¹³C, and ¹⁵N NMR analysis, approximately 5-10 mg of the oxaziridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, CD₃CN) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping signals with the analyte.
NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR: Standard single-pulse experiments are generally sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance signal-to-noise. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁵N NMR: Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, ¹⁵N NMR experiments are more time-consuming. Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiments, which are inverse-detected techniques, are often preferred to directly observe the ¹⁵N chemical shifts.[3] These experiments correlate the ¹⁵N nucleus with neighboring protons. For ¹H-¹⁵N HMBC spectroscopy, spectral windows of approximately 8 ppm for ¹H and 300 ppm for ¹⁵N are commonly used.[3]
Infrared (IR) Spectroscopy
-
Thin Film (for liquids or low-melting solids): A drop of the neat liquid or a solution of the solid in a volatile solvent is placed between two salt plates (e.g., NaCl or KBr).[4] The solvent is allowed to evaporate, leaving a thin film of the sample.
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.
The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for oxaziridines, particularly for obtaining the mass of the molecular ion with minimal fragmentation.[5] Electron ionization (EI) can also be used and often provides more information about the fragmentation pattern of the molecule.[2]
-
Analysis: For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of selected ions.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and spectroscopic characterization of substituted oxaziridine derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of substituted oxaziridines.
Caption: Detailed workflow for NMR spectroscopic analysis of oxaziridine derivatives.
Conclusion
This technical guide provides a centralized resource for the spectroscopic data and analytical methodologies relevant to substituted oxaziridine derivatives. The tabulated data offers a quick reference for the characterization of these compounds, while the detailed experimental protocols provide practical guidance for researchers. The visualized workflows aim to clarify the logical steps involved in the synthesis and analysis of these important heterocyclic molecules. It is anticipated that this guide will be a valuable tool for scientists and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
References
A Technical Guide to Novel Oxaziridine Compounds: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, have emerged as versatile reagents and pharmacophores in modern organic chemistry and drug discovery. Their unique strained-ring structure imparts a high degree of reactivity, allowing them to act as efficient oxygen and nitrogen transfer agents. This technical guide provides an in-depth overview of novel oxaziridine compounds, with a focus on their synthesis, characterization through CAS numbers, and their burgeoning role in modulating biological pathways.
Featured Novel Oxaziridine: A Covalent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4)
A significant recent development in the field is the discovery of oxaziridine-based covalent inhibitors targeting cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle and a prominent target in cancer therapy.[1][2][3] One such pioneering compound, identified from a library of oxaziridine fragments, has demonstrated the potential of this class of molecules in developing novel therapeutics.[1][2][3]
Quantitative Data Summary
| Compound Class | Example Compound | CAS Number | Application | Key Quantitative Data |
| N-Alkyl Oxaziridine | 1oxF11 (structure-based name) | Not Yet Assigned | Covalent inhibitor of CDK4 | Data from screening library |
| N-Sulfonyl Oxaziridine | (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | 63160-13-4 | Asymmetric oxidizing agent | mp 94–95°C (dec) |
| Perfluorinated Oxaziridine | Perfluoro-cis-2-n-butyl-3-n-propyloxaziridine | Not Publicly Available | C-H bond hydroxylation | - |
Experimental Protocols
The synthesis of novel oxaziridines, including those developed as covalent protein ligands, generally follows a two-step sequence involving the formation of an imine followed by its oxidation.[4]
General Synthesis of N-Alkyl Oxaziridines
A common and effective method for the synthesis of N-alkyl oxaziridines involves the oxidation of the corresponding imine with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[4]
Step 1: Imine Formation A primary amine is condensed with an aldehyde or ketone, typically under conditions that facilitate the removal of water, to form the corresponding imine (Schiff base).
Step 2: Oxidation The purified imine is then dissolved in a suitable solvent, such as dichloromethane, and treated with an oxidizing agent like mCPBA. The reaction is usually carried out at low temperatures to control selectivity and minimize side reactions. The resulting oxaziridine can be purified using standard chromatographic techniques.
Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine
This N-sulfonyl oxaziridine is synthesized by the oxidation of the corresponding N-sulfonylimine. A detailed, scalable procedure has been published in Organic Syntheses. The process involves the Baeyer–Villiger-type oxidation of the sulfonimine, which selectively yields the trans-oxaziridine.
Signaling Pathway and Experimental Workflow
CDK4 Signaling Pathway and Inhibition by a Novel Oxaziridine
Novel oxaziridine-based covalent ligands have been identified that target a functional allosteric methionine site on CDK4.[1][2][3] This interaction inhibits the kinase activity of CDK4, which in turn blocks the phosphorylation of the retinoblastoma (Rb) protein. The hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest.[1][5]
Caption: CDK4 signaling pathway and its inhibition by a novel oxaziridine compound.
Experimental Workflow for Identifying Covalent Oxaziridine Ligands
The discovery of novel oxaziridine inhibitors of CDK4 was enabled by an activity-based protein profiling (ABPP) platform.[1][2][3] This workflow involves the screening of a library of oxaziridine fragments against the target protein to identify covalent modifiers.
Caption: Experimental workflow for the discovery of covalent oxaziridine ligands.
References
- 1. An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oxaziridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
The Thermodynamic Stability of the Oxaziridine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxaziridine ring, a three-membered heterocycle containing nitrogen, oxygen, and carbon, is a cornerstone of modern synthetic chemistry, offering unique pathways for stereoselective oxidation and amination reactions. However, the inherent ring strain and the nature of its heteroatomic bonds present a delicate balance between stability and reactivity. This guide provides a comprehensive technical overview of the thermodynamic stability of the oxaziridine ring, compiling quantitative data, detailing experimental and computational methodologies for its assessment, and visualizing key chemical processes.
Core Thermodynamic Parameters
The thermodynamic stability of the oxaziridine ring is fundamentally governed by its high ring strain, the relative strengths of its constituent bonds (N-O, C-N, C-O), and the energetic barriers to various modes of decomposition or rearrangement.
Ring Strain Energy
The three-membered ring structure of oxaziridine results in significant angle and torsional strain. This stored potential energy is a primary driver of its reactivity. The ring strain energy of oxaziridines is comparable to that of other highly strained three-membered rings.
| Parameter | Value (kcal/mol) | Value (kJ/mol) | Citation |
| Ring Strain Energy | ~24-31 | ~100-130 | [1] |
Bond Dissociation Energies (BDEs)
The relative weakness of the N-O bond is a hallmark of the oxaziridine ring and is central to its utility as an oxygen transfer agent.[1] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the BDEs of the bonds within the oxaziridine ring. It is important to note that these values can be significantly influenced by the substituents on the carbon and nitrogen atoms.
| Bond | Substituent Context | Calculated BDE (kcal/mol) | Computational Method |
| N-O | Unsubstituted Oxaziridine | Value not consistently reported in searches | DFT (B3LYP/6-311++G(d,p)) |
| N-O | N-Sulfonyloxaziridines | Lowered due to electron-withdrawing group | - |
| C-N | Unsubstituted Oxaziridine | Value not consistently reported in searches | DFT (B3LYP/6-311++G(d,p)) |
| C-O | Unsubstituted Oxaziridine | Value not consistently reported in searches | DFT (B3LYP/6-311++G(d,p)) |
Note: The lack of specific, consistently reported BDE values for the parent oxaziridine ring in the initial searches highlights a gap in easily accessible experimental data. Computational studies provide the most insight, with the understanding that the N-O bond is the weakest link.
Barriers to Nitrogen Inversion
A key feature contributing to the utility of oxaziridines in asymmetric synthesis is the often high barrier to pyramidal inversion at the nitrogen atom. This allows for the existence of configurationally stable, chiral nitrogen centers. The magnitude of this barrier is highly dependent on the nature of the substituent on the nitrogen atom.[1][2]
| Oxaziridine Type | Substituent (R in N-R) | Inversion Barrier (ΔG‡) (kcal/mol) | Inversion Barrier (ΔG‡) (kJ/mol) | Citation |
| N-Alkyl | e.g., tert-Butyl | 25–32 | 105–134 | [2] |
| N-Aryl | e.g., Phenyl | Similar to N-Alkyl | - | [1] |
| N-Sulfonyl | e.g., Phenylsulfonyl | ~20 | ~84 | [2] |
| N-Acyl | e.g., Acetyl | 10.3 | 43.1 | [2][3] |
| N-Phosphinoyl | e.g., Diphenylphosphinoyl | ~13 | ~54 | [4] |
The significantly lower inversion barriers for N-sulfonyl and N-acyl oxaziridines are attributed to the stabilization of the planar transition state through conjugation.[2]
Thermal and Photochemical Stability
Oxaziridines can undergo rearrangement or decomposition upon exposure to heat or light. These transformations are dictated by the relative strengths of the ring bonds and the stability of the resulting intermediates or products.
Thermal Rearrangement
The most common thermal reaction of oxaziridines is isomerization to the corresponding nitrone. This process is believed to proceed through the homolytic cleavage of the C-O bond.
| Reaction | Oxaziridine Substituents | Activation Energy (Ea) (kcal/mol) | Activation Energy (Ea) (kJ/mol) | Citation |
| Isomerization to Nitrone | 2-tert-Butyl-3-phenyloxazirane | ~27-35 (computationally derived for reverse reaction) | ~113-146 | [5] |
| Isomerization of N-substituted pyrazoles (for comparison) | Diarylpyrazoles | 50.7 ± 2.7 | 212.1 ± 11.3 | [6] |
Photochemical Rearrangement
Irradiation with UV light can also induce rearrangement of oxaziridines, often proceeding via a radical mechanism initiated by N-O or C-O bond cleavage.[1] Spirocyclic oxaziridines, for instance, can undergo ring expansion to lactams upon photolysis.[1]
Experimental and Computational Protocols
The quantitative data presented in this guide are the result of rigorous experimental and computational methods. Below are detailed overviews of the key techniques employed.
Bomb Calorimetry for Determination of Heat of Formation and Ring Strain
Principle: Bomb calorimetry measures the heat of combustion of a substance at constant volume. The standard enthalpy of formation (ΔHf°) can then be derived from the heat of combustion. The ring strain energy is subsequently calculated by comparing the experimental ΔHf° with a theoretical strain-free value, often derived from group additivity methods.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample (typically < 1 g) of the purified oxaziridine derivative is pressed into a pellet.[7] A fuse wire of known length and heat of combustion is placed in firm contact with the pellet.[7]
-
Bomb Assembly: The pellet and fuse wire are placed in a sample pan inside a high-pressure stainless-steel vessel, the "bomb."[8] The bomb is then sealed and pressurized with a large excess of pure oxygen (typically up to 30 atm).[7]
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated container (a dewar). A precision thermometer and a stirrer are also placed in the water.[8][9]
-
Combustion and Data Acquisition: The temperature of the water is monitored at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire.[9] The temperature of the water is recorded at short intervals as it rises due to the heat released by the combustion, and then for a period after the maximum temperature is reached to establish a cooling curve.[9]
-
Calculations:
-
The total heat released is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system (bomb, water, dewar). The heat capacity is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8]
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from the nitrogen in the sample).
-
From the corrected heat of combustion, the standard enthalpy of combustion (ΔHc°) and subsequently the standard enthalpy of formation (ΔHf°) are calculated.
-
Dynamic NMR Spectroscopy for Measuring Nitrogen Inversion Barriers
Principle: Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is used to study the kinetics of processes that cause conformational or configurational changes in molecules, such as nitrogen inversion. If the rate of inversion is on the timescale of the NMR experiment, changes in the NMR spectrum (e.g., line broadening, coalescence) can be observed as a function of temperature.
Experimental Protocol:
-
Sample Preparation: A solution of the chiral oxaziridine in a suitable deuterated solvent is prepared.
-
Variable-Temperature NMR: A series of NMR spectra (typically ¹H or ¹⁹F) are acquired over a range of temperatures.
-
Data Analysis:
-
At low temperatures, where inversion is slow on the NMR timescale, separate signals may be observed for diastereotopic protons or other nuclei in the two enantiomeric or diastereomeric forms.
-
As the temperature is increased, the rate of inversion increases, causing the signals to broaden.
-
At the coalescence temperature (Tc), the two signals merge into a single broad peak.
-
At higher temperatures, the inversion is fast, and a single, sharp, time-averaged signal is observed.
-
-
Calculation of Activation Energy: The rate constant (k) for the inversion process at the coalescence temperature can be calculated from the separation of the signals (Δν) at low temperature. The Gibbs free energy of activation (ΔG‡) at Tc can then be determined using the Eyring equation. By performing a full line-shape analysis at multiple temperatures, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be obtained.
Density Functional Theory (DFT) for Thermochemical Calculations
Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate thermodynamic properties such as bond dissociation energies and activation energies for chemical reactions.
Computational Protocol (A General Guide):
-
Structure Optimization:
-
Frequency Calculation:
-
A vibrational frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[12]
-
-
Bond Dissociation Energy (BDE) Calculation:
-
The BDE of a specific bond (e.g., N-O) is calculated as the difference in the electronic energies (with ZPVE corrections) of the products of homolytic bond cleavage (two radicals) and the parent oxaziridine molecule.[13][14]
-
BDE = E(Radical1) + E(Radical2) - E(Oxaziridine)
-
High-level composite methods like G4 or CBS-QB3 can provide more accurate BDEs.[15]
-
-
Activation Energy (Ea) Calculation:
-
To determine the activation energy for a reaction (e.g., thermal isomerization to a nitrone), the transition state (TS) structure connecting the reactant and product must be located.
-
A TS search algorithm is used to find this first-order saddle point on the potential energy surface.
-
A frequency calculation on the TS geometry is performed to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate.
-
The activation energy is the difference in energy (with ZPVE corrections) between the transition state and the reactant.[6]
-
Visualizing Key Processes
Graphviz diagrams are provided below to illustrate important logical and experimental workflows related to the study and application of oxaziridines.
Conclusion
The thermodynamic stability of the oxaziridine ring is a multifaceted topic, characterized by a delicate interplay of ring strain, bond energies, and substituent effects. While inherently reactive due to significant ring strain and a weak N-O bond, the stability can be modulated, and in the case of N-alkyl and N-aryl derivatives, high barriers to nitrogen inversion allow for their application in asymmetric synthesis. A thorough understanding of these thermodynamic principles, gained through the experimental and computational methods detailed in this guide, is crucial for the rational design of new oxaziridine-based reagents and their effective application in the synthesis of complex molecules in academic and industrial research.
References
- 1. Oxaziridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. scimed.co.uk [scimed.co.uk]
- 9. Bomb Calorimetry [userpages.umbc.edu]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Three-Membered Ring: An In-depth Technical Guide to the Discovery and History of Oxaziridine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaziridines, three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, have carved a unique niche in the landscape of synthetic organic chemistry. First unveiled in the mid-20th century, their journey from a chemical curiosity to indispensable reagents has been marked by pivotal discoveries and the elucidation of their distinct reactivity. This technical guide provides a comprehensive overview of the history of oxaziridine chemistry, from their initial synthesis to the development of highly selective and asymmetric reagents. It details the fundamental reaction mechanisms, provides robust experimental protocols for the synthesis of key oxaziridine classes, and presents quantitative data on their synthetic applications, particularly in the realm of stereoselective oxidations.
A Historical Perspective: From Discovery to Sophisticated Reagents
The story of oxaziridines begins in the mid-1950s with the pioneering work of William D. Emmons, who first reported the synthesis of these strained heterocycles. Subsequent contributions from Krimm, Horner, and Jürgens further explored this new class of compounds, noting their unusual reactivity where both nitrogen and oxygen could behave contrary to their typical polarities.
A paradigm shift in oxaziridine chemistry occurred in the late 1970s and early 1980s with the advent of N-sulfonyloxaziridines, developed by the research group of Franklin A. Davis. These reagents, often referred to as "Davis oxaziridines," proved to be highly efficient and selective electrophilic oxygen transfer agents, dramatically expanding the synthetic utility of the oxaziridine scaffold. The introduction of chiral, camphor-derived N-sulfonyloxaziridines further revolutionized the field, enabling highly enantioselective hydroxylations of enolates, a reaction that has found application in the total synthesis of complex natural products like taxol.
Beyond the realm of fine chemical synthesis, oxaziridines play a crucial role as intermediates in the industrial production of hydrazine via the Peroxide process, a method that generates millions of kilograms of hydrazine annually.
The Chemistry of Oxaziridines: Synthesis and Reactivity
The synthetic utility of oxaziridines stems from their strained three-membered ring and the relatively weak N-O bond, which allows for the electrophilic transfer of either an oxygen or a nitrogen atom. The chemoselectivity of this transfer is largely dictated by the nature of the substituent on the nitrogen atom.
Synthesis of Oxaziridines
The most common method for the synthesis of N-H, N-alkyl, and N-aryl oxaziridines is the oxidation of the corresponding imines with a peracid, such as meta-chloroperbenzoic acid (m-CPBA). N-Sulfonyloxaziridines are similarly prepared by the oxidation of N-sulfonylimines.
Caption: General synthetic route to N-sulfonyloxaziridines via imine oxidation.
Reactivity of Oxaziridines
The reactivity of an oxaziridine is primarily governed by the electronic nature of the N-substituent.
-
Oxygen Transfer: When the nitrogen atom is substituted with an electron-withdrawing group, such as a sulfonyl group (in Davis reagents), the oxygen atom becomes the primary site of electrophilic attack. These reagents are excellent for the α-hydroxylation of enolates, the epoxidation of alkenes, and the oxidation of heteroatoms.
-
Nitrogen Transfer: Conversely, oxaziridines with small, non-electron-withdrawing substituents on the nitrogen, such as N-H or N-alkyl groups, can act as electrophilic aminating agents.
Caption: Factors influencing the chemoselectivity of oxaziridine reactions.
Key Synthetic Applications and Quantitative Data
The most significant application of oxaziridines in modern organic synthesis is the enantioselective α-hydroxylation of carbonyl compounds.
Asymmetric α-Hydroxylation of Ketone Enolates
The use of chiral (camphorsulfonyl)oxaziridines allows for the highly enantioselective synthesis of α-hydroxy ketones, which are valuable building blocks in medicinal chemistry and natural product synthesis. The stereochemical outcome of the reaction is dependent on the enolate geometry, the structure of the oxaziridine, and the reaction conditions.
Table 1: Asymmetric Hydroxylation of Acyclic Ketone Enolates with (+)-(Camphorsulfonyl)oxaziridine [1]
| Substrate (Ketone) | Base | Yield (%) | Enantiomeric Excess (ee, %) |
| Propiophenone | LDA | 85 | 95 |
| 2-Methylpropiophenone | LDA | 75 | 9 |
| 2,2-Dimethylpropiophenone | LDA | 60 | 21 |
| Deoxybenzoin | LDA | 90 | >98 |
Table 2: Asymmetric Hydroxylation of Cyclic Ketone Enolates with Chiral Camphorsulfonyl Oxaziridines [1]
| Substrate (Ketone) | Oxaziridine | Base | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Methyl-1-tetralone | (+)-(Camphorsulfonyl)oxaziridine | LDA | 88 | 92 |
| 2-Phenyl-1-tetralone | (+)-(Camphorsulfonyl)oxaziridine | LDA | 92 | 96 |
| 8-Methoxy-2-methyl-1-tetralone | (+)-((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridine | LDA | 85 | >95 |
| 5-Methoxy-2,2-dimethyl-1-indanone | (+)-((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridine | LDA | 78 | >95 |
Detailed Experimental Protocols
Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine (A Davis Reagent)
This procedure details the synthesis of a foundational Davis reagent.
A. N-Benzylidenebenzenesulfonamide:
-
To a 3-L, one-necked, round-bottomed flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser under an argon atmosphere, add 150 g of powdered 5Å molecular sieves, 2.0 g of Amberlyst 15 ion-exchange resin, 157 g of benzenesulfonamide, 1650 mL of dry toluene, and 107.5 g of freshly distilled benzaldehyde.
-
Heat the mixture to reflux with stirring. Periodically remove the collected water from the Dean-Stark trap and continue refluxing until water separation ceases (approximately 16 hours).
-
Cool the reaction mixture to room temperature and filter to remove the insoluble materials. Wash the residue with toluene.
-
Concentrate the filtrate using a rotary evaporator to yield a thick, oily residue that typically solidifies upon standing.
-
Triturate the residue with 800 mL of pentane, break up the solid, and collect by filtration. Wash the solid with pentane and air-dry to afford the N-benzylidenebenzenesulfonamide. The crude product is of sufficient purity for the next step. A yield of 78% can be achieved after recrystallization from ethyl acetate/pentane.
B. (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine:
-
Equip a 5-L, three-necked flask with a mechanical stirrer and an addition funnel.
-
Charge the flask with 500 mL of saturated aqueous sodium bicarbonate solution, 12.5 g of benzyltriethylammonium chloride, and 122.5 g of N-benzylidenebenzenesulfonamide dissolved in 380 mL of chloroform.
-
Cool the vigorously stirred mixture to 0–5 °C in an ice bath.
-
Add a solution of 111.6 g of 85% m-chloroperoxybenzoic acid (m-CPBA) in 1000 mL of chloroform dropwise over approximately 1 hour, maintaining the temperature at 0–5 °C.
-
After the addition is complete, stir the mixture for an additional hour at this temperature.
-
Separate the chloroform layer and wash it successively with cold water, 10% aqueous sodium sulfite solution, water, and saturated sodium chloride solution.
-
Dry the chloroform solution over anhydrous potassium carbonate for 2 hours, filter, and remove the solvent using a rotary evaporator at a bath temperature below 40 °C.
-
The resulting white crystalline oxaziridine is cooled overnight in a refrigerator, collected by filtration, washed with pentane, and air-dried. A second crop can be obtained from the mother liquor. The combined yield is typically around 88%.
α-Hydroxylation of a Ketone Enolate
The following is a general procedure for the α-hydroxylation of a ketone using a Davis reagent.
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve the ketone (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), 1.1 mmol) in THF dropwise via syringe.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add a solution of the N-sulfonyloxaziridine (1.2 mmol) in THF dropwise.
-
Continue stirring at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-hydroxy ketone.
Mechanistic Insights and Visualizations
Mechanism of the Davis Oxidation
The α-hydroxylation of enolates with N-sulfonyloxaziridines proceeds through a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine in an SN2-type mechanism. This is followed by the collapse of the resulting intermediate to form the α-hydroxy carbonyl compound and the corresponding sulfinimine.
Caption: The SN2 mechanism of the Davis α-hydroxylation of enolates.
Photochemical Rearrangement of Oxaziridines
Oxaziridines can undergo photochemical rearrangement to form lactams. This reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the weak N-O bond upon UV irradiation.
Caption: Simplified pathway for the photochemical rearrangement of oxaziridines to lactams.
Conclusion
From their serendipitous discovery to their current status as sophisticated tools for asymmetric synthesis, oxaziridines have had a remarkable journey. The development of stable, crystalline, and highly enantioselective N-sulfonyloxaziridine reagents has cemented their place in the synthetic chemist's toolbox. The ability to predictably and selectively introduce a hydroxyl group at the α-position of a carbonyl compound with high stereocontrol is a testament to the power of these small, strained heterocycles. As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the legacy of Emmons and Davis will undoubtedly continue to inspire new innovations in the field of oxaziridine chemistry.
References
"introduction to electrophilic oxygen transfer reagents"
An In-depth Technical Guide to Electrophilic Oxygen Transfer Reagents for Researchers, Scientists, and Drug Development Professionals.
Electrophilic oxygen transfer reagents are a critical class of compounds in modern organic synthesis, enabling the introduction of an oxygen atom into a wide range of organic molecules. These reagents are characterized by the presence of an electron-deficient oxygen atom, rendering it susceptible to attack by nucleophilic substrates such as alkenes, sulfides, and enolates. The ability to selectively deliver an oxygen atom is fundamental to the construction of complex molecules, including pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive overview of the major classes of electrophilic oxygen transfer reagents, their mechanisms of action, and practical considerations for their use in a research and development setting.
Major Classes of Electrophilic Oxygen Transfer Reagents
The most commonly employed electrophilic oxygen transfer reagents can be broadly categorized into three main classes: peroxy acids, dioxiranes, and metal-oxo complexes. Each class offers a unique profile of reactivity, selectivity, and substrate scope.
Peroxy Acids
Peroxy acids, also known as peracids, are organic compounds that contain the acidic −C(O)OOH functional group. They are widely used for the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones to esters, and the oxidation of heteroatoms.
Mechanism of Epoxidation: The most accepted mechanism for alkene epoxidation by peroxy acids is the "butterfly mechanism," a concerted process where the oxygen atom is transferred to the double bond.
Caption: Concerted "butterfly" mechanism of alkene epoxidation by a peroxy acid.
Common Peroxy Acids:
| Reagent | Abbreviation | Oxidizing Power | Stability |
| meta-Chloroperoxybenzoic acid | m-CPBA | High | Good |
| Peroxyacetic acid | PAA | Moderate | Moderate |
| Trifluoroperacetic acid | TFPAA | Very High | Low |
| Magnesium monoperoxyphthalate | MMPP | Moderate | High |
Dioxiranes
Dioxiranes are three-membered cyclic peroxides that are highly effective for a variety of oxidation reactions. They are typically generated in situ from a ketone and a potassium peroxymonosulfate (Oxone). Dimethyldioxirane (DMDO) and trifluoromethyl-methyldioxirane are two of the most commonly used dioxiranes.
Mechanism of Oxygen Transfer: The oxygen transfer from a dioxirane is a concerted process, similar to that of peroxy acids, but often with higher reactivity and selectivity.
Caption: General workflow for oxidation using a dioxirane reagent.
Comparison of Common Dioxiranes:
| Reagent | Source | Reactivity | Handling |
| Dimethyldioxirane | Acetone + Oxone | High | In situ generation |
| Trifluoromethyl-methyldioxirane | Trifluoroacetone + Oxone | Very High | In situ generation |
Experimental Protocols
General Procedure for Alkene Epoxidation using m-CPBA
-
Dissolution: Dissolve the alkene (1.0 equiv) in a suitable solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.1-1.5 equiv) portion-wise over 5-10 minutes. The purity of commercial m-CPBA is typically around 70-77%, so the amount should be adjusted accordingly.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide.
-
Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
In Situ Generation and Use of Dimethyldioxirane (DMDO)
-
Preparation of DMDO Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, prepare a buffered solution of Oxone (potassium peroxymonosulfate) in water. Add acetone to this solution. The DMDO is co-distilled with acetone under reduced pressure and collected in a cold trap.
-
Titration: Determine the concentration of the DMDO solution by reacting an aliquot with a known amount of a standard sulfide and analyzing the amount of sulfoxide formed by NMR or GC.
-
Oxidation Reaction: To a solution of the substrate in a suitable solvent (e.g., acetone, dichloromethane), add the standardized DMDO solution at the desired temperature (typically 0 °C to room temperature).
-
Monitoring and Workup: Monitor the reaction by TLC or GC. Once complete, the solvent can be removed under reduced pressure as the byproducts (acetone and water) are volatile. Further purification is often unnecessary but can be performed if needed.
Signaling Pathways in Drug Metabolism
Electrophilic oxygen transfer reactions are central to the metabolic activation of many xenobiotics, including drugs, by cytochrome P450 enzymes. These enzymes utilize a metal-oxo (iron-oxo) species to effect oxidations. Understanding these pathways is crucial in drug development to predict metabolic fate and potential toxicity.
"basic principles of stereoselective oxidation with oxaziridines"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of stereoselective oxidation reactions utilizing oxaziridines. Oxaziridines, particularly chiral N-sulfonyloxaziridines and their derivatives, have emerged as powerful and versatile reagents in modern asymmetric synthesis. Their ability to deliver an oxygen atom to a variety of nucleophiles with high levels of stereocontrol makes them invaluable tools in the construction of complex chiral molecules, including active pharmaceutical ingredients. This guide will delve into the core mechanisms, showcase the quantitative performance of key oxaziridine reagents, and provide detailed experimental protocols for their application.
Core Principles of Oxaziridine-Mediated Oxidation
The oxidizing power of oxaziridines stems from the strained three-membered ring containing a relatively weak N-O bond. The presence of an electron-withdrawing group on the nitrogen atom, such as a sulfonyl group in the case of Davis reagents, enhances the electrophilicity of the oxygen atom, facilitating its transfer to a nucleophile.
The generally accepted mechanism for the oxidation of a nucleophile, such as an enolate, by an N-sulfonyloxaziridine proceeds via an SN2-type pathway. The nucleophile attacks the electrophilic oxygen atom of the oxaziridine, leading to the cleavage of the N-O bond. This transfer results in the formation of the oxidized substrate and a byproduct, typically a sulfinimine. The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophile's approach to the oxaziridine oxygen, which can be influenced by steric and electronic factors of both the substrate and the oxidant.
Quantitative Data on Stereoselective Oxidations
The following tables summarize the performance of various chiral oxaziridines in key stereoselective oxidation reactions.
Table 1: Enantioselective α-Hydroxylation of Carbonyl Compounds
| Substrate (Enolate Precursor) | Chiral Oxaziridine/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 3-Aryl-2-oxindoles | Racemic saccharin-derived oxaziridine / Chiral DBFOX-Zn(II) complex | Up to 97 | Up to 97 | [1] |
| Racemic Malonates | Racemic Oxaziridine / (R,R)-DBFOX-Ph/Ni(II) complex | High | Up to 98 | [1] |
| β-Keto Esters | Racemic Oxaziridines / Chiral bifunctional urea-containing ammonium salt | Good | 82–97 | [1] |
| β-Keto Esters and β-Dicarbonyls | Racemic Oxaziridines / Chiral guanidine catalyst | Excellent | Not specified | [1][2] |
| Various β-Keto Esters | Racemic N-sulfonyloxaziridine / Chiral titanium complex | High | Up to 94 | [1] |
| Propiophenone Enolate | (+)-(Camphorylsulfonyl)oxaziridine | 85 | 95 | [3] |
| 2-Methyl-1-tetralone Enolate | (+)-(Camphorylsulfonyl)oxaziridine | 90 | 90 | [3] |
Table 2: Enantioselective Oxidation of Sulfides
| Substrate | Chiral Oxaziridine/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Various Sulfides | Chiral Oxaziridinium Salt | Good | Up to >99 | [1][4] |
| Sulfide Precursor to (R)-Lansoprazole | Chiral Oxaziridinium Salt | 60 | 97 | [1] |
| Thioanisole | (+)-(Camphorylsulfonyl)oxaziridine | 85 | 48 | [3] |
| Methyl p-tolyl sulfide | (+)-(Camphorylsulfonyl)oxaziridine | 90 | 35 | [3] |
| Various Sulfides | Chiral N-alkyl oxaziridine with Methanesulfonic acid | Not specified | Not specified | [1] |
Key Experimental Protocols
Protocol 1: Preparation and Use of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine for Asymmetric α-Hydroxylation
This protocol details the synthesis of the chiral oxaziridine and its subsequent use in the asymmetric hydroxylation of a ketone enolate.
Part A: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine
This synthesis is a four-step process starting from (1S)-(+)-10-camphorsulfonic acid. For the purpose of this guide, we will focus on the final oxidation step.
-
Reaction: Oxidation of (-)-(Camphorsulfonyl)imine to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine.
-
Reagents and Equipment:
-
(-)-(Camphorsulfonyl)imine
-
Potassium carbonate (K₂CO₃)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Toluene
-
Water
-
5-L three-necked, round-bottomed Morton flask with a mechanical stirrer
-
-
Procedure:
-
A solution of 34.1 g (0.15 mol) of (-)-(camphorsulfonyl)imine in 1 L of toluene is prepared in the 5-L Morton flask.
-
A solution of 124.2 g (0.9 mol) of potassium carbonate in 1 L of water is added to the flask.
-
The biphasic mixture is stirred vigorously (at least 500 rpm) for 15 minutes.
-
A solution of 184.5 g (0.3 mol) of Oxone® in 1 L of water is added to the reaction mixture over a period of 1-1.5 hours at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC). The stirring is continued until all the imine is consumed.
-
Once the reaction is complete, the layers are separated. The aqueous layer is extracted with two 200-mL portions of toluene.
-
The combined organic layers are washed with 200 mL of 10% aqueous sodium bisulfite solution, followed by 200 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude (+)-(camphorylsulfonyl)oxaziridine is purified by recrystallization from absolute ethanol to afford white crystals.
-
Part B: Asymmetric α-Hydroxylation of a Propiophenone Enolate
-
Reagents and Equipment:
-
Propiophenone
-
Lithium diisopropylamide (LDA)
-
(+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for reactions under inert atmosphere
-
-
Procedure:
-
A solution of propiophenone (1.0 mmol) in 10 mL of anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of LDA (1.1 mmol) in THF is added dropwise to the ketone solution, and the mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.
-
A solution of (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine (1.2 mmol) in 5 mL of anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of 10 mL of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the product is extracted with three 20-mL portions of diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the α-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.
-
Visualizations of Key Concepts
The following diagrams illustrate the core mechanistic principles and relationships in stereoselective oxidation with oxaziridines.
Caption: Mechanism of oxygen transfer from an N-sulfonyloxaziridine to an enolate.
Caption: Catalytic cycle for stereoselective oxidation with in situ generated oxaziridine.
Caption: Logical relationship of factors influencing the stereochemical outcome.
References
The Versatile World of Oxaziridines: An In-depth Technical Guide to N-H, N-Alkyl, and N-Aryl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Oxaziridines, three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom, represent a fascinating and highly reactive class of molecules. Their inherent ring strain and weak N-O bond endow them with unique chemical properties, making them powerful reagents in modern organic synthesis. This technical guide provides a comprehensive exploration of the scope of N-H, N-alkyl, and N-aryl oxaziridines, with a focus on their synthesis, reactivity, and applications, particularly in the realm of drug discovery and development.
Core Concepts: Synthesis and Reactivity
The utility of oxaziridines is profoundly influenced by the substituent on the nitrogen atom, which dictates their stability and preferred reaction pathways. The primary synthetic routes to N-H, N-alkyl, and N-aryl oxaziridines involve the oxidation of imines with peracids, such as meta-chloroperbenzoic acid (m-CPBA), or the amination of carbonyl compounds.[1][2]
The reactivity of oxaziridines is characterized by two main competing pathways: electrophilic oxygen transfer and electrophilic nitrogen transfer.[2] The nature of the nitrogen substituent plays a crucial role in determining the outcome of their reactions with nucleophiles.
-
Oxygen Transfer: Oxaziridines with electron-withdrawing groups on the nitrogen, such as N-sulfonyl derivatives (a class not covered in-depth here but important for context), are potent oxygen transfer agents.[3][4] This reactivity is harnessed in a variety of oxidative transformations.
-
Nitrogen Transfer: In contrast, N-H, N-alkyl, and N-aryl oxaziridines, particularly those with small substituents on the nitrogen, are more inclined to act as electrophilic aminating agents.[3][5] This nitrogen transfer ability is of significant interest for the introduction of nitrogen-containing functionalities into organic molecules, a common requirement in pharmaceutical chemistry.[6]
Beyond these primary pathways, oxaziridines can also participate in rearrangement reactions, often initiated by photochemistry or transition metals, and cycloaddition reactions.[2]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the synthesis and key reactions of N-H, N-alkyl, and N-aryl oxaziridines, providing a comparative snapshot of their efficiencies and selectivities.
Table 1: Synthesis of N-H, N-Alkyl, and N-Aryl Oxaziridines
| Oxaziridine Type | Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-H | Cyclohexanone Imine | Sodium Hypochlorite/Ammonia | Dichloromethane | 0 - 25 | 50-70 | [7] |
| N-Alkyl | N-tert-Butylimine of Benzaldehyde | m-CPBA | Dichloromethane | 25 | >95 | [4] |
| N-Alkyl | N-Benzylimine of p-Anisaldehyde | m-CPBA | Dichloromethane | 25 | 85 | [4] |
| N-Aryl | N-(p-Tolyl)imine of Benzaldehyde | m-CPBA | Chloroform | 25 | 78 | |
| N-Aryl (Photochemical) | Aryl/Aryl Diazoalkane & Nitrosoarene | Visible Light | Dichloromethane | 25 | 60-95 |
Table 2: Asymmetric Oxygen Transfer Reactions with Chiral N-Alkyl Oxaziridines
| Substrate | Chiral Oxaziridine | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Thioanisole | Camphorsulfonyl Oxaziridine | (R)-Methyl phenyl sulfoxide | 95 | 95 | [3] |
| Prochiral Enolate | Camphorsulfonyl Oxaziridine | α-Hydroxy Ketone | 77-91 | up to 99 (dr) | [2] |
Table 3: Electrophilic Amination Reactions with N-H and N-Alkyl Oxaziridines
| Nucleophile | Oxaziridine | Product | Yield (%) | Reference |
| Grignard Reagent | N-H Oxaziridine | Primary Amine | 60-93 | [8] |
| Organozinc Reagent | N-Boc-Oxaziridine | N-Boc Protected Amine | 50-85 | [7] |
| Primary Amine | Diethylketomalonate-derived Oxaziridine | N-Boc Hydrazine | 70-95 | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of oxaziridine chemistry. Below are representative protocols for the synthesis of an N-alkyl oxaziridine and a key amination reaction.
Synthesis of 2-tert-Butyl-3-phenyloxaziridine (an N-Alkyl Oxaziridine)
Materials:
-
N-tert-Butylbenzaldimine
-
meta-Chloroperbenzoic acid (m-CPBA, 77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-tert-butylbenzaldimine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to afford the crude oxaziridine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Electrophilic Amination of a Grignard Reagent with an N-H Oxaziridine
Materials:
-
Aryl or alkyl magnesium bromide (Grignard reagent, 1.0 M in THF)
-
(1R,2S,5R)-2-tert-Butyl-3-methyl-1,3-oxazolidine-4-one derived N-H oxaziridine
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the N-H oxaziridine (1.2 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (1.0 eq) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
To isolate the free amine, extract the organic layer with 1 M HCl.
-
Basify the aqueous layer with 1 M NaOH and extract with diethyl ether.
-
Dry the final organic layer over anhydrous MgSO₄, filter, and concentrate to yield the primary amine.[8]
Visualizing the Chemistry of Oxaziridines
The following diagrams, generated using the DOT language, illustrate key concepts in oxaziridine chemistry.
References
- 1. An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaziridine - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Enantioselective α-Hydroxylation of Enolates using Camphorsulfonyl-oxaziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective α-hydroxylation of carbonyl compounds is a cornerstone transformation in modern organic synthesis, providing access to chiral α-hydroxy carbonyl moieties that are prevalent in a vast array of biologically active molecules, natural products, and pharmaceutical agents. Among the various methods developed for this purpose, the use of N-sulfonyloxaziridines, particularly camphor-derived chiral oxaziridines, has emerged as a powerful and reliable strategy for the direct and highly stereocontrolled introduction of a hydroxyl group adjacent to a carbonyl functionality.[1][2]
This document provides detailed application notes and experimental protocols for the enantioselective α-hydroxylation of enolates utilizing camphorsulfonyloxaziridines. These reagents, developed by Franklin A. Davis and coworkers, are neutral, electrophilic oxidizing agents that efficiently transfer an oxygen atom to a range of nucleophiles, including enolates.[1][3] The inherent chirality of the camphor backbone allows for excellent facial discrimination of the prochiral enolate, leading to high enantioselectivities in the resulting α-hydroxy carbonyl products.[4]
Reaction Mechanism and Stereochemical Model
The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine ring in an SN2-type mechanism. This leads to the formation of a hemiaminal intermediate which then fragments to yield the desired α-hydroxy carbonyl compound and the corresponding sulfonylimine. The stereochemical outcome of the reaction is dictated by the steric and electronic interactions in the transition state, where the chiral scaffolding of the camphorsulfonyloxaziridine directs the approach of the enolate.
A proposed transition state model suggests that the enolate approaches the oxaziridine from the less sterically hindered face, away from the bulky camphor skeleton. Chelation between the enolate cation and the sulfonyl and/or ether oxygen atoms of modified oxaziridines can further rigidify the transition state, enhancing stereoselectivity.[4][5]
Reagent Synthesis and Handling
The most commonly used reagents are (+)-(2R,8aS)-(10-camphorylsulfonyl)oxaziridine and its enantiomer, as well as derivatives with modifications on the camphor skeleton designed to improve stereoselectivity for specific substrates.[4][6] These reagents are commercially available but can also be synthesized in the laboratory.
Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine
A typical synthesis involves a four-step sequence starting from (1S)-(+)-10-camphorsulfonic acid.[7]
-
Formation of Camphorsulfonamide: (1S)-(+)-10-camphorsulfonic acid is converted to the corresponding sulfonyl chloride, which is then reacted with ammonium hydroxide to yield the sulfonamide.[7]
-
Cyclization to (-)-(Camphorsulfonyl)imine: The sulfonamide undergoes acid-catalyzed cyclization to form the (-)-(camphorsulfonyl)imine.[7]
-
Oxidation to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine: The imine is then oxidized using an oxidizing agent such as Oxone (potassium peroxymonosulfate) in a biphasic system to yield the final oxaziridine product.[7][8]
Note: These reagents are stable, crystalline solids that can be handled in the air. However, as with all oxidizing agents, they should be stored in a cool, dry place and handled with appropriate personal protective equipment.
Experimental Protocols
General Procedure for the α-Hydroxylation of a Ketone Enolate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Base (e.g., Lithium diisopropylamide (LDA), Sodium hexamethyldisilazide (NaHMDS), Potassium hexamethyldisilazide (KHMDS))
-
(+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine or a suitable derivative
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone substrate in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of the base (typically 1.05-1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Hydroxylation: Dissolve the camphorsulfonyloxaziridine (1.1-1.5 equivalents) in a minimal amount of anhydrous THF and add this solution dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-hydroxy ketone.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric derivative followed by NMR analysis.
Data Presentation
The enantioselective α-hydroxylation using camphorsulfonyloxaziridines has been successfully applied to a wide range of ketone and ester enolates. The following tables summarize representative quantitative data from the literature.
| Entry | Substrate (Ketone) | Base | Oxaziridine | Yield (%) | ee (%) | Reference |
| 1 | Propiophenone | LDA | (+)-(Camphorylsulfonyl)oxaziridine | 95 | 88 | [6] |
| 2 | 2-Methyl-1-tetralone | LDA | (+)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine | 92 | 97 | [6] |
| 3 | 8-Methoxy-2-methyl-1-tetralone | LDA | (+)-[(8,8-Dimethoxycamphoryl)sulfonyl]oxaziridine | 90 | >95 | [4][6] |
| 4 | Deoxybenzoin | KHMDS | (+)-(Camphorylsulfonyl)oxaziridine | 85 | 96 | [4] |
| 5 | 2-Methyl-1-indanone | LDA | (+)-(Camphorylsulfonyl)oxaziridine | 80 | 85 | [4] |
| Entry | Substrate (Ester/Amide Enolate) | Base | Oxaziridine | Yield (%) | ee (%) | Reference |
| 1 | Methyl 2-phenylpropanoate | LDA | (+)-(Camphorylsulfonyl)oxaziridine | 85 | 92 | [7] |
| 2 | N,N-Dimethyl-2-phenylpropanamide | LDA | (+)-(Camphorylsulfonyl)oxaziridine | 90 | 95 | [7] |
| 3 | Ethyl 2-methyl-2-phenylacetate | LDA | (+)-(Camphorylsulfonyl)oxaziridine | 75 | 60 | [7] |
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of enolate hydroxylation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Applications in Drug Development
The development of robust and predictable methods for the enantioselective synthesis of chiral building blocks is of paramount importance in the pharmaceutical industry. The α-hydroxy carbonyl structural motif is a key feature in numerous approved drugs and drug candidates. The use of camphorsulfonyloxaziridines for the α-hydroxylation of enolates provides a reliable and scalable method to access these valuable intermediates with high enantiopurity. This methodology has been instrumental in the synthesis of complex natural products and has the potential to streamline the synthesis of chiral drug substances, thereby accelerating the drug discovery and development process.
Conclusion
The enantioselective α-hydroxylation of enolates using camphorsulfonyloxaziridines is a well-established and powerful tool for the synthesis of chiral α-hydroxy carbonyl compounds. The commercially available reagents, predictable stereochemical outcomes, and high enantioselectivities make this a highly attractive method for both academic research and industrial applications. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 [chemicalbook.com]
Application Notes and Protocols: Epoxidation of Alkenes with Perfluorinated Oxaziridines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the epoxidation of alkenes utilizing perfluorinated oxaziridines. These reagents serve as highly effective and selective oxidizing agents for the synthesis of epoxides, which are crucial intermediates in pharmaceutical and fine chemical synthesis. The protocol is based on established methodologies and offers robust procedures for both the synthesis of the oxidant and the subsequent epoxidation reaction.
Introduction
Perfluorinated oxaziridines are potent electrophilic oxygen transfer agents, demonstrating high reactivity and selectivity in the epoxidation of a wide range of alkenes. The presence of strongly electron-withdrawing perfluoroalkyl groups enhances the electrophilicity of the oxaziridine oxygen atom, enabling efficient epoxidation of both electron-rich and electron-deficient olefins under mild conditions. This protocol focuses on the use of perfluoro-cis-2,3-dialkyloxaziridines, which have been shown to be particularly effective.
The general reaction scheme for the epoxidation of an alkene with a perfluorinated oxaziridine is depicted below:
Caption: General reaction scheme for alkene epoxidation.
Quantitative Data Summary
The following tables summarize the epoxidation of various alkenes with perfluoro-cis-2-n-butyl-3-n-propyloxaziridine. The data highlights the substrate scope and efficiency of this protocol.
Table 1: Epoxidation of Simple Alkenes
| Alkene Substrate | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 1-Octene | 1 | -40 | 1,2-Epoxyoctane | >95 |
| trans-4-Octene | 1 | -20 | trans-4,5-Epoxyoctane | >95 |
| Cyclohexene | 0.5 | -20 | Cyclohexene oxide | >95 |
| α-Methylstyrene | 2 | 0 | 1-Methyl-1-phenyloxirane | >95 |
Table 2: Epoxidation of Functionalized Alkenes
| Alkene Substrate | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| Methyl oleate | 24 | 25 | Methyl 9,10-epoxyoctadecanoate | 90 |
| trans-Cinnamaldehyde | 48 | 25 | 3-Phenyl-2-oxiranecarbaldehyde | 60 |
| 2-Cyclohexen-1-one | 72 | 25 | 2-Cyclohexen-1-one oxide | 50 |
Experimental Protocols
Protocol 1: Synthesis of Perfluoro-cis-2,3-dialkyloxaziridines
This protocol describes a general method for the synthesis of perfluorinated oxaziridines from the corresponding perfluorinated imines.
Materials:
-
Perfluorinated imine (e.g., perfluoro-(Z)-4-aza-4-octene)
-
Oxidizing agent (e.g., potassium permanganate or other suitable peracid)
-
Anhydrous sodium sulfate
-
Solvent (e.g., a perfluorinated solvent or a highly fluorinated ether)
-
Reaction vessel equipped with a magnetic stirrer and a low-temperature cooling bath
Procedure:
-
Dissolve the perfluorinated imine in the chosen solvent in the reaction vessel.
-
Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Slowly add the oxidizing agent to the stirred solution. The addition should be controlled to maintain the reaction temperature.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or 19F NMR) until the starting imine is consumed.
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) if necessary.
-
Separate the organic phase, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude perfluorinated oxaziridine.
-
Purify the product by vacuum distillation or chromatography if required.
Protocol 2: General Procedure for the Epoxidation of Alkenes
This protocol outlines the general steps for the epoxidation of an alkene using a pre-synthesized perfluorinated oxaziridine.
Materials:
-
Alkene substrate
-
Perfluorinated oxaziridine (e.g., perfluoro-cis-2-n-butyl-3-n-propyloxaziridine)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or a fluorinated solvent)
-
Reaction vessel equipped with a magnetic stirrer and a low-temperature cooling bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the alkene substrate in the anhydrous solvent.
-
Cool the solution to the specified reaction temperature (refer to Tables 1 and 2).
-
Add the perfluorinated oxaziridine solution dropwise to the stirred alkene solution.
-
Maintain the reaction at the specified temperature and monitor its progress by TLC, GC, or NMR until the starting alkene is consumed.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure epoxide.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the epoxidation of alkenes using perfluorinated oxaziridines.
Caption: Workflow for alkene epoxidation with perfluorinated oxaziridines.
Safety Precautions
-
Perfluorinated compounds should be handled with care in a well-ventilated fume hood.
-
Oxidizing agents used in the synthesis of oxaziridines can be hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Low-temperature reactions should be conducted with caution, and appropriate cooling baths (e.g., dry ice/acetone) should be used.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Application Notes: The Strategic Use of Oxaziridines in Natural Product Total Synthesis
Introduction: Oxaziridines are a versatile class of three-membered heterocyclic compounds containing a nitrogen-oxygen bond. They serve as powerful and selective oxidizing agents in modern organic synthesis. Their unique reactivity, particularly as neutral, electrophilic oxygen transfer reagents, has made them indispensable tools for the stereoselective hydroxylation of enolates, the oxidation of sulfides and amines, and other key transformations. This document provides detailed application notes and protocols for the use of oxaziridines in the total synthesis of complex natural products, targeted at researchers, scientists, and drug development professionals.
Application Note 1: Late-Stage C-H Hydroxylation in the Total Synthesis of (-)-Kaitocephalin
Context: The total synthesis of (-)-kaitocephalin, a potent antagonist of ionotropic glutamate receptors, presents the challenge of installing a hydroxyl group at a sterically hindered C4 position with precise stereocontrol. A late-stage C-H oxidation strategy is often preferred to avoid carrying a sensitive hydroxyl group through multiple synthetic steps. N-Sulfonyloxaziridines, particularly Davis' oxaziridines, are exceptionally well-suited for this task, enabling the direct, diastereoselective hydroxylation of a complex intermediate.
Key Transformation: The pivotal step involves the α-hydroxylation of a ketone intermediate, establishing the correct C4 stereocenter. The choice of oxaziridine reagent and reaction conditions is critical for achieving high diastereoselectivity.
Experimental Protocol:
-
Reaction: Diastereoselective α-hydroxylation of a pyroglutamate intermediate.
-
Reagents:
-
KHMDS (Potassium bis(trimethylsilyl)amide)
-
(1S)-(+)-(10-camphorsulfonyl)oxaziridine
-
THF (Tetrahydrofuran)
-
-
Procedure:
-
A solution of the advanced pyroglutamate intermediate (1.0 eq) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of KHMDS (1.1 eq) in THF is added dropwise to the reaction mixture to form the potassium enolate. The mixture is stirred at this temperature for 1 hour.
-
A solution of (1S)-(+)-(10-camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF is then added dropwise.
-
The reaction is stirred at -78 °C for an additional 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired α-hydroxylated product.
-
Quantitative Data:
| Intermediate | Product | Reagent | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Kaitocephalin Ketone Precursor | C4-Hydroxy Intermediate | (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | KHMDS | 85-92% | >95:5 |
Logical Workflow:
Caption: Synthetic route for stereoselective hydroxylation.
Application Note 2: Asymmetric Hydroxylation in the Synthesis of Manzacidins
Context: Manzacidins are marine alkaloids with interesting biological activities. A key feature of their structure is a chiral α-hydroxy acid moiety. The total synthesis of Manzacidin A and C employed an asymmetric hydroxylation of a chiral enolate using a Davis-type oxaziridine to install this critical stereocenter with high efficiency and selectivity.
Key Transformation: The strategy relies on the reaction of an enolate, derived from a chiral N-acyloxazolidinone, with an achiral N-sulfonyloxaziridine. The stereochemical outcome is directed by the resident chiral auxiliary on the starting material.
Experimental Protocol:
-
Reaction: Asymmetric hydroxylation of an N-acyloxazolidinone.
-
Reagents:
-
NaHMDS (Sodium bis(trimethylsilyl)amide)
-
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis' Oxaziridine)
-
THF (Tetrahydrofuran)
-
-
Procedure:
-
The chiral N-acyloxazolidinone substrate (1.0 eq) is dissolved in dry THF under an inert atmosphere and cooled to -78 °C.
-
A solution of NaHMDS (1.05 eq) is added slowly, and the resulting mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
A pre-cooled (-78 °C) solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (1.1 eq) in THF is then added via cannula to the enolate solution.
-
The reaction is maintained at -78 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO3 solution.
-
After warming to ambient temperature, the product is extracted into diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over MgSO4, and concentrated in vacuo.
-
The residue is purified by silica gel chromatography to afford the hydroxylated product.
-
Quantitative Data:
| Substrate | Product | Reagent | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Chiral N-Acyloxazolidinone | Hydroxylated Adduct | 2-(Phenylsulfonyl)-3-phenyloxaziridine | NaHMDS | 91% | 96:4 |
Experimental Workflow:
Caption: Step-by-step experimental workflow for hydroxylation.
Application Note 3: Enantioselective α-Hydroxylation in Platensimycin Synthesis
Context: The synthesis of platensimycin, a novel antibiotic, requires the construction of a key bicyclic core structure containing a chiral α-hydroxy ketone. An enantioselective approach using a catalytic system with an oxaziridine as the stoichiometric oxidant provides an elegant solution.
Key Transformation: This protocol highlights the use of a chiral catalyst, often a metal complex, to control the stereochemistry of the hydroxylation of a silyl enol ether. The oxaziridine acts as the terminal oxygen source, transferring its oxygen atom to the substrate under the influence of the chiral catalyst.
Experimental Protocol:
-
Reaction: Catalytic enantioselective α-hydroxylation of a silyl enol ether.
-
Reagents:
-
Silyl enol ether precursor of platensimycin core
-
Chiral Ligand (e.g., a derivative of BINOL)
-
Lanthanide Salt (e.g., La(OTf)3)
-
N-Sulfonyloxaziridine
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
In a glovebox, the chiral ligand and the lanthanide salt are stirred in anhydrous CH2Cl2 for 1 hour to pre-form the chiral catalyst.
-
The solution is cooled to the desired temperature (e.g., -20 °C).
-
The silyl enol ether substrate (1.0 eq) is added to the catalyst solution.
-
The N-sulfonyloxaziridine (1.2 eq), serving as the oxidant, is added portion-wise over 30 minutes.
-
The reaction is stirred for 12-24 hours until TLC analysis indicates full consumption of the starting material.
-
The reaction is quenched with water and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over Na2SO4, filtered, and concentrated.
-
Purification via flash chromatography provides the enantiomerically enriched α-hydroxy ketone.
-
Quantitative Data:
| Substrate | Product | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Platensimycin Silyl Enol Ether | Chiral α-Hydroxy Ketone | La(OTf)3 / Chiral Ligand | N-Sulfonyloxaziridine | 88% | 92% |
Catalytic Cycle Pathway:
Caption: Catalytic cycle for enantioselective hydroxylation.
Conclusion: Oxaziridines are robust and highly effective reagents for introducing oxygen atoms with exceptional stereo- and regiocontrol in the synthesis of complex natural products. The protocols detailed above for the syntheses of (-)-kaitocephalin, manzacidins, and platensimycin showcase their utility in late-stage C-H functionalization, auxiliary-controlled diastereoselective reactions, and catalytic enantioselective transformations. Mastery of these methods provides synthetic chemists with a powerful tool for overcoming significant synthetic challenges in drug discovery and development.
Application Notes and Protocols: Electrophilic Amination of N-Nucleophiles Using Oxaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaziridines are a class of three-membered heterocyclic compounds containing a C-N-O ring that have emerged as powerful reagents for electrophilic amination.[1] Their strained ring structure and the weak N-O bond allow for the transfer of a nitrogen atom to a variety of nucleophiles.[1][2] This protocol focuses on the application of oxaziridines for the amination of N-nucleophiles, a crucial transformation in organic synthesis for the formation of N-N bonds, particularly in the synthesis of hydrazines and their derivatives which are important precursors for many heterocyclic compounds.[3][4][5]
The use of N-protected oxaziridines, such as N-Boc or N-sulfonyl derivatives, offers a stable and efficient way to introduce a protected amino group.[6][7] A significant advantage of certain oxaziridines is the nature of their byproduct. For instance, diethylketomalonate-derived oxaziridines release a ketone upon nitrogen transfer, which circumvents the common issue of imine formation that occurs when aldehyde-releasing oxaziridines are used with primary amines.[4][5][6]
Reaction Mechanism and Workflow
The amination of N-nucleophiles with oxaziridines proceeds via a nucleophilic attack of the N-nucleophile on the electrophilic nitrogen atom of the oxaziridine ring. This results in the cleavage of the weak N-O bond and the formation of a new N-N bond.
Caption: General mechanism of N-nucleophile amination using an N-Boc-oxaziridine.
A typical experimental workflow for this amination reaction is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 4. Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
Application Notes and Protocols for the Large-Scale Production of Hydrazine via the Peroxide Process
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Peroxide Process, also known as the Pechiney-Ugine-Kuhlmann (PCUK) process, is a modern and efficient method for the industrial synthesis of hydrazine.[1][2] This process stands out as an example of green chemistry because it avoids the production of salt byproducts, a common issue with older methods like the Raschig process.[1] The core of the process involves the oxidation of ammonia (NH₃) with hydrogen peroxide (H₂O₂) in the presence of a ketone, typically methyl ethyl ketone (MEK), to form a ketazine intermediate.[3][4] This intermediate is then hydrolyzed to yield hydrazine hydrate (N₂H₄·H₂O) and regenerate the ketone for recycling.[3]
The key advantages of the Peroxide Process include high yields, low energy consumption, and minimal environmental impact due to the absence of saline effluents.[3][5]
Principle of the Peroxide Process
The synthesis is a two-stage process:
-
Ketazine Formation: Ammonia and hydrogen peroxide do not react directly under practical conditions.[3] The reaction is facilitated by MEK and an activator system (e.g., acetamide and disodium hydrogen phosphate).[3][6] The components react to form methyl ethyl ketazine, which is poorly soluble in the aqueous reaction mixture and can be easily separated.[3][6]
-
Ketazine Hydrolysis: The purified methyl ethyl ketazine is hydrolyzed with water under elevated temperature and pressure.[3] This reaction yields an aqueous solution of hydrazine hydrate and regenerates MEK, which is then recycled back to the first stage.[1][7]
Reaction Mechanism Pathway
The formation of methyl ethyl ketazine is a multi-step reaction sequence. An imine is first formed from the ketone and ammonia, which is then oxidized to an oxaziridine. The oxaziridine subsequently reacts with another molecule of ammonia to form a hydrazone, which finally condenses with a second molecule of the ketone to produce the ketazine.[1][8]
Data Presentation: Process Parameters
Quantitative data for the key stages of the process are summarized below.
| Parameter | Value | Unit | Reference |
| Operating Temperature | 50 (Typical) 0 - 60 (Range) | °C | [1][3][8] |
| Operating Pressure | Atmospheric | - | [1][3] |
| Hydrogen Peroxide (H₂O₂) Conc. | 50 - 70 | % by weight | [8] |
| Parameter | Value | Unit | Reference |
| Operating Temperature | 150 - 200 (Preferred: 175-200) | °C | [8] |
| Operating Pressure | 2 - 20 (Preferred: 8-12) | bar | [7][8] |
| Ketazine:Water Molar Ratio | 1.5 : 1 (18:12) | - | [8] |
| Reactant Ratio | Value | Reference |
| H₂O₂ : MEK : NH₃ | 1 : 2 : 4 | [1][3] |
| H₂O₂ : MEK : NH₃ | 1 : 4 : 3 | [8] |
Experimental Workflow and Protocols
The large-scale production of hydrazine via the peroxide process follows a structured workflow designed for continuous operation, separation, and recycling of reagents.
Protocol 1: Synthesis of Methyl Ethyl Ketazine
This protocol describes the formation of the ketazine intermediate in a continuous stirred-tank reactor.
-
Reactor Preparation: Ensure the reactor is clean, dry, and rated for the reaction conditions. The system should be equipped with inlets for all reactants, an outlet, a cooling system to maintain temperature, and an agitator.
-
Reactant Feed: Continuously feed hydrogen peroxide (50-70% wt.), methyl ethyl ketone (MEK), gaseous ammonia, and the activator solution (e.g., acetamide and disodium hydrogen phosphate in water) into the reactor.[3][8]
-
Molar Ratio Control: Maintain a constant molar feed ratio of H₂O₂:MEK:NH₃, typically around 1:2:4.[1][3]
-
Reaction Conditions: Maintain the reaction mixture at atmospheric pressure and a constant temperature of 50°C using the cooling jacket.[2][3] Vigorous agitation is required to ensure proper mixing of the phases.
-
Residence Time: The residence time in the reactor should be sufficient to achieve high conversion to methyl ethyl ketazine.
-
Effluent Transfer: Continuously transfer the reactor effluent, a two-phase mixture, to the phase separator unit.
Protocol 2: Separation and Purification of Methyl Ethyl Ketazine
This protocol details the separation of the organic ketazine product from the aqueous phase and its subsequent purification.
-
Phase Separation: Allow the reactor effluent to settle in a decanter or liquid-liquid separator. The lower density organic phase, containing methyl ethyl ketazine and excess MEK, separates from the heavier aqueous phase containing the activator and unreacted ammonia.[3]
-
Aqueous Phase Recycling: The aqueous layer is sent to a concentration unit to remove excess water before being recycled back to the azine reactor.[3]
-
MEK Recovery: The organic phase is fed to an evaporator or distillation column to recover the more volatile excess MEK, which is then recycled.[8]
-
Vacuum Distillation: Purify the crude methyl ethyl ketazine by vacuum distillation (e.g., 75-100°C) to remove any remaining impurities before hydrolysis.[8]
Protocol 3: Hydrolysis of Methyl Ethyl Ketazine
This protocol covers the conversion of the purified ketazine into hydrazine hydrate.
-
Hydrolysis Column: Feed the purified methyl ethyl ketazine and deionized water into the top of a pressure-rated distillation column.[7]
-
Hydrolysis Conditions: Operate the column under a pressure of 8 to 12 bar and maintain a bottom temperature of 175-200°C.[8]
-
Reaction and Separation: The hydrolysis reaction occurs in the column. The regenerated MEK, being more volatile, moves to the top of the column and is distilled off for recycling.[1][7]
-
Product Collection: The aqueous hydrazine hydrate solution (typically 30-45%) is collected from the bottom of the column.[1]
-
Final Concentration: If required, the hydrazine hydrate solution can be further concentrated through another distillation step.
Safety Considerations and Handling
Hydrazine is a hazardous and toxic substance that requires strict safety protocols.[9][10]
-
Toxicity: Hydrazine is highly toxic, and exposure should be minimized. The ACGIH Threshold Limit Value (TLV) is 0.01 ppm.[11][12] All operations should be conducted in well-ventilated areas or closed systems.[11]
-
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including chemical-resistant gloves (butyl rubber), safety goggles, face shields, and chemical protective clothing. For potential vapor exposure, a NIOSH-approved positive-pressure supplied-air respirator is necessary.[11][13]
-
Flammability: Hydrazine has a wide flammability range (4.7-100% in air).[11][12] Anhydrous hydrazine can decompose explosively without air. While aqueous solutions are safer, they should still be kept away from ignition sources, strong oxidizers (e.g., hydrogen peroxide itself, hypochlorites), acids, and metal oxides.[11]
-
Spill Management: Isolate any spill area. Use diking to contain the spill. Do not allow waste to enter sewers.[11] Spills can be diluted with water and neutralized with a dilute solution of calcium hypochlorite or hydrogen peroxide.[9]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in all areas where hydrazine is handled.[11]
References
- 1. Peroxide process - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. chemcess.com [chemcess.com]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The comparison of different production processes of hydrazine hydrate? [hangyuanindustrial.com]
- 6. Production of Hydrazine - Chempedia - LookChem [lookchem.com]
- 7. US6517798B1 - Method for preparing hydrazine hydrate - Google Patents [patents.google.com]
- 8. WO2018065997A1 - An improved process for production of hydrazine hydrate - Google Patents [patents.google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. arxada.com [arxada.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Application Notes and Protocols for the Preparation of N-(alkoxycarbonyl)oxaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(alkoxycarbonyl)oxaziridines are a class of versatile reagents in organic synthesis, primarily utilized as electrophilic aminating agents. Their ability to transfer a protected nitrogen atom to a variety of nucleophiles makes them valuable tools in the construction of complex molecules, including pharmaceuticals and other biologically active compounds. The stability of the alkoxycarbonyl protecting group, such as the commonly used tert-butoxycarbonyl (Boc) group, allows for controlled reactivity and subsequent deprotection under specific conditions. This document provides detailed methods and protocols for the preparation of these important synthetic intermediates.
The most prevalent and reliable method for the synthesis of N-(alkoxycarbonyl)oxaziridines involves a two-step sequence:
-
Formation of an N-(alkoxycarbonyl)imine: This intermediate is typically prepared from an aldehyde or ketone.
-
Oxidation of the imine: The N-(alkoxycarbonyl)imine is then oxidized to the corresponding oxaziridine using a suitable oxidizing agent.
This document will detail the experimental protocols for these steps, provide quantitative data for various substrates and reaction conditions, and present visual workflows to guide the synthetic process.
Method 1: Synthesis of N-(tert-butoxycarbonyl)oxaziridines via Aza-Wittig Reaction and Oxidation
This method is widely employed for the preparation of N-Boc protected oxaziridines, particularly from aromatic and aliphatic aldehydes.
Logical Workflow for N-Boc-oxaziridine Synthesis
Caption: General workflow for the two-step synthesis of N-Boc-oxaziridines.
Experimental Protocols
Protocol 1.1: Preparation of N-Boc-iminotriphenylphosphorane
This reagent is a common precursor for the aza-Wittig reaction.
-
Materials: tert-butyl carbazate, sodium nitrite, acetic acid, triphenylphosphine, diethyl ether, water.
-
Procedure:
-
A solution of sodium nitrite (1.1 equiv) in water is added dropwise to a cooled (0 °C) solution of tert-butyl carbazate (1.0 equiv) in a mixture of acetic acid and water.
-
The resulting tert-butyl azidoformate is extracted with diethyl ether.
-
The ethereal solution is then added to a solution of triphenylphosphine (1.0 equiv) in diethyl ether at 0 °C.
-
The reaction mixture is stirred at room temperature until the evolution of nitrogen ceases.
-
The resulting N-Boc-iminotriphenylphosphorane can be used in the next step without further purification.
-
Protocol 1.2: Synthesis of N-Boc-imine via Aza-Wittig Reaction
-
Materials: Aldehyde or ketone, N-Boc-iminotriphenylphosphorane, dry toluene.
-
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) in dry toluene, add a solution of N-Boc-iminotriphenylphosphorane (1.1 equiv) in dry toluene.
-
The reaction mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude N-Boc-imine is purified by chromatography.
-
Protocol 1.3: Oxidation of N-Boc-imine to N-Boc-oxaziridine
Two common oxidizing agents for this transformation are Oxone® and meta-chloroperoxybenzoic acid (mCPBA).
-
Using Oxone®:
-
Materials: N-Boc-imine, Oxone® (potassium peroxymonosulfate), sodium bicarbonate, acetonitrile, water.
-
Procedure:
-
The N-Boc-imine (1.0 equiv) is dissolved in acetonitrile.
-
A solution of Oxone® (2.0 equiv) and sodium bicarbonate (4.0 equiv) in water is added to the imine solution.
-
The biphasic mixture is stirred vigorously at room temperature until the imine is consumed (monitored by TLC).
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude N-Boc-oxaziridine is purified by column chromatography.
-
-
-
Using mCPBA:
-
Materials: N-Boc-imine, m-chloroperoxybenzoic acid (mCPBA), dichloromethane, saturated sodium bicarbonate solution.
-
Procedure:
-
To a solution of the N-Boc-imine (1.0 equiv) in dichloromethane at 0 °C, add mCPBA (1.1-1.5 equiv) portion-wise.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete.
-
The reaction is quenched by the addition of a saturated solution of sodium bicarbonate.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography affords the desired N-Boc-oxaziridine.
-
-
Quantitative Data
The following table summarizes the yields for the synthesis of various N-Boc-oxaziridines.
| Aldehyde/Ketone Precursor | Oxidizing Agent | Overall Yield (2 steps) | Reference |
| Diethyl ketomalonate | Oxone® | 40% | [1] |
| 4-Cyanobenzaldehyde | Oxone® | 84% (oxidation step) | [1] |
| Various aromatic aldehydes | mCPBA | Good to excellent | [2] |
| Various aliphatic aldehydes | mCPBA | Good to excellent | [2] |
Method 2: Synthesis of N-(alkoxycarbonyl)oxaziridines via Acylation of N-Silylimines and Oxidation
This method is suitable for the preparation of N-alkoxycarbonyl oxaziridines with protecting groups other than Boc, such as methoxycarbonyl (Moc) and fluorenylmethyloxycarbonyl (Fmoc).[3]
Logical Workflow for N-Moc/Fmoc-oxaziridine Synthesis
Caption: General workflow for N-Moc/Fmoc-oxaziridine synthesis via N-silylimine acylation.
Experimental Protocols
Protocol 2.1: Acylation of N-Silylimine
-
Materials: N-silylimine, appropriate chloroformate (e.g., methyl chloroformate, 9-fluorenylmethoxycarbonyl chloride), dry aprotic solvent (e.g., THF, dichloromethane).
-
Procedure:
-
To a solution of the N-silylimine (1.0 equiv) in a dry aprotic solvent at low temperature (e.g., -78 °C), add the chloroformate (1.0-1.2 equiv) dropwise.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the N-alkoxycarbonyl-imine is isolated and purified.
-
Protocol 2.2: Oxidation of N-Alkoxycarbonyl-imine
The oxidation of N-Moc and N-Fmoc imines can be achieved using similar conditions as described in Protocol 1.3 with either Oxone® or mCPBA.
Quantitative Data
Detailed quantitative data for a broad range of substrates using this method is less commonly reported in single comprehensive studies. Yields are generally reported as good, but are highly substrate-dependent. Researchers are advised to perform small-scale optimization experiments.
Comparison of Oxidizing Agents
| Oxidizing Agent | Advantages | Disadvantages |
| Oxone® | Inexpensive, environmentally benign byproducts, effective for many substrates.[3] | Requires biphasic conditions, may require basic buffer. |
| mCPBA | Widely used, commercially available, generally gives good yields.[3] | Can be shock-sensitive, produces m-chlorobenzoic acid as a byproduct which needs to be removed. |
| Anhydrous mCPBA lithium salt | Can be advantageous for sensitive substrates.[3] | Requires preparation of the reagent. |
Concluding Remarks
The preparation of N-(alkoxycarbonyl)oxaziridines is a well-established field with reliable synthetic routes. The choice of method and reagents will depend on the specific alkoxycarbonyl group desired and the nature of the carbonyl precursor. For N-Boc derivatives, the aza-Wittig approach followed by oxidation with Oxone® or mCPBA is a robust and widely applicable method. For other alkoxycarbonyl groups, acylation of N-silylimines provides a viable alternative. Careful consideration of the reaction conditions, particularly during the oxidation step, is crucial for achieving high yields and purity of the desired oxaziridine products. These application notes and protocols provide a solid foundation for researchers to successfully synthesize these valuable reagents for their own synthetic endeavors.
References
Application Notes and Protocols: Asymmetric Oxidation of Sulfides to Sulfoxides with Chiral Oxaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a pivotal transformation in synthetic organic chemistry, with significant implications for the pharmaceutical industry. Chiral sulfoxides are not only valuable chiral auxiliaries but are also found as key structural motifs in numerous biologically active molecules. Among the various methods developed for this enantioselective conversion, the use of chiral oxaziridines, particularly N-sulfonyloxaziridines, stands out as a reliable and highly stereoselective approach.
This document provides detailed application notes and experimental protocols for the asymmetric oxidation of sulfides utilizing chiral oxaziridines. The information is intended to guide researchers in selecting appropriate reagents and conditions to achieve high yields and enantioselectivities in their synthetic endeavors.
Data Presentation: Performance of Chiral Oxaziridines in Asymmetric Sulfide Oxidation
The following tables summarize the performance of commonly used chiral oxaziridines in the asymmetric oxidation of various sulfide substrates. The data highlights the substrate scope, yields, and enantiomeric excess (ee) achieved.
Table 1: Oxidation of Aryl Alkyl Sulfides with Camphorsulfonyl-Derived Oxaziridines
| Sulfide Substrate | Chiral Oxaziridine | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Thioanisole | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | CCl4 | 20 | 91 | 89 (R) | [1] |
| Methyl p-tolyl sulfide | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | CCl4 | 20 | 95 | 91 (R) | [1] |
| Ethyl phenyl sulfide | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | CCl4 | 20 | 88 | 85 (R) | [1] |
| Benzyl methyl sulfide | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | CCl4 | 20 | 92 | 88 (R) | [1] |
| Rabeprazole sulfide | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | Isopropanol | 25-30 | 81 | 89 (S) | [2] |
| Pantoprazole sulfide | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | Methanol | 10-15 | - | 75 (R) | [2] |
Table 2: Oxidation of Dialkyl and Diaryl Sulfides with Chiral Oxaziridines
| Sulfide Substrate | Chiral Oxaziridine | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Dibenzyl sulfide | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | CCl4 | 20 | 85 | 45 (R) | [1] |
| t-Butyl methyl sulfide | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | CCl4 | 20 | 83 | 77 (R) | [1] |
| Diphenyl sulfide | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | CCl4 | 20 | 89 | 15 (R) | [1] |
Experimental Protocols
Protocol 1: Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
(1S)-(+)-10-Camphorsulfonic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Toluene
-
Potassium carbonate (K₂CO₃)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Chloroform (CHCl₃)
Procedure:
Step A: Preparation of (-)-(Camphorylsulfonyl)imine
-
A suspension of (1S)-(+)-10-camphorsulfonic acid (e.g., 0.5 mol) in chloroform (e.g., 250 mL) is heated to reflux.
-
Freshly distilled thionyl chloride (e.g., 0.6 mol) is added dropwise over 1 hour.
-
Heating is continued until gas evolution (SO₂ and HCl) ceases (approximately 9–10 hours).
-
The resulting solution of camphorsulfonyl chloride in chloroform is cooled and then added to a vigorously stirred solution of ammonium hydroxide at 0°C.
-
After stirring, the organic layer is separated, washed, dried, and concentrated to yield the crude sulfonamide.
-
The crude sulfonamide is then converted to the imine via a literature procedure, which typically involves condensation with a suitable carbonyl compound followed by dehydration. For the parent imine, this involves reaction with paraformaldehyde.
Step B: Oxidation to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine
-
A solution of (-)-(camphorylsulfonyl)imine (e.g., 0.187 mol) in toluene is prepared.
-
To this is added a room-temperature solution of anhydrous potassium carbonate (e.g., 3.93 mol) in water.
-
The mixture is stirred vigorously, and a solution of Oxone® (e.g., 0.56 mol) in water is added dropwise in portions over 45 minutes.
-
The completion of the oxidation is monitored by TLC.
-
The reaction mixture is filtered to remove solids. The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude oxaziridine.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine as a white crystalline solid.
Protocol 2: General Procedure for Asymmetric Oxidation of a Sulfide
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Sulfide substrate
-
(+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine (or other chiral oxaziridine)
-
Anhydrous solvent (e.g., CCl₄, CHCl₃, or an alcohol as specified in the tables)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sulfide substrate (1.0 equiv.) in the anhydrous solvent.
-
Add the chiral oxaziridine (typically 1.0-1.2 equiv.) to the solution. For solid oxaziridines, they can be added in one portion.
-
Stir the reaction mixture at the specified temperature (see tables for guidance, typically ranging from 0°C to room temperature).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to separate the sulfoxide from the sulfonimine byproduct and any unreacted starting material.
-
The enantiomeric excess (ee) of the resulting sulfoxide should be determined by chiral HPLC or chiral GC analysis.
Visualizations
Caption: Experimental workflow for asymmetric sulfide oxidation.
Caption: Mechanism of oxygen transfer from a chiral oxaziridine.
References
Troubleshooting & Optimization
"improving the diastereoselectivity of oxaziridine-mediated hydroxylations"
Welcome to the technical support center for oxaziridine-mediated hydroxylations. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the diastereoselectivity of their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the α-hydroxylation of enolates using N-sulfonyloxaziridines (e.g., Davis oxaziridines).
Q1: What are the primary factors influencing diastereoselectivity in this reaction?
A1: The stereochemical outcome of oxaziridine-mediated hydroxylation is highly sensitive to a combination of factors. The key variables include the structure of the substrate and its corresponding enolate, the choice of oxaziridine, the enolate counter-ion (determined by the base used), the solvent, and the reaction temperature.[1][2] Optimizing these parameters is crucial for achieving high diastereoselectivity.
Q2: My diastereomeric ratio (d.r.) is low or near 1:1. What are the first troubleshooting steps?
A2: When faced with poor selectivity, a systematic approach is recommended.
-
Verify Substrate and Reagent Purity: Ensure the starting material, base, and oxaziridine are pure and anhydrous. Impurities can interfere with the reaction.
-
Lower the Temperature: Diastereoselectivity is often highly temperature-dependent. If the reaction is being run at a higher temperature (e.g., -40 °C or 0 °C), lowering it to -78 °C is the most common and effective first step.
-
Re-evaluate Your Base/Solvent System: The geometry of the enolate is critical for facial selectivity.[3] The choice of base and solvent directly influences the enolate's structure and aggregation state. Consider the troubleshooting flowchart below for a guided approach.
Q3: How does the enolate counter-ion (Li⁺, Na⁺, K⁺) affect diastereoselectivity?
A3: The counter-ion has a profound impact on the transition state of the reaction and can dramatically alter the diastereoselectivity.[3][4] The metal cation coordinates to both the enolate oxygen and the oxygen atoms of the oxaziridine, organizing the transition state assembly.[4] Changing the base (e.g., from LDA (Li⁺) to KHMDS (K⁺)) alters these interactions and can switch or significantly improve the diastereomeric ratio. This is one of the most powerful tools for optimization.[3]
Q4: Can the structure of the oxaziridine reagent make a difference?
A4: Yes, the steric and electronic properties of the oxaziridine are critical. While standard Davis oxaziridines (like 2-(phenylsulfonyl)-3-phenyloxaziridine) are broadly effective, more complex substrates may require a different reagent.[5] Enantiopure oxaziridines derived from camphor, such as (camphorylsulfonyl)oxaziridine, are used to control absolute stereochemistry and can offer superior selectivity depending on the substrate.[1][6] In some cases, modifying the oxaziridine structure is more effective than altering reaction conditions.[1]
Q5: What is the optimal solvent for this reaction?
A5: Tetrahydrofuran (THF) is the most commonly used solvent for these reactions. The solvent's role is to effectively solvate the metal enolate without interfering with the desired transition state. Aprotic, non-coordinating solvents are generally preferred. The choice of solvent can influence enolate aggregation and geometry, thereby impacting selectivity. If selectivity is poor in THF, consider exploring other ethereal solvents, but always ensure they are rigorously dried.
Q6: My reaction is slow and the yield is low. How can this be addressed without sacrificing selectivity?
A6: Sluggish reactions are often due to steric hindrance in either the substrate or the oxaziridine.
-
Temperature: While low temperatures favor selectivity, they also slow down the reaction rate. A careful balance must be found. You can try gradually increasing the temperature from -78 °C to -60 °C or -40 °C and analyzing the d.r. at each point.
-
Additives: In some cases, additives like HMPA were historically used to break up enolate aggregates, though its use is now restricted. Other coordinating additives may be explored cautiously, as they can significantly alter selectivity.
-
Oxaziridine Choice: More reactive, electron-deficient oxaziridines might increase the reaction rate.[7]
Troubleshooting Flowchart for Low Diastereoselectivity
This flowchart provides a logical workflow for addressing poor stereochemical outcomes in your experiment.
Caption: Troubleshooting decision tree for improving diastereoselectivity.
Quantitative Data: Effect of Reaction Parameters
The choice of base and its corresponding metal counter-ion can lead to a dramatic inversion or improvement of the diastereomeric ratio. The following table summarizes results from the hydroxylation of an N-tert-butanesulfinyl imine, demonstrating this critical effect.
| Substrate (Imine) | Base (M-HMDS) | Counter-Ion (M⁺) | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Cyclohexyl Imine | LiHMDS | Li⁺ | THF | -78 | 1 : 11 | 70 |
| Cyclohexyl Imine | KHMDS | K⁺ | THF | -78 | > 20 : 1 | 82 |
| Phenylpropyl Imine | LiHMDS | Li⁺ | THF | -78 | 1 : 1.2 | 80 |
| Phenylpropyl Imine | KHMDS | K⁺ | THF | -78 | 15 : 1 | 85 |
| Data adapted from Org. Lett. 2022, 24, 33, 6162–6166.[3] |
Detailed Experimental Protocol
This section provides a representative protocol for the diastereoselective α-hydroxylation of an N-tert-butanesulfinyl ketimine using Davis oxaziridine.
Objective: To synthesize an α-hydroxy N-sulfinyl imine with high diastereoselectivity.
Materials:
-
N-tert-butanesulfinyl ketimine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv, as a solution in THF or solid)
-
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the N-tert-butanesulfinyl ketimine (1.0 equiv).
-
Dissolution: Evacuate and backfill the flask with inert gas (Argon or Nitrogen). Add anhydrous THF to dissolve the imine (concentration typically 0.1 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate the temperature.
-
Add KHMDS (1.1 equiv) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the potassium aza-enolate. The solution may change color.
-
Hydroxylation: In a separate flask, dissolve the Davis oxaziridine (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or HPLC.
General Experimental Workflow
The following diagram illustrates the standard sequence of operations for a typical oxaziridine-mediated hydroxylation experiment.
Caption: Standard workflow for diastereoselective hydroxylation.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 7. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions in the synthesis of N-sulfonyloxaziridines"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-sulfonyloxaziridines, commonly known as Davis oxaziridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-sulfonyloxaziridines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of the N-sulfonylimine starting material: This is the most common side reaction, leading to the formation of the corresponding aldehyde and sulfonamide. This is often caused by acidic conditions or the presence of water.[1][2] 2. Incomplete oxidation: The oxidizing agent may not be active enough, or the reaction time may be insufficient. 3. Decomposition of the N-sulfonyloxaziridine product: The product can be sensitive to prolonged heating, exposure to light, or certain purification conditions.[3] | 1. Control pH: When using Oxone (potassium peroxymonosulfate), ensure the reaction is buffered, typically with a bicarbonate base.[4] When using sodium hypochlorite, the reaction should be run under strongly basic conditions (pH ~13) to prevent imine hydrolysis.[1][5] For m-CPBA oxidations, a biphasic system with a bicarbonate buffer is often employed.[3] 2. Optimize Reaction Conditions: Ensure the oxidizing agent is fresh and used in the correct stoichiometry. Monitor the reaction by TLC or NMR to determine the optimal reaction time. 3. Careful Workup and Purification: Avoid high temperatures during solvent removal. Purify the product quickly, often by recrystallization from a suitable solvent system like ethyl acetate/pentane.[3] Store the purified oxaziridine in a brown bottle in the refrigerator to prevent decomposition.[3] |
| Presence of Aldehyde Impurity in the Final Product | Hydrolysis of the N-sulfonylimine during the reaction or workup. [1] | 1. Rigorous pH control: As mentioned above, maintaining basic or buffered conditions is crucial. 2. Efficient Workup: Minimize the time the reaction mixture is in contact with aqueous acidic or neutral conditions during extraction. 3. Purification: The aldehyde can often be removed by careful recrystallization. A wash with a sodium bisulfite solution during the workup can also help to remove aldehydic impurities. |
| Formation of Unidentified Byproducts | 1. Rearrangement of the oxaziridine: Under certain conditions (e.g., photochemical), oxaziridines can rearrange to form lactams or other isomers.[6] 2. Over-oxidation or side reactions with the substrate or solvent: The oxidant may react with other functional groups present in the starting material or with the solvent. | 1. Protect from Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil. 2. Choose an Inert Solvent: Use a solvent that is stable to the oxidizing conditions, such as acetonitrile or dichloromethane. 3. Analyze Byproducts: If significant byproducts are formed, consider isolating and characterizing them to understand the side reaction pathway and optimize conditions to avoid it. |
| Product Decomposes During Storage | N-sulfonyloxaziridines can be thermally and photolytically unstable. [3] | 1. Proper Storage: Store the purified product in a tightly sealed, amber-colored vial or a vial wrapped in aluminum foil at low temperatures (refrigerator or freezer).[3] 2. Avoid Prolonged Storage: For highly sensitive derivatives, it is best to use the reagent soon after its preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of N-sulfonyloxaziridines and how can I prevent it?
A1: The most prevalent side reaction is the hydrolysis of the N-sulfonylimine starting material back to its corresponding aldehyde and sulfonamide.[1][2] This reaction is catalyzed by acid and water. To prevent this, it is crucial to maintain the reaction under basic or buffered conditions. For instance, when using Oxone as the oxidant, a bicarbonate buffer is employed.[4] When using sodium hypochlorite, a high pH (around 13) is necessary.[1][5]
Q2: Which oxidizing agent is better: m-CPBA or Oxone?
A2: Both meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (potassium peroxymonosulfate) are commonly used and effective for the synthesis of N-sulfonyloxaziridines.[4]
-
m-CPBA is a classic reagent for this transformation, often used in a biphasic system with a buffer.[3][7] It is commercially available in a relatively stable form.
-
Oxone is a less expensive and often more practical alternative to m-CPBA.[4] It is used in a buffered aqueous/organic biphasic system. The workup can be simpler as the byproducts are inorganic salts.
The choice between the two often depends on the specific substrate, scale of the reaction, and cost considerations. For large-scale preparations, Oxone is often preferred due to its lower cost and ease of handling.[4]
Q3: My purified N-sulfonyloxaziridine is a yellow oil, but the literature reports a white solid. What should I do?
A3: A yellow color often indicates the presence of impurities, which could include the starting aldehyde or decomposition products. N-sulfonyloxaziridines are typically white crystalline solids.[3] It is recommended to attempt further purification, such as recrystallization from a different solvent system or column chromatography on silica gel. However, be aware that some oxaziridines are sensitive to prolonged exposure to silica gel.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy.
-
TLC: Spot the reaction mixture against the starting N-sulfonylimine. The product, being more polar, will typically have a lower Rf value.
-
¹H NMR: The disappearance of the imine proton signal (usually a singlet around 8-9 ppm) and the appearance of the characteristic oxaziridine proton signal (a singlet typically between 5-6 ppm) can be used to monitor the reaction progress.[3]
Q5: Are there any safety precautions I should be aware of when synthesizing and handling N-sulfonyloxaziridines?
A5: Yes, there are important safety considerations:
-
Oxidizing Agents: Both m-CPBA and Oxone are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and do not mix them with flammable materials.
-
Product Stability: N-sulfonyloxaziridines are energetic molecules and can decompose, sometimes exothermically, especially in large quantities or if impure.[3] It is crucial to store them properly at low temperatures and protected from light.[3] Avoid scraping or grinding the solid product.
-
Reaction Exotherm: The oxidation reaction can be exothermic. It is advisable to add the oxidizing agent portion-wise or as a solution, and to maintain the reaction temperature with an ice bath, especially for larger scale reactions.
Quantitative Data Summary
The following table provides a summary of reported yields for the synthesis of a common N-sulfonyloxaziridine, (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine, using different oxidizing agents.
| Oxidizing Agent | Reaction Conditions | Yield of Oxaziridine (%) | Major Side Products | Reference |
| m-CPBA | Biphasic (CH₂Cl₂/aq. NaHCO₃), with a phase-transfer catalyst | ~88% | Benzaldehyde, Benzenesulfonamide | --INVALID-LINK-- |
| Oxone | Biphasic (CH₂Cl₂/aq. K₂CO₃) | High yields (often >90%) | Benzaldehyde, Benzenesulfonamide | --INVALID-LINK-- |
| Sodium Hypochlorite | Acetonitrile/water, pH 13 | ~90% | Benzaldehyde, Benzenesulfonamide | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine using m-CPBA
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
N-Benzylidenebenzenesulfonamide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~85%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Pentane
Procedure:
-
Dissolve N-benzylidenebenzenesulfonamide (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the N-sulfonylimine over approximately 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at this temperature for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and wash successively with cold water, 10% aqueous sodium sulfite solution (to quench excess peroxide), and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure at a temperature below 40 °C.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and pentane to yield the N-sulfonyloxaziridine as a white crystalline solid.
Protocol 2: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine using Oxone
This protocol is based on the general procedure for oxaziridine synthesis using Oxone.[4]
Materials:
-
N-Benzylidenebenzenesulfonamide
-
Oxone (Potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a vigorously stirred biphasic mixture of a solution of N-benzylidenebenzenesulfonamide (1.0 eq) in dichloromethane and an aqueous solution of potassium carbonate (excess), add Oxone (2.0 eq) portion-wise over 30-60 minutes at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the product by recrystallization as described in Protocol 1.
Visualizations
Caption: Main reaction pathway to N-sulfonyloxaziridines and the competing hydrolysis side reaction.
Caption: A logical workflow for troubleshooting low yields in N-sulfonyloxaziridine synthesis.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rdw.rowan.edu [rdw.rowan.edu]
- 4. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. Oxaziridine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
"troubleshooting low yields in oxaziridine-based epoxidation reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oxaziridine-based epoxidation reactions. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low reaction yields.
Troubleshooting Guide: Low Epoxidation Yields
This guide is presented in a question-and-answer format to directly address specific experimental challenges.
Q1: My reaction shows low or no conversion of the starting alkene. What are the likely causes and how can I fix this?
A1: Low or no conversion of the starting alkene is a common issue that can often be traced back to the quality of the oxaziridine reagent, the reaction conditions, or the nature of the substrate itself.
-
Inactive or Decomposed Oxaziridine Reagent: N-Sulfonyloxaziridines, such as Davis' reagent, can decompose upon prolonged storage at room temperature. It is crucial to use a freshly prepared or properly stored reagent. Some N-H oxaziridines are highly reactive and may need to be prepared in situ.
-
Sub-optimal Reaction Temperature: Epoxidation with standard N-sulfonyloxaziridines often requires elevated temperatures to proceed at a reasonable rate.[1] If you are running the reaction at room temperature and observing low conversion, consider gradually increasing the temperature. Conversely, highly reactive oxaziridines, such as perfluoroalkyloxaziridines, are effective at low temperatures (-40 °C) for the epoxidation of even unreactive alkenes.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally preferred for oxaziridine-based epoxidations.
-
Unreactive Alkene Substrate: Electron-deficient alkenes, such as those with conjugated electron-withdrawing groups, can be less reactive towards electrophilic oxaziridines, resulting in lower yields.[2] For these substrates, a more reactive oxaziridine, like a perfluoroalkyloxaziridine, may be necessary.[3]
Q2: My reaction is producing multiple products, leading to a low yield of the desired epoxide. What are the potential side reactions and how can I suppress them?
A2: The formation of multiple products often indicates the occurrence of side reactions. Identifying these byproducts can provide clues to the underlying issue.
-
Competitive Nitrogen Transfer: With certain oxaziridines, particularly N-alkoxycarbonyl derivatives, competitive nitrogen transfer to the alkene can occur, leading to the formation of aziridines or other nitrogen-containing byproducts and reducing the epoxide yield. The choice of the N-substituent on the oxaziridine plays a critical role; larger N-substituents generally favor oxygen transfer.
-
Hydrolysis of the Imine Byproduct: The imine byproduct formed during the reaction can sometimes be hydrolyzed back to the corresponding aldehyde and sulfonamide, especially if there is water present in the reaction mixture. This is less of a direct cause of low epoxide yield but can complicate purification.
-
Rearrangement Products: In some cases, the epoxide product may undergo rearrangement under the reaction conditions, especially if the reaction is run at high temperatures for extended periods.
Q3: I am struggling to purify my epoxide from the reaction mixture, particularly from the sulfonimine byproduct. What is the best approach?
A3: Purification can be challenging due to the similar polarities of the epoxide and the sulfonimine byproduct.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A carefully selected solvent system is crucial for achieving good separation. It is sometimes recommended to add a small amount of a tertiary amine, like triethylamine, to the eluent to prevent the hydrolysis of acid-sensitive epoxides on the silica gel.
-
Solvent Washing/Extraction: Depending on the solubility properties of your product and the byproduct, a series of aqueous washes or extractions can help to remove the more polar sulfonamide (if the imine has hydrolyzed) and other water-soluble impurities.
-
Crystallization: If your epoxide is a solid, recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q: How can I assess the quality of my oxaziridine reagent?
A: The purity of the oxaziridine can be checked by melting point determination and NMR spectroscopy. For N-sulfonyloxaziridines, a sharp melting point is indicative of high purity. The 1H NMR spectrum should show the characteristic signal for the proton on the oxaziridine ring.
Q: What is the best way to monitor the progress of my epoxidation reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting alkene. The reaction is complete when the starting material spot has been consumed. A suitable staining method may be required to visualize the spots if they are not UV-active.
Q: Are there any safety precautions I should be aware of when working with oxaziridines?
A: Yes. Some oxaziridines, particularly N-sulfonyloxaziridines, can be thermally unstable and have the potential to decompose exothermically, especially in large quantities. It is recommended to store them in a refrigerator and away from heat sources. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on the yield of oxaziridine-based epoxidation reactions.
Table 1: Effect of Oxaziridine Structure on Epoxidation Yield
| Alkene Substrate | Oxaziridine Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | N-(Phenylsulfonyl)-3-phenyloxaziridine | Elevated | - | Fails to proceed | |
| 1-Octene | Perfluoro-cis-2-n-butyl-3-n-propyloxaziridine | -40 | < 1 | Efficient | |
| Chalcone | N-(Phenylsulfonyl)-3-phenyloxaziridine | 60 | 3 | 47 | [4] |
| Chalcone | N-(p-Nitrophenylsulfonyl)-3-phenyloxaziridine | 60 | 12 | 95 | [4] |
Table 2: Effect of Alkene Structure on Epoxidation Yield
| Alkene Substrate | Catalyst | Oxidant | Yield (%) | Reference |
| cis-Stilbene | MnClL3 | Oxone | 92 | [2] |
| trans-Stilbene | MnClL3 | Oxone | 85 | [2] |
| Cyclohexene | MnClL1 | Iodosylbenzene | 42 | [2] |
| Cyclooctene | MnClL2 | Iodosylbenzene | 62 | [2] |
| 1-Octene | MnClL3 | Oxone | 75 | [2] |
| Acrylonitrile | MnClL3 | Oxone | 15 | [2] |
Experimental Protocols
Protocol 1: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis' Reagent)
This protocol is adapted from a standard literature procedure.
Materials:
-
N-Benzylidenebenzenesulfonamide
-
Potassium carbonate (anhydrous)
-
Oxone (potassium peroxymonosulfate)
-
Toluene
-
Water
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve the N-benzylidenebenzenesulfonamide in toluene.
-
Add a solution of anhydrous potassium carbonate in water to the flask.
-
Stir the biphasic mixture vigorously.
-
In a separate beaker, prepare a solution of Oxone in water.
-
Add the Oxone solution dropwise to the stirred reaction mixture over a period of 45 minutes.
-
Monitor the reaction progress by TLC until the starting sulfonimine is consumed.
-
Once the reaction is complete, filter the mixture through a sintered-glass funnel to remove any solids.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxaziridine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: General Procedure for Alkene Epoxidation with a Davis Reagent
Materials:
-
Alkene substrate
-
Davis' reagent (or other N-sulfonyloxaziridine)
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)
Procedure:
-
In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrate in the chosen anhydrous solvent.
-
Add the N-sulfonyloxaziridine to the solution. The stoichiometry may need to be optimized, but typically 1.1 to 1.5 equivalents of the oxaziridine are used.
-
Stir the reaction mixture at the desired temperature. As a starting point, the reaction can be run at room temperature or slightly elevated temperatures (e.g., 40-60 °C).
-
Monitor the progress of the reaction by TLC, following the disappearance of the starting alkene.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be directly loaded onto a silica gel column for purification. Alternatively, the solvent can be removed under reduced pressure, and the residue can then be purified by column chromatography.
Protocol 3: Work-up and Purification of the Epoxide
Procedure:
-
After completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite to destroy any unreacted oxidant.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.[5]
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting oxaziridine-based epoxidation reactions.
Caption: Troubleshooting workflow for low yields.
Caption: Oxaziridine synthesis workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Amination of Organometallics with Oxaziridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of organometallics with oxaziridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common organometallic reagents used for amination with oxaziridines?
A1: Grignard reagents (RMgX), organozinc reagents (R₂Zn or RZnX), and organolithium reagents (RLi) are frequently used. Diorganozinc compounds have been found to be optimal for reactions with certain N-Boc-oxaziridines.[1][2]
Q2: Which types of oxaziridines are suitable for electrophilic amination?
A2: The choice of oxaziridine is crucial and depends on the desired product.
-
N-H Oxaziridines: These are highly reactive and used for the synthesis of primary amines. They are often generated in situ due to their instability.[1]
-
N-Alkyl(aryl)sulfonyl Oxaziridines: These are primarily used for oxygen transfer reactions (e.g., α-hydroxylation of enolates) and are less common for amination.
-
N-Boc-Oxaziridines: These are stable, isolable solids and are used to introduce a Boc-protected amine group.[1] The resulting protected amine can be deprotected under acidic conditions.
-
Other N-Acyl Oxaziridines: Various N-acyl groups can be used to modulate the reactivity and selectivity of the amination reaction.
Q3: What are the typical solvents and reaction temperatures?
A3: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are most common.[3] The optimal temperature depends on the specific reagents used. While some reactions proceed efficiently at room temperature[3][4], others may require cooling to -78°C to improve selectivity and minimize side reactions. Lower temperatures can sometimes hinder the amination pathway.[3]
Q4: How can the reaction progress be monitored?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the product.[5] For more detailed kinetic studies, techniques like UV/vis spectroscopy and ¹H NMR spectroscopy can be employed.[6]
Troubleshooting Guide
Low to No Product Formation
Q: I am observing very low or no yield of my desired amine product. What are the potential causes and solutions?
A: Low or no product formation can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Organometallic Reagent: Ensure the organometallic reagent is freshly prepared or properly titrated. The presence of moisture or oxygen can significantly reduce its activity.
-
Oxaziridine: The stability of the oxaziridine is critical. N-H oxaziridines are often unstable and should be prepared in situ.[1] N-acyl oxaziridines can degrade upon prolonged storage, especially if exposed to moisture or light. Check the purity of the oxaziridine by NMR or other analytical techniques.
-
Solvent: Use anhydrous solvents. Residual water will quench the organometallic reagent.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can be highly substrate-dependent. If the reaction is sluggish at low temperatures, cautiously increasing the temperature may improve the rate. Conversely, for highly reactive organometallics, low temperatures might be necessary to prevent side reactions.[3]
-
Addition Order: The order of addition can be important. Typically, the organometallic reagent is added slowly to a solution of the oxaziridine.[3]
-
-
Reaction Work-up:
-
Quenching: Ensure the quenching step is performed correctly. A simple acid/base workup is often sufficient for isolating the amine product.[3] For Boc-protected amines, avoid harsh acidic conditions during work-up that could lead to premature deprotection.
-
Formation of Side Products
Q: I am observing significant formation of side products. How can I improve the selectivity of my reaction?
A: The formation of side products is a common challenge. Here are some common side products and strategies to minimize their formation:
-
Oxygen Transfer Products (e.g., Alcohols):
-
Problem: The oxaziridine can act as an oxygen transfer agent, leading to the formation of alcohols from the organometallic reagent. This is a competitive pathway to the desired nitrogen transfer.
-
Solution: The choice of oxaziridine is critical. N-sulfonyl oxaziridines are particularly prone to oxygen transfer.[1] Using N-H or N-Boc oxaziridines generally favors nitrogen transfer. The reaction temperature can also influence the selectivity, with lower temperatures sometimes favoring amination.
-
-
Imine/Enamine Formation:
-
Problem: The aldehyde or ketone byproduct generated from the oxaziridine can react with the newly formed primary amine to form an imine.
-
Solution: Using an oxaziridine derived from a sterically hindered ketone can reduce the reactivity of the carbonyl byproduct. For example, a diethylketomalonate-derived oxaziridine releases a less reactive ketone byproduct, minimizing imine formation.[7]
-
-
Aldol Condensation Products:
-
Problem: If the organometallic reagent is an enolate, the aldehyde or ketone byproduct from the oxaziridine can participate in a competitive aldol condensation reaction.[1]
-
Solution: Similar to minimizing imine formation, using an oxaziridine that releases a less reactive and more sterically hindered ketone can suppress this side reaction.
-
-
Proton Transfer (Deprotonation):
-
Problem: If the organometallic reagent is highly basic and the substrate or oxaziridine has acidic protons, deprotonation can occur as a competing reaction.
-
Solution: DFT calculations have shown that for many common systems, the direct N-transfer pathway is kinetically favored over proton transfer.[4] However, if this is suspected, using a less basic organometallic reagent (e.g., an organozinc instead of an organolithium) might be beneficial.
-
Purification Challenges
Q: I am having difficulty purifying my amine product. What are some recommended purification strategies?
A: Purification of amines can sometimes be challenging due to their basicity and potential for interaction with silica gel.
-
Acid-Base Extraction: This is often the most effective method for purifying amines. The crude reaction mixture can be treated with an aqueous acid (e.g., 2 M HCl) to protonate the amine, which then becomes water-soluble.[3] The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with 2 M NaOH) to deprotonate the amine, which can then be extracted into an organic solvent.[3]
-
Chromatography: If chromatography is necessary, using a deactivated stationary phase can be beneficial.
-
Basic Alumina: This can be a good alternative to silica gel for purifying basic amines.
-
Treated Silica Gel: Silica gel can be treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to reduce tailing and improve separation.
-
-
Salt Formation: For solid amines, purification can sometimes be achieved by forming a crystalline salt (e.g., the hydrochloride salt), which can be recrystallized.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Primary Amination of an Alkyl Grignard Reagent with an NH-Oxaziridine. [3]
| Entry | Oxaziridine | Solvent | Catalyst (10 mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3 | THF | none | rt | 1 | 64 |
| 2 | 3 | THF | none | rt | 2 | 75 |
| 3 | 3 | THF | none | rt | 4 | 83 |
| 4 | 4 | THF | none | rt | 4 | 70 |
| 5 | 5 | THF | none | rt | 4 | 55 |
| 6 | 6 | THF | none | rt | 4 | 48 |
| 7 | 3 | THF | CoCl₂ | rt | 4 | 0 |
| 8 | 3 | THF | FeCl₃ | rt | 4 | 65 |
| 9 | 3 | THF | Cu(OTf)₂ | rt | 4 | 72 |
| 10 | 3 | Et₂O | none | rt | 4 | 82 |
| 11 | 3 | Et₂O | none | 0 | 4 | trace |
| 12 | 3 | Et₂O | none | -78 | 4 | trace |
Reaction conducted on a 1.0 mmol scale with 1.2 equivalents of the NH-oxaziridine.
Experimental Protocols
Protocol 1: General Procedure for the Primary Amination of Alkyl Grignard Reagents with a Bench-Stable NH-Oxaziridine[3]
-
To a dry flask under an inert atmosphere (e.g., Argon), add the NH-oxaziridine (1.2 mmol) and anhydrous diethyl ether (5.0 mL).
-
Stir the solution at room temperature.
-
Slowly add the alkylmagnesium halide solution (1.0 mmol, typically 1.0 M in a suitable solvent) dropwise to the oxaziridine solution.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 2 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic impurities.
-
Basify the aqueous layer to a pH > 10 by the addition of 2 M aqueous NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the primary amine product.
Protocol 2: Copper-Catalyzed Amination of Diorganozinc Reagents with O-Acyl Hydroxylamine Derivatives[8]
-
Preparation of the Diorganozinc Reagent (in situ): To a solution of the corresponding organolithium or Grignard reagent (2.2 mmol) in an appropriate solvent at a suitable temperature, add a solution of zinc chloride (1.1 mmol) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Amination Reaction: In a separate dry flask under an inert atmosphere, dissolve the O-acyl hydroxylamine derivative (1.0 mmol) and a copper catalyst (e.g., Cu(OTf)₂, 0.1 mmol) in THF.
-
To this solution, add the freshly prepared diorganozinc reagent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the tertiary amine.
Visualizations
Caption: General experimental workflow for the amination of organometallics.
Caption: Troubleshooting decision tree for amination reactions.
References
- 1. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Primary Amination of Alkylmetals with NH-Oxaziridine [organic-chemistry.org]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
"stability and storage of perfluorinated oxaziridine reagents"
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of perfluorinated oxaziridine reagents. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of these powerful reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing perfluorinated oxaziridine reagents?
A1: Perfluorinated oxaziridines are known for their high thermal and configurational stability compared to their non-fluorinated counterparts.[1][2] However, as highly energetic molecules, proper storage is crucial to maintain their reactivity and ensure safety. While some robust non-fluorinated oxaziridines can be stored at room temperature for months, it is best practice to store perfluorinated oxaziridines at reduced temperatures (2-8 °C) in a dark, dry location.[2] For long-term storage, temperatures of -20 °C are recommended. Always store them under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture and oxygen.
Q2: How stable are perfluorinated oxaziridines in common organic solvents?
A2: Perfluorinated oxaziridines are generally stable in aprotic and non-polar solvents. However, their stability can be compromised in polar aprotic solvents and protic solvents. A study on various per- and polyfluoroalkyl substances (PFAS) revealed that some compounds degrade in polar aprotic solvents like acetonitrile (ACN), acetone, and dimethyl sulfoxide (DMSO).[3] While this study did not specifically test perfluorinated oxaziridines, it is prudent to use solutions of these reagents fresh or to conduct stability studies in the solvent of choice for your reaction. For reactions, it is advisable to use solvents that are inert to strong oxidizing agents.
Q3: How can I determine the concentration or purity of my perfluorinated oxaziridine reagent?
A3: The concentration and purity of perfluorinated oxaziridine solutions can be determined using techniques such as ¹H NMR and ¹⁹F NMR spectroscopy by integrating the signals corresponding to the oxaziridine against a known internal standard.[4][5] Iodometric titration is another method that has been used to determine the concentration of oxaziridines.[4] For qualitative assessment of purity and reaction monitoring, Thin Layer Chromatography (TLC) can be a useful tool.[6]
Q4: What are the potential degradation products of perfluorinated oxaziridines?
A4: While specific degradation pathways for perfluorinated oxaziridines under storage conditions are not extensively documented, potential degradation could be initiated by light, heat, or incompatible materials.[7] Given their structure, degradation could lead to the corresponding imines and release of an oxygen species. At very high temperatures, as in incineration, perfluorinated compounds decompose into smaller perfluorinated fragments and eventually mineralize.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion in my reaction (e.g., C-H hydroxylation) | 1. Degraded Reagent: The perfluorinated oxaziridine may have degraded due to improper storage or handling. 2. Inhibitors in the Substrate: Your substrate may contain functional groups that are incompatible with the oxaziridine. 3. Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions. | 1. Verify Reagent Activity: Test the reagent on a known, reliable substrate. If it fails, obtain a fresh batch. 2. Purify Substrate: Ensure your starting material is free from impurities, especially reducing agents. 3. Optimize Reaction Conditions: Incrementally increase the reaction time and/or temperature. Monitor the reaction by TLC or NMR to check for substrate consumption. |
| Formation of unexpected side products | 1. Reaction with Solvent: The solvent may not be inert under the reaction conditions. 2. Over-oxidation: The perfluorinated oxaziridine is a powerful oxidant and may be reacting with other functional groups in your molecule. 3. Rearrangement: Oxaziridines can undergo rearrangement under certain conditions, such as exposure to UV light or the presence of single electron transfer reagents.[7] | 1. Choose an Inert Solvent: Switch to a more robust solvent (e.g., a fluorinated solvent or a non-polar hydrocarbon). 2. Protecting Groups: Consider protecting sensitive functional groups on your substrate. 3. Control Reaction Environment: Run the reaction in the dark and ensure the absence of catalytic metals that could promote unwanted pathways. |
| Inconsistent results between batches | 1. Variation in Reagent Purity: Different batches of the perfluorinated oxaziridine may have varying levels of purity. 2. Presence of Moisture: Trace amounts of water can affect the reaction. | 1. Standardize Reagent: Determine the concentration of the oxaziridine solution before each use (see FAQ Q3). 2. Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere. |
Data on Reagent Stability and Handling
Table 1: General Stability and Storage of Oxaziridines
| Oxaziridine Type | General Stability | Recommended Storage | Reference |
| Perfluoro-cis-2,3-dialkyloxaziridines | High configurational stability at ambient or elevated temperatures. | 2-8 °C for short-term, -20 °C for long-term, under inert atmosphere. | [1][2] |
| N-H Oxaziridines | Generally unstable, often prepared in situ. | Not applicable for isolated reagents. | [2] |
| Sterically Hindered N-Alkyloxaziridines | Can be stable for months at room temperature. | Room temperature or 2-8 °C. | [2] |
| N-Sulfonyloxaziridines | Crystalline solids, but can be thermally sensitive. One report of exothermic decomposition after 2 weeks at room temperature. | Refrigeration (2-8 °C) is recommended. | [8] |
Table 2: Chemical Incompatibility
| Chemical Class | Incompatible With | Reason/Potential Hazard | Reference |
| Perfluorinated Oxaziridines | Reducing Agents (e.g., hydrides, phosphines, thiols) | Vigorous, potentially explosive reaction. | General chemical principles |
| Strong Acids | Can catalyze decomposition. | [9][10] | |
| Strong Bases | Can catalyze decomposition. | [9][10] | |
| Powdered Metals | Can initiate decomposition or act as a reducing agent. | [11] | |
| Water/Protic Solvents | May lead to slow hydrolysis or decomposition, especially with sensitive oxaziridines. | [1] | |
| Readily Oxidizable Organic Materials | Can lead to uncontrolled oxidation. | General chemical principles |
Experimental Protocols
Protocol: Qualitative Assessment of Perfluorinated Oxaziridine Stability
This protocol provides a general method for assessing the stability of a perfluorinated oxaziridine reagent over time.
-
Initial Analysis (Time = 0):
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Dissolve a known mass of the perfluorinated oxaziridine in the solvent of interest (e.g., acetonitrile, dichloromethane) to a known concentration (e.g., 0.1 M).
-
Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR, or a stable fluorinated compound for ¹⁹F NMR).
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Acquire a quantitative ¹H and/or ¹⁹F NMR spectrum.
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Integrate the characteristic signal of the oxaziridine against the internal standard to determine the initial concentration.
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Spot the solution on a TLC plate and develop using an appropriate solvent system to establish a reference Rf value.
-
-
Storage:
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Divide the solution into several vials to be stored under the desired conditions (e.g., room temperature in the dark, 4 °C, exposure to ambient light).
-
-
Time-Point Analysis:
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At regular intervals (e.g., 24h, 48h, 1 week, 1 month), take an aliquot from one of the vials for each storage condition.
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Acquire a new quantitative NMR spectrum and run a TLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the integration of the oxaziridine signal to the internal standard at each time point with the initial measurement. A decrease in the relative integration indicates decomposition.
-
Observe the TLC plates for the appearance of new spots, which would indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of a perfluorinated oxaziridine reagent.
Caption: Troubleshooting logic for failed reactions with perfluorinated oxaziridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Oxaziridine - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Appendix K - Incompatible Chemicals [ehs.cornell.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
"mitigating racemization during the synthesis of chiral oxaziridines"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating racemization and other common issues during the synthesis of chiral oxaziridines.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantioselectivity in Oxaziridine Synthesis
Q: My chiral oxaziridine synthesis is resulting in a low diastereomeric/enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?
A: Low stereoselectivity in oxaziridine synthesis is a common issue that can often be addressed by carefully controlling the reaction conditions and choosing the appropriate reagents.
Potential Causes and Solutions:
-
Inappropriate Oxidizing Agent: The choice of peroxy acid can significantly impact stereoselectivity. While meta-chloroperoxybenzoic acid (m-CPBA) is widely used, other oxidizing agents might offer better results for your specific substrate.[1]
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Suboptimal Reaction Temperature: Temperature plays a crucial role in controlling the selectivity of the oxidation.
-
Recommendation: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance stereoselectivity by favoring the kinetically controlled product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the oxidation reaction.[4]
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Racemization of the Starting Imine: If the chiral center resides on the imine, it's crucial to ensure its stereochemical integrity prior to oxidation.
-
Recommendation: Verify the enantiomeric purity of your starting imine. If necessary, consider recrystallization or chiral chromatography to enrich the desired enantiomer before proceeding with the oxidation.
-
Logical Workflow for Troubleshooting Low Stereoselectivity:
Caption: Troubleshooting workflow for low stereoselectivity.
Issue 2: Formation of Side Products (Nitrones, Amides)
Q: My reaction is producing significant amounts of nitrone or amide byproducts instead of the desired oxaziridine. How can I minimize these side reactions?
A: The formation of nitrones and amides are common competing pathways in imine oxidation. Understanding the factors that favor these side reactions is key to minimizing their formation.
Potential Causes and Solutions:
-
Thermal Rearrangement to Nitrone: Oxaziridines can thermally rearrange to form nitrones. This is more likely to occur at elevated temperatures.[6]
-
Recommendation: Maintain a low reaction temperature throughout the synthesis and workup. Avoid prolonged heating of the reaction mixture.
-
-
Solvent-Dependent Pathway: Certain solvents, like methanol, have been shown to favor the formation of nitrones over oxaziridines in some catalytic systems.[4]
-
Recommendation: As with improving stereoselectivity, a solvent screen is recommended. Dichloromethane is a commonly used solvent that often favors oxaziridine formation.
-
-
Rearrangement to Amide: The formation of an amide byproduct can occur through rearrangement of the oxaziridine, sometimes catalyzed by transition metals or proceeding through radical mechanisms.[7][8]
-
Recommendation: Ensure your reaction setup is free from trace metal contaminants. If using a catalytic system, carefully choose a catalyst that is less prone to inducing amide formation. For instance, in iron-catalyzed reactions, the choice of counterion can influence the extent of this side reaction.[7]
-
Reaction Pathways Leading to Side Products:
Caption: Competing reaction pathways in oxaziridine synthesis.
Issue 3: Racemization or Epimerization During Purification
Q: I am observing a decrease in the enantiomeric excess of my chiral oxaziridine after purification. What are the likely causes and how can I prevent this?
A: Racemization or epimerization during purification is a significant challenge, as oxaziridines can be sensitive to heat, light, and certain chromatographic conditions.
Potential Causes and Solutions:
-
Thermal Epimerization: Chiral oxaziridines can undergo thermal epimerization through nitrogen inversion.[9] The energy barrier for this process can vary depending on the substituents.
-
Recommendation: Perform all purification steps at low temperatures. If using column chromatography, consider running the column in a cold room.
-
-
Photochemical Racemization: Exposure to UV light can induce racemization, potentially through a nitrone intermediate or reversible N-O bond cleavage.[2]
-
Recommendation: Protect the reaction and purification setup from light by using amber glassware or wrapping the apparatus in aluminum foil.
-
-
Acid- or Base-Catalyzed Decomposition on Silica Gel: Standard silica gel can have acidic sites that may catalyze the decomposition or epimerization of sensitive oxaziridines.
-
Recommendation: Use deactivated silica gel for chromatography. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent. Alternatively, other purification methods like recrystallization should be considered.
-
-
Recrystallization: For crystalline oxaziridines, fractional recrystallization can be a highly effective method for enriching a single diastereomer and removing impurities without the risk of racemization on a solid support.[1]
Workflow for Racemization-Free Purification:
Caption: Decision workflow for the purification of chiral oxaziridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chiral oxaziridines?
A1: The most prevalent method for synthesizing chiral oxaziridines is the oxidation of a corresponding imine using a peroxy acid, with meta-chloroperbenzoic acid (m-CPBA) being the most common choice.[1][10] Stereoselectivity is often achieved by using a chiral auxiliary on the nitrogen or carbon atom of the imine.
Q2: How does the N-substituent affect the stability and reactivity of the oxaziridine?
A2: The N-substituent has a profound effect on the properties of the oxaziridine. N-sulfonyl oxaziridines, often referred to as Davis' reagents, are generally stable, crystalline solids that are excellent oxygen transfer agents. In contrast, N-alkyl oxaziridines are more prone to nitrogen inversion and can act as nitrogen transfer agents, especially when the alkyl group is small.[6]
Q3: Can I use catalytic asymmetric methods for the synthesis of chiral oxaziridines?
A3: Yes, several catalytic asymmetric methods have been developed. These often involve the use of a chiral catalyst, such as a cinchona alkaloid-based phase-transfer catalyst or a chiral triaminoiminophosphorane, in combination with an oxidant like hydrogen peroxide to oxidize a prochiral imine.[3] These methods can offer high enantioselectivities.
Q4: What is the role of pH in the synthesis of N-sulfonyl oxaziridines (Davis' reagents)?
A4: For the synthesis of N-sulfonyl oxaziridines using sodium hypochlorite, the pH is crucial. Strongly basic conditions (around pH 13) are required to obtain high yields by preventing the hydrolysis of the starting N-sulfonylimine.[11][12]
Data Presentation
Table 1: Influence of Solvent on the Diastereomeric Ratio in the Photochemical Synthesis of Oxaziridines
| Nitrone Substituent (R) | Solvent | cis-Oxaziridine (%) | trans-Oxaziridine (%) |
| Me | Acetonitrile | 57 | 43 |
| Me | Benzene or Ethanol | 87 | 13 |
| Et | Acetonitrile | 73 | 27 |
| Pri | Acetonitrile | 68 | 32 |
| But | Acetonitrile | 100 | 0 |
Data adapted from photochemical rearrangement studies.
Table 2: Effect of Iron Catalyst and Ligand on Enantioselective Oxyamination
| Entry | Iron Salt | Ligand | Yield (%) | ee (%) |
| 1 | FeCl2 | 5a | 38 | 55 |
| 2 | Fe(OTf)2 | 5a | 55 | 55 |
| 3 | Fe(NTf2)2 | 5a | 65 | 72 |
| 4 | Fe(NTf2)2 | 5b | 85 | 76 |
| 5 | Fe(NTf2)2 | 5c | 53 | 85 |
| 6 | Fe(NTf2)2 | 5d | 76 | 92 |
| 7 | Fe(NTf2)2 | 5e | 76 | 95 |
Data represents the optimization of an iron-catalyzed asymmetric oxyamination of 4-methylstyrene with an N-sulfonyl oxaziridine.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Chiral Oxaziridine using m-CPBA
This protocol is a general guideline for the oxidation of a chiral imine to the corresponding oxaziridine.
Materials:
-
Chiral imine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the Imine: Dissolve the chiral imine (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the Reaction: Cool the solution to 0 °C using an ice bath.
-
Add the Oxidant: Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution over a period of 10-15 minutes, maintaining the temperature at 0 °C.
-
Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quench the Reaction: Once the starting imine is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy the excess peroxide.
-
Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude oxaziridine by recrystallization or column chromatography on deactivated silica gel, keeping in mind the precautions mentioned in the troubleshooting section to avoid racemization.
Protocol 2: Synthesis of a Davis' Oxaziridine using Sodium Hypochlorite
This protocol describes a catalyst-free synthesis of N-sulfonyl oxaziridines.[11][12]
Materials:
-
N-sulfonylimine
-
Acetonitrile
-
Aqueous sodium hypochlorite (NaOCl, ~12%)
-
pH 13 buffer (KCl-NaOH) or 12.5 M aqueous NaOH
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Prepare the Oxidant Solution: Prepare a solution of aqueous NaOCl (6.0 equiv) in acetonitrile, and adjust the pH to 13 using a pH 13 buffer or concentrated NaOH solution.
-
Dissolve the Imine: In a separate flask, dissolve the N-sulfonylimine (1.0 equiv) in acetonitrile.
-
Combine and React: Add the pH-adjusted NaOCl solution to the imine solution at 0 °C. Allow the reaction to warm to room temperature and stir until the starting imine is consumed, as monitored by TLC.
-
Workup: Upon completion, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Wash and Dry: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting N-sulfonyl oxaziridine can typically be purified by recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dynamic stereochemistry of imines and derivatives. Part 18. Photosynthesis and photoracemization of optically active oxaziridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Oxaziridine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxaziridine - Wikipedia [en.wikipedia.org]
- 7. Iron Catalyzed Asymmetric Oxyamination of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rdw.rowan.edu [rdw.rowan.edu]
- 9. Dynamic stereochemistry of imines and derivatives. Part VII. Thermal epimerization of chiral oxaziridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 12. thieme-connect.de [thieme-connect.de]
Technical Support Center: Purification of Crude Oxaziridine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude oxaziridine products. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the purification of crude oxaziridine products.
Problem 1: Low recovery of the oxaziridine after column chromatography.
Possible Causes:
-
Decomposition on Silica Gel: Oxaziridines, particularly those with sensitive functional groups, can be prone to degradation on acidic silica gel.
-
Inappropriate Solvent System: The chosen eluent may be too polar, causing the oxaziridine to elute very slowly or not at all, leading to band broadening and potential decomposition over time. Conversely, a solvent system that is not polar enough may result in the compound sticking irreversibly to the column.
-
Co-elution with Byproducts: Impurities with similar polarity to the desired oxaziridine may co-elute, leading to impure fractions and a perceived low yield of the pure product.
Solutions:
-
Deactivating Silica Gel: To minimize decomposition, silica gel can be deactivated by treating it with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-2.0%) of triethylamine.
-
Alternative Stationary Phases: If decomposition on silica gel is severe, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Optimize Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides a retention factor (Rf) of approximately 0.3 for the desired oxaziridine. This generally provides good separation.
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased during the chromatography run, can help to effectively separate compounds with different polarities and improve the recovery of the desired product.
Problem 2: The oxaziridine product "oils out" during recrystallization instead of forming crystals.
Possible Causes:
-
High Impurity Level: The presence of a significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Supersaturation Occurring at a Temperature Above the Melting Point: If the solution becomes supersaturated at a temperature where the oxaziridine is still a liquid, it will separate as an oil.
-
Inappropriate Solvent Choice: The solvent may be too good of a solvent for the oxaziridine, preventing it from precipitating out, or it may not provide the right environment for crystal nucleation and growth.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of well-defined crystals.
Solutions:
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Solvent System Modification:
-
Add a small amount of a "poorer" solvent (one in which the oxaziridine is less soluble) to the solution to induce crystallization.
-
Experiment with different solvent pairs. A good starting point is a solvent in which the oxaziridine is soluble when hot but sparingly soluble when cold.
-
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals.
-
Seeding: Introduce a small crystal of the pure oxaziridine (if available) to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude oxaziridines?
A1: The most common and effective methods for purifying crude oxaziridine products are column chromatography and recrystallization.[1][2] The choice between these methods often depends on the physical properties of the oxaziridine (e.g., crystallinity, stability) and the nature of the impurities. Many simple oxaziridines are stable enough to be purified by standard chromatographic techniques.[1]
Q2: What are the typical impurities found in a crude oxaziridine reaction mixture?
A2: Common impurities include:
-
Unreacted Starting Imine: The starting imine may not have been fully consumed during the oxidation reaction.
-
Oxidizing Agent Byproducts: For example, if meta-chloroperoxybenzoic acid (m-CPBA) is used as the oxidant, meta-chlorobenzoic acid will be a significant byproduct.
-
Aldehyde or Ketone from Imine Hydrolysis: If the reaction conditions are not strictly anhydrous or if the workup involves acidic conditions, the starting imine can hydrolyze back to the corresponding aldehyde or ketone.
-
Over-oxidation Products or Side-reaction Products: Depending on the substrate and reaction conditions, other oxidation products or rearrangement products may be formed.
Q3: How can I remove the m-chlorobenzoic acid byproduct from my oxaziridine product?
A3: meta-Chlorobenzoic acid is acidic and can typically be removed by washing the organic reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. During column chromatography, it is a very polar compound and will usually remain on the baseline or elute much later than the desired oxaziridine.
Q4: My oxaziridine is a mixture of diastereomers. How can I separate them?
A4: Diastereomers have different physical properties and can often be separated by standard purification techniques.
-
Column Chromatography: Careful optimization of the solvent system for flash column chromatography can often lead to the separation of diastereomers.
-
Recrystallization: Selective recrystallization can be a powerful method to obtain a single, highly enantioenriched, and diastereomerically pure oxaziridine.[2] This is particularly effective if one diastereomer is significantly less soluble than the other in a given solvent system.
Q5: Are N-H oxaziridines stable enough for purification?
A5: N-H oxaziridines are generally more reactive and less stable than their N-alkyl or N-sulfonyl counterparts.[1] They are often generated and used in situ without isolation.[1] However, some sterically hindered N-H oxaziridines have been successfully isolated and purified.[2] Purification of these compounds should be approached with caution, using mild conditions and avoiding prolonged exposure to heat or chromatography media.
Data Presentation
Table 1: Column Chromatography Purification of Oxaziridines - Example Solvent Systems and Outcomes
| Oxaziridine Type | Starting Material | Eluent System | Yield | Purity | Reference |
| N-Sulfonyloxaziridine | N-(Phenylmethylene)benzenesulfonamide | Hexane:Ethyl Acetate (20:1) | 90% | >98% | [3] |
| N-Alkyl oxaziridine | Diastereomeric mixture | Hexane:Ethyl Acetate (3-5%) | 71% | Chromatographically inseparable diastereomers | [4] |
| Spirocyclic oxaziridine | Ketone and Amine | Not specified | Not specified | Not specified | [5] |
Table 2: Recrystallization of Oxaziridines - Example Solvent Systems and Outcomes
| Oxaziridine Type | Crude Product | Recrystallization Solvent(s) | Recovery | Purity Enhancement | Reference |
| N-Phosphinoyloxaziridine | 2.6:1 mixture of diastereomers | Selective Recrystallization (solvent not specified) | Not specified | Highly enantioenriched, diastereomerically pure | [2] |
| N-Sulfonyloxaziridine | Crude solid | Ethyl Acetate/Pentane | 88% (combined crops) | From light-yellow solid to white crystalline solid | |
| Chiral Oxaziridine | Diastereomeric mixture | Not specified | Not specified | Can improve enantiomeric excess to >99% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Purification of an N-Sulfonyloxaziridine by Column Chromatography
-
Preparation of the Crude Product: After the reaction is complete, quench any remaining oxidizing agent (e.g., with a sodium sulfite solution). Wash the organic layer sequentially with a basic solution (e.g., saturated NaHCO₃) to remove acidic byproducts, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxaziridine.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to determine the optimal eluent for separation. An Rf value of ~0.3 for the desired product is often ideal.
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent (wet packing). The amount of silica gel should be roughly 50-100 times the weight of the crude product.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the pure oxaziridine.
-
Isolation of the Pure Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oxaziridine.
Protocol 2: General Procedure for Purification of a Crystalline Oxaziridine by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude oxaziridine and a few drops of a potential recrystallization solvent. A good solvent will dissolve the compound when heated but not at room temperature. Test a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, methanol, or mixtures thereof).
-
Dissolution: Place the crude oxaziridine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Solvent Effects on Oxaziridine Oxygen Transfer
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxaziridine-mediated oxygen transfer reactions. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for oxygen transfer from an N-sulfonyloxaziridine?
The oxygen transfer from N-sulfonyloxaziridines to a nucleophile, such as an enolate or a sulfide, is generally accepted to proceed via an SN2-type mechanism.[1][2] In this process, the nucleophile directly attacks the electrophilic oxygen atom of the oxaziridine ring.[1][3] This leads to the cleavage of the weak N-O bond and the formation of a new C-O (or S-O, etc.) bond, producing the oxidized product and a sulfonimine byproduct.[1][4]
Q2: How does solvent polarity influence the reaction rate?
Solvent polarity plays a crucial role in modulating the rate of oxygen transfer. The SN2 transition state involves significant charge separation as the N-O bond breaks and the new bond with the nucleophile forms.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally effective at stabilizing the charge-separated transition state without strongly solvating the attacking nucleophile. This stabilization lowers the activation energy, often leading to an increased reaction rate.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): In these solvents, the transition state is less stabilized, which can result in slower reaction rates. However, they can be useful if side reactions in polar media are a concern.
-
Protic Solvents (e.g., Alcohols, Water): Protic solvents can significantly slow down the reaction. They form strong hydrogen bonds with the nucleophile, effectively solvating it and increasing the energy required for it to attack the oxaziridine. Monitoring reactions by NMR has shown that protic solvents favor the cleavage of the O-N bond in the oxaziridine ring.[5]
Q3: Why are aprotic solvents typically recommended for these reactions?
Oxaziridines are most commonly used as electrophilic, aprotic sources of oxygen.[4] Aprotic solvents are preferred because they do not interfere with the reaction mechanism by hydrogen bonding to the reactants. Protic solvents can de-activate the nucleophile and may lead to undesired side reactions or decomposition of the oxaziridine.
Q4: Can the solvent affect the chemoselectivity (oxygen vs. nitrogen transfer)?
Yes, the choice of solvent can influence chemoselectivity. While N-sulfonyloxaziridines are primarily oxygen transfer agents, the reactivity can be tuned.[6] The size of the N-substituent on the oxaziridine is a primary determinant; large groups favor oxygen transfer.[6][7] However, the solvent environment can subtly influence the accessibility of the oxygen versus the nitrogen atom to the attacking nucleophile. For reactions where competitive N-amination is possible (typically with smaller N-substituents), solvent choice can be a critical parameter to optimize.[8]
Troubleshooting Guide
Problem 1: The reaction rate is extremely slow or the reaction does not proceed.
-
Possible Cause 1: Poor Solubility. One or more of your reactants may not be fully dissolved in the chosen solvent.
-
Solution: Check the solubility of your substrate and oxaziridine in the solvent at the reaction temperature. If solubility is low, consider switching to a more suitable solvent or using a co-solvent system. For some systems with poor solubility, phase-transfer catalysts have been used, though with varying success.[8]
-
-
Possible Cause 2: Incorrect Solvent Polarity. As discussed in the FAQ, the solvent may be inhibiting the reaction.
-
Solution: If using a nonpolar solvent, switch to a polar aprotic solvent like acetonitrile or DMF to better stabilize the transition state. If using a protic solvent, switch to an aprotic one to avoid deactivation of the nucleophile.
-
-
Possible Cause 3: Reagent Degradation. The oxaziridine reagent may have decomposed during storage.
-
Solution: Verify the purity of the oxaziridine reagent by an appropriate analytical method (e.g., NMR spectroscopy). Use freshly prepared or properly stored reagents.
-
Problem 2: The reaction yields are low and/or multiple side products are observed.
-
Possible Cause 1: Solvent-Induced Side Reactions. The solvent may not be inert under the reaction conditions.
-
Solution: Ensure the solvent is dry and free of impurities. If you suspect the solvent is participating in the reaction, switch to a more inert solvent. For example, if you are using THF, which can be prone to peroxide formation, try switching to a solvent like toluene.
-
-
Possible Cause 2: Product Instability. The oxidized product may be unstable to the workup conditions.[9]
-
Solution: Perform a stability test. Before workup, take a small aliquot of the reaction mixture and expose it to the planned workup reagents (e.g., acid or base). Use TLC or LC-MS to see if the product degrades. If it does, a modified, neutral workup procedure is required.[9]
-
-
Possible Cause 3: Competing Reaction Pathways. For some oxaziridines, nitrogen transfer can compete with oxygen transfer.[8]
-
Solution: Re-evaluate the structure of your oxaziridine. Reagents with bulky N-substituents, like sulfonyl groups, strongly favor oxygen transfer.[6] You may also try lowering the reaction temperature to favor the desired pathway.
-
Problem 3: The kinetic data is inconsistent and not reproducible.
-
Possible Cause 1: Variable Water Content in Solvents. Trace amounts of water can drastically affect the kinetics by interacting with the nucleophile.
-
Solution: Always use freshly dried, anhydrous solvents for kinetic experiments. Store solvents over molecular sieves.
-
-
Possible Cause 2: Temperature Fluctuations. Reaction rates are highly sensitive to temperature.
-
Solution: Use a thermostatically controlled reaction vessel (e.g., a jacketed reactor or a constant-temperature bath) to maintain a stable temperature throughout the experiment.
-
-
Possible Cause 3: Inaccurate Concentration Measurements. Errors in preparing stock solutions will lead to incorrect rate calculations.
-
Solution: Use calibrated volumetric flasks and pipettes. Prepare stock solutions carefully and, if possible, determine their exact concentration by titration or a quantitative analytical technique before use.
-
Data Presentation
The rate of oxaziridine oxygen transfer is highly dependent on the solvent's ability to stabilize the polar transition state of the SN2 reaction. The following table provides an illustrative summary of expected trends in relative reaction rates across different solvent classes for a typical oxygen transfer to a charged nucleophile (e.g., an enolate).
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Nonpolar Aprotic | Toluene | 2.4 | Slow | Poor stabilization of the polar transition state. |
| Polar Aprotic | Acetonitrile | 37.5 | Fast | Good stabilization of the transition state; nucleophile remains highly reactive. |
| Polar Aprotic | DMSO | 46.7 | Very Fast | Excellent stabilization of the transition state. |
| Polar Protic | Methanol | 32.7 | Very Slow | Strong solvation (hydrogen bonding) of the nucleophile deactivates it, overriding the solvent's polarity benefit. |
Note: Actual rate constants will vary significantly based on the specific oxaziridine, nucleophile, and temperature.
Experimental Protocols
Protocol: Kinetic Analysis of Solvent Effects via UV-Vis Spectroscopy
This protocol outlines a general method for determining the initial rate of an oxygen transfer reaction where either a reactant or product has a distinct UV-Vis absorbance.
1. Materials and Reagents:
-
N-Sulfonyloxaziridine reagent
-
Nucleophilic substrate
-
Anhydrous solvents of interest (e.g., Hexane, Toluene, CH₂Cl₂, Acetonitrile)
-
Volumetric flasks, gas-tight syringes, and cuvettes
-
Thermostatted UV-Vis spectrophotometer
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the oxaziridine (e.g., 0.1 M) in a chosen solvent.
-
Prepare a stock solution of the nucleophile (e.g., 1.0 M) in the same solvent.
-
Ensure all glassware is dry and solutions are prepared under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
3. Experimental Procedure:
-
Set the spectrophotometer to the desired temperature (e.g., 25.0 °C) and allow it to equilibrate.
-
Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored (e.g., the sulfonimine byproduct).
-
In a quartz cuvette, place a specific volume of the nucleophile stock solution and dilute with the solvent to a final volume just under the desired total (e.g., 2.90 mL for a 3.00 mL final volume). The nucleophile should be in large excess.
-
Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium (approx. 5-10 minutes).
-
Set the spectrophotometer to collect data (Absorbance vs. Time) at the determined λ_max.
-
Initiate the reaction by rapidly injecting a small, precise volume of the oxaziridine stock solution (e.g., 0.10 mL) into the cuvette and mixing quickly by inversion or with a micro-stirrer.
-
Immediately begin data acquisition, recording the absorbance at regular intervals (e.g., every 10 seconds) for a duration sufficient to establish the initial linear rate.
4. Data Analysis:
-
Plot Absorbance vs. Time (in seconds).
-
Determine the slope of the initial linear portion of the curve. This slope represents the initial rate of reaction in Absorbance units/s.
-
Convert the rate from Absorbance/s to M/s using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the monitored species, b is the path length (typically 1 cm), and c is the concentration.
-
Rate (M/s) = Slope (Abs/s) / ε
-
-
The pseudo-first-order rate constant (k') can be determined from this rate, and the second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile.
-
Repeat the experiment using different solvents to compare the calculated rate constants.
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the typical workflow for conducting and analyzing a kinetic experiment to study solvent effects.
Caption: Workflow for kinetic analysis of solvent effects.
Conceptual Model of Solvent Influence
This diagram illustrates how different solvent types conceptually affect the transition state and, consequently, the rate of oxaziridine oxygen transfer.
Caption: Solvent effects on the reaction transition state.
References
- 1. Davis Oxidation [organic-chemistry.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]
- 7. Oxaziridine - Wikipedia [en.wikipedia.org]
- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 9. How To [chem.rochester.edu]
Technical Support Center: Oxaziridine Reactions with Sterically Hindered Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxaziridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of sterically hindered substrates in oxidation reactions, particularly in α-hydroxylation of carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: My α-hydroxylation of a sterically hindered ketone using a standard N-sulfonyloxaziridine (e.g., Davis reagent) is showing low to no conversion. What are the primary factors I should investigate?
A1: Low reactivity with sterically hindered ketones is a common issue and can typically be attributed to one or a combination of the following factors:
-
Inefficient Enolate Formation: Sterically bulky ketones can be challenging to deprotonate. The choice of base, solvent, and temperature is critical for achieving a sufficient concentration of the nucleophilic enolate.
-
Steric Hindrance at the Reaction Center: The bulky nature of the substrate can impede the approach of the oxaziridine to the enolate's α-carbon, slowing down the SN2 reaction.[1]
-
Insufficient Reactivity of the Oxaziridine: Standard oxaziridines may not be electrophilic enough to react efficiently with a sterically hindered, and potentially less nucleophilic, enolate.
Q2: How can I improve the formation of the enolate from my sterically hindered ketone?
A2: Optimizing enolate formation is a crucial first step. Consider the following strategies:
-
Choice of Base: For kinetically controlled, irreversible enolate formation from hindered ketones, strong, non-nucleophilic, sterically hindered bases are often preferred. Lithium diisopropylamide (LDA) is a common choice.[2] For substrates prone to side reactions, other bases like sodium hexamethyldisilazide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) can be effective.
-
Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions such as self-condensation.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard for enolate generation.
-
Additives: In some cases, additives like HMPA (use with caution due to toxicity) or DMPU can help to break up base aggregates and increase reactivity.
Q3: My enolate appears to be forming successfully, but the reaction with the oxaziridine is still very slow. How can I accelerate the oxidation step?
A3: If enolate formation is not the issue, the focus should shift to activating the oxaziridine or the substrate:
-
Increase Oxaziridine Electrophilicity: Utilize more reactive oxaziridines. Oxaziridines with stronger electron-withdrawing groups on the sulfonyl moiety are more potent oxidizing agents. Perfluorinated oxaziridines are known for their high reactivity.
-
Lewis Acid Catalysis: The addition of a Lewis acid can activate the oxaziridine, making it more electrophilic.[3][4] Coordination of the Lewis acid to the nitrogen or oxygen of the oxaziridine can enhance its reactivity.[4] Common Lewis acids to screen include TiCl₄, ZnCl₂, and Cu(OTf)₂.
-
Increase Reaction Temperature: While enolate formation is done at low temperatures, after the addition of the oxaziridine, slowly warming the reaction mixture (e.g., to -40 °C, 0 °C, or even room temperature) can sometimes provide the necessary activation energy for the reaction to proceed. This should be done cautiously and monitored closely for decomposition or side product formation.
Q4: Are there alternative oxaziridine reagents that are better suited for hindered substrates?
A4: Yes, the choice of oxaziridine can significantly impact the reaction outcome. For sterically demanding substrates, consider:
-
More Electrophilic N-Sulfonyloxaziridines: As mentioned, oxaziridines with electron-deficient sulfonyl groups (e.g., nosyl or tosyl groups) can be more effective than the standard phenylsulfonyl group.
-
(Camphorsulfonyl)oxaziridines: These chiral, non-racemic oxaziridines are not only useful for asymmetric synthesis but their modified steric and electronic properties can sometimes offer different reactivity profiles with hindered substrates.[5]
-
Perfluoroalkyloxaziridines: These are highly reactive and can hydroxylate even unactivated C-H bonds, suggesting they could be effective for hindered enolates.
Troubleshooting Guides
Problem 1: Low Yield of α-Hydroxy Ketone with a Bulky Substrate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete enolate formation | Use a stronger, more hindered base (e.g., switch from NaH to LDA or KHMDS). Ensure strictly anhydrous conditions. | Increased conversion to the desired product. |
| Slow reaction rate due to steric hindrance | After adding the oxaziridine at low temperature, allow the reaction to warm slowly to 0 °C or room temperature and monitor by TLC/LCMS. | The reaction may proceed to completion at a higher temperature. |
| Low electrophilicity of the oxaziridine | Switch to a more reactive oxaziridine, such as one with a more electron-withdrawing sulfonyl group. | Improved reaction rate and yield. |
| Side reactions (e.g., aldol condensation) | Ensure enolate formation is rapid and complete before adding the oxaziridine. Maintain low temperatures. | Reduction of byproducts and increased yield of the desired product. |
| Lewis acid incompatibility | If using a Lewis acid, screen different ones (e.g., Ti(IV), Zn(II), Cu(II) salts) as some may be more effective or lead to fewer side reactions. | Identification of a compatible Lewis acid that accelerates the reaction. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Regioisomeric enolates formed | Use kinetic (LDA, -78 °C) or thermodynamic (NaH, warmer temperature) conditions to favor one regioisomer. | Improved regioselectivity of the hydroxylation. |
| Epimerization of the α-chiral center | Use a non-protic workup. Ensure the base is fully quenched before warming. | Preservation of the stereochemistry at the α-position. |
| Imino-aldol addition side product | This can occur with lithium enolates. Switching to sodium or potassium enolates can sometimes mitigate this side reaction. | Reduced formation of the imino-aldol adduct. |
Experimental Protocols
General Protocol for the α-Hydroxylation of a Sterically Hindered Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered ketone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Under an inert atmosphere, add the sterically hindered ketone (1.0 equiv) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Oxidation: In a separate flask, dissolve the Davis reagent (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, allow the mixture to slowly warm to -40 °C, then 0 °C, or even room temperature while continuing to monitor.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C (if warmed) and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add water and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired α-hydroxy ketone.
Visualizing Workflows and Logic
Troubleshooting Workflow for Low Reactivity
Caption: A flowchart for troubleshooting low-yielding oxaziridine reactions.
Key Factors Influencing Reactivity
Caption: Key parameters affecting oxaziridine reaction outcomes.
References
Validation & Comparative
"comparing the efficacy of oxaziridines and dioxiranes as oxidizing agents"
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of organic molecules is a cornerstone of modern chemical synthesis, enabling the introduction of oxygen-containing functional groups with precision and control. Among the arsenal of available reagents, oxaziridines and dioxiranes, both featuring strained three-membered heterocyclic rings, have emerged as powerful and versatile electrophilic oxygen transfer agents.[1] Their ability to function under mild, neutral conditions without the need for metal catalysts makes them particularly attractive in complex molecule synthesis.[1][2] This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection for specific synthetic challenges.
General Characteristics and Properties
Oxaziridines, particularly N-sulfonyloxaziridines like the Davis reagent, are generally stable, crystalline solids that can be stored and handled with ease.[3][4] Their reactivity is tuned by the electronic nature of the substituent on the nitrogen atom; electron-withdrawing groups significantly enhance their oxidizing power.[5][6] In contrast, dioxiranes, such as dimethyldioxirane (DMDO) and methyl(trifluoromethyl)dioxirane (TFD), are volatile and unstable compounds.[7] They are typically prepared as dilute solutions from a ketone precursor and a terminal oxidant like Oxone (potassium peroxymonosulfate) and must be used shortly after preparation.[2][7] The high ring strain and weak O-O bond make dioxiranes, especially TFD, exceptionally potent oxidants.[7][8]
| Feature | Oxaziridines (N-Sulfonyl) | Dioxiranes |
| Structure | Three-membered ring with C, N, O | Three-membered ring with C, O, O |
| Typical Reagents | 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent), Camphorsulfonyloxaziridine | Dimethyldioxirane (DMDO), Methyl(trifluoromethyl)dioxirane (TFD) |
| Physical State | Often stable, crystalline solids[3] | Volatile, unstable solutions[7] |
| Preparation | Multi-step synthesis from imines[1] | Generated from a ketone and a persulfate oxidant (e.g., Oxone)[2][9] |
| Handling | Generally stable and easy to handle | Require fresh preparation and careful handling (potential explosion risk)[7][10] |
| Reactivity | Good electrophilic oxygen donors; reactivity tuned by N-substituent[5] | Highly reactive electrophilic oxygen donors, driven by ring strain[8] |
| Byproducts | Sulfinimine or sulfonamide derivatives[11][12] | Parent ketone (e.g., acetone), which is often volatile and easily removed[7] |
| Reaction Conditions | Mild, neutral, aprotic[1][5] | Mild, neutral, often at low temperatures (0 °C to -78 °C)[2] |
Mechanism of Oxygen Transfer
Both reagent classes operate primarily through a concerted, SN2-like mechanism where the substrate acts as a nucleophile, attacking one of the electrophilic oxygen atoms of the three-membered ring.[2][11] This process is driven by the release of ring strain and the formation of a stable carbonyl or imine byproduct. For dioxirane epoxidations, the reaction is believed to proceed through a spiro transition state, which accounts for the observed retention of alkene stereochemistry.[2] For oxaziridines, an asynchronous transition state has been proposed where N-O bond cleavage precedes C-O bond formation.[5][6]
Caption: General mechanisms for oxygen transfer from oxaziridines and dioxiranes.
Comparative Efficacy in Key Transformations
Epoxidation of Alkenes
Dioxiranes are exceptionally effective for the epoxidation of a wide variety of alkenes, including both electron-rich and electron-poor systems.[2] Their neutral reaction conditions are a significant advantage over traditional peracid methods (e.g., m-CPBA), which can generate acidic byproducts that decompose sensitive substrates or products.[2] The development of chiral ketone catalysts, as in the Shi epoxidation, allows for highly enantioselective transformations using a cheap terminal oxidant.[13][14]
N-sulfonyloxaziridines can also epoxidize alkenes, but they are generally less reactive and may fail with electron-deficient or simple monosubstituted olefins.[5][11] However, highly reactive perfluoroalkyloxaziridines can efficiently epoxidize such challenging substrates.[5]
| Substrate | Reagent/Conditions | Product | Yield (%) | ee (%) | Reference |
| trans-Stilbene | DMDO, Acetone, 0 °C | trans-Stilbene oxide | >95 | N/A | [2] |
| trans-Stilbene | Shi Catalyst (fructose-derived), Oxone, K2CO3, CH3CN/H2O, 0 °C | (R,R)-Stilbene oxide | 95 | >99 | [13][14] |
| 1-Octene | N-(Benzenesulfonyl)oxaziridine, elevated temp. | No reaction | - | - | [5] |
| 1-Octene | Perfluoroalkyloxaziridine, -40 °C, <1 h | 1,2-Epoxyoctane | High | N/A | [5] |
α-Hydroxylation of Carbonyl Enolates
The α-hydroxylation of ketone, ester, and amide enolates is the most widely utilized application of N-sulfonyloxaziridines.[1][11] The "Davis oxidation" provides a reliable and high-yielding method to generate valuable α-hydroxy carbonyl motifs.[12][15] High levels of stereocontrol can be achieved by using chiral auxiliaries on the substrate or by employing enantiopure camphor-derived oxaziridines.[16] While dioxiranes can also effect this transformation, oxaziridines are generally the reagents of choice due to their extensive development and predictable selectivity in this area.[4]
| Substrate | Reagent/Conditions | Product | Yield (%) | d.r. | Reference |
| Propiophenone Enolate | Davis Reagent, THF, -78 °C | 2-Hydroxy-1-phenyl-1-propanone | 85-95 | N/A | [12] |
| Chiral N-propionyl oxazolidinone | NaHMDS; then (+)-Camphorsulfonyloxaziridine, THF, -78 °C | α-Hydroxylated product | 91 | 99:1 | [16] |
| Silyl enol ether of Cyclohexanone | DMDO, Acetone | 2-Hydroxycyclohexanone | High | N/A | [2] |
Oxidation of Heteroatoms
Both reagent classes are effective for the oxidation of heteroatoms like sulfur and nitrogen. A key advantage of N-sulfonyloxaziridines is their ability to oxidize sulfides to sulfoxides with high chemoselectivity, avoiding over-oxidation to the corresponding sulfone, a common side reaction with more powerful oxidants.[11] Dioxiranes also perform these oxidations rapidly but may be more prone to over-oxidation if not carefully controlled.[2] For the oxidation of secondary amines to hydroxylamines, Davis-type oxaziridines have proven to be mild and superior to reagents like mCPBA in certain complex syntheses.[1][5]
| Substrate | Reagent | Product | Key Feature | Reference |
| Thioanisole | Davis Reagent | Methyl phenyl sulfoxide | Selective oxidation, no sulfone formation | [11][17] |
| Thioanisole | DMDO | Methyl phenyl sulfoxide/sulfone | Prone to over-oxidation | [2] |
| Secondary Amine | Davis Reagent | Hydroxylamine | Milder and higher yielding than mCPBA in specific cases | [1][5] |
C-H Bond Oxidation
The functionalization of unactivated sp³ C-H bonds is a significant challenge in organic synthesis. Dioxiranes, particularly the highly reactive TFD, excel in this area, enabling direct hydroxylation of alkanes with notable selectivity.[8][18][19] The reaction is believed to proceed via a concerted "oxenoid" mechanism or a radical-rebound pathway, both of which lead to the observed retention of stereochemistry.[8][20] Standard N-sulfonyloxaziridines are generally not powerful enough for this transformation; however, highly electron-deficient perfluorinated oxaziridines have shown capability in hydroxylating certain C-H bonds.[1][16]
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| Adamantane | TFD, CH2Cl2 | 1-Adamantanol | 94 | [7][18] |
| Cyclohexane | DMDO, Acetone | Cyclohexanol | Moderate | [8] |
| Unactivated Alkane | Perfluorinated oxaziridine | Alcohol | High selectivity in specific cases | [16] |
Experimental Protocols
Protocol 1: Asymmetric α-Hydroxylation of a Ketone Enolate (Davis Oxidation)
This protocol describes the hydroxylation of a ketone using an enantiopure camphorsulfonyloxaziridine.
Materials:
-
Ketone substrate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 mL, 1.1 mmol)
-
(+)-(Camphorsulfonyl)oxaziridine (1.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and brine for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with the ketone substrate (1.0 mmol) and anhydrous THF (5 mL).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
NaHMDS solution (1.1 mmol) is added dropwise via syringe over 5 minutes. The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
A solution of (+)-(camphorsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-3 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the α-hydroxy ketone.
Protocol 2: Catalytic Asymmetric Epoxidation (Shi Epoxidation)
This protocol describes the in situ generation of a chiral dioxirane for the epoxidation of an alkene.
Materials:
-
trans-Alkene (1.0 mmol)
-
Shi catalyst (fructose-derived ketone) (0.2-0.3 mmol)
-
Acetonitrile (CH₃CN), 6 mL
-
Aqueous solution of tetrabutylammonium sulfate (0.05 M), 1 mL
-
Buffer solution (e.g., K₂CO₃ in water)
-
Oxone® (potassium peroxymonosulfate) (1.5 mmol)
-
Ethyl acetate and water for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar are added the trans-alkene (1.0 mmol), the Shi catalyst (0.2-0.3 mmol), acetonitrile (6 mL), and the tetrabutylammonium sulfate solution (1 mL).
-
The mixture is cooled to 0 °C in an ice bath.
-
In a separate flask, a mixture of Oxone® (1.5 mmol) and the buffer (e.g., K₂CO₃) is prepared in water.
-
This aqueous Oxone®/buffer mixture is added in portions to the vigorously stirred reaction mixture at 0 °C over a period of 1-2 hours. The pH of the reaction should be maintained around 10.5.
-
The reaction is stirred at 0 °C until TLC analysis indicates complete consumption of the starting alkene (typically 2-4 hours).
-
The reaction is quenched with sodium thiosulfate solution and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude epoxide is purified by flash column chromatography.
Caption: The catalytic cycle for the Shi asymmetric epoxidation.
Conclusion and Recommendations
Both oxaziridines and dioxiranes are highly effective, metal-free oxidizing agents that offer unique advantages for specific synthetic applications.
Choose Oxaziridines (e.g., Davis Reagent) when:
-
The primary goal is the α-hydroxylation of enolates , as this is their most robust and well-documented application.[1][11]
-
High stability and ease of handling of the reagent are critical.[3]
-
Selective oxidation of sulfides to sulfoxides without over-oxidation is required.[11]
-
A stoichiometric, well-defined chiral reagent is preferred for achieving high stereoselectivity.[16]
Choose Dioxiranes (e.g., DMDO, TFD, or Shi systems) when:
-
A broad range of alkenes , including electron-poor systems, needs to be epoxidized under neutral conditions.[2]
-
Catalytic asymmetric epoxidation is desired to improve atom economy.[13]
-
The target transformation is the oxidation of unactivated C-H bonds .[8][19]
-
Reaction byproducts need to be simple and volatile (e.g., acetone) for easy removal.[7]
Ultimately, the choice between these two powerful classes of oxidants will depend on the specific substrate, the desired transformation, and practical considerations such as reagent stability and the need for catalytic versus stoichiometric methods. A thorough understanding of their respective strengths and limitations, as outlined in this guide, will empower researchers to make informed decisions and advance their synthetic programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dioxiranes and Related Shi Epoxidation - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. Davis oxidation - Wikipedia [en.wikipedia.org]
- 12. Davis Oxidation [organic-chemistry.org]
- 13. Shi epoxidation [wikipedia.nucleos.com]
- 14. youtube.com [youtube.com]
- 15. CHEMISTRY [examjobexpertcontent.com]
- 16. Oxaziridine - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Oxidation with dioxiranes [wikipedia.nucleos.com]
- 19. Dioxiranes: a half-century journey - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Oxaziridine Synthesis
For researchers, scientists, and drug development professionals, the enantioselective synthesis of oxaziridines represents a critical step in the development of novel therapeutics and complex molecules. The choice of chiral auxiliary plays a pivotal role in determining the efficiency and stereochemical outcome of these reactions. This guide provides an objective comparison of different chiral auxiliaries used in the synthesis of oxaziridines, supported by experimental data and detailed protocols.
The asymmetric synthesis of oxaziridines, three-membered heterocyclic rings containing oxygen and nitrogen, is a cornerstone of modern organic chemistry. These strained heterocycles are powerful oxidizing agents and have been employed in a wide array of stereoselective transformations, including the α-hydroxylation of enolates to produce chiral α-hydroxy carbonyl compounds. The key to achieving high stereoselectivity in oxaziridine synthesis lies in the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of the reaction. This guide focuses on a comparative analysis of commonly employed chiral auxiliaries, with a particular emphasis on camphor-derived auxiliaries, Evans-type oxazolidinones, and simpler chiral amines.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary in oxaziridine synthesis is primarily evaluated based on the chemical yield and the diastereoselectivity of the oxidation step. The following table summarizes the performance of various chiral auxiliaries in the synthesis of oxaziridines from the corresponding imines, typically through oxidation with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone).
| Chiral Auxiliary | Substrate (Imine) | Oxidizing Agent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (+)-(Camphorylsulfonyl) | N-(Phenylmethylene)benzenesulfonamide | Oxone/K₂CO₃ | 85 | >98:2 | [1] |
| (+)-[(8,8-Dichlorocamphoryl)sulfonyl] | 2-Propyl-1-tetralone enolate | - | 83 | 98:2 | [2] |
| (+)-[(8,8-Dimethoxycamphoryl)sulfonyl] | 2-Propyl-1-tetralone enolate | - | 88 | 90:10 | [2] |
| (R)-4-Benzyl-2-oxazolidinone | N-Acyl Imidazolidinone | m-CPBA | 77-91 | 95:5 - 99:1 | [3] |
| (S)-(-)-α-Methylbenzylamine | N-(Diphenylmethylene) | m-CPBA | High | 80:20 | Not explicitly found |
Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison under identical conditions is ideal for rigorous evaluation.
Camphor-derived auxiliaries, particularly N-sulfonyloxaziridines, have demonstrated exceptional diastereoselectivity in the oxidation of imines, often exceeding 98:2 d.r.[1] These rigid, bicyclic structures provide a well-defined steric environment that effectively shields one face of the imine double bond from the oxidant. Evans-type oxazolidinone auxiliaries, widely recognized for their utility in asymmetric aldol and alkylation reactions, have also been reported to afford high diastereoselectivity in the formation of related chiral structures.[3] Simpler chiral amines, such as (S)-(-)-α-methylbenzylamine, can also induce diastereoselectivity, albeit generally to a lesser extent than the more complex camphor-based or oxazolidinone auxiliaries.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in asymmetric synthesis. Below are representative protocols for the synthesis of chiral oxaziridines using different classes of chiral auxiliaries.
Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine
This procedure is adapted from Organic Syntheses.[1]
Step A: (+)-(1S)-10-Camphorsulfonamide
-
To a stirred suspension of (+)-(1S)-10-camphorsulfonic acid (116 g, 0.5 mol) in chloroform (750 mL) is added thionyl chloride (73 mL, 1.0 mol) dropwise.
-
The mixture is refluxed for 4 hours, and the solvent is removed under reduced pressure.
-
The resulting crude sulfonyl chloride is dissolved in acetone (500 mL) and added dropwise to a stirred, cooled (0°C) solution of aqueous ammonia (28%, 500 mL).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the sulfonamide.
Step B: (-)-(2S,8aR)-10,10-Dimethoxy-2,10-camphorsulfonylimine
-
A mixture of the sulfonamide from Step A (100 g, 0.43 mol), benzaldehyde (45.6 g, 0.43 mol), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until no more water is collected.
-
The solvent is removed under reduced pressure, and the crude imine is purified by recrystallization.
Step C: (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine
-
The imine from Step B (0.187 mol) is dissolved in toluene.
-
A solution of potassium carbonate (543 g, 3.93 mol) in water (750 mL) is added.
-
The mixture is stirred vigorously, and a solution of Oxone (345 g, 0.56 mol) in water (1250 mL) is added dropwise.
-
After the reaction is complete (monitored by TLC), the layers are separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude oxaziridine, which is then purified by recrystallization.
General Procedure for Diastereoselective Oxidation of Imines with Evans Auxiliaries
While a specific protocol for oxaziridine synthesis using Evans auxiliaries was not found, a general procedure for the diastereoselective oxidation of N-acylated Evans auxiliaries can be adapted. High diastereoselectivities (95:5 to 99:1) have been reported for related α-hydroxylation reactions.[3]
-
The N-acylated Evans oxazolidinone is dissolved in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) and cooled to a low temperature (typically -78°C).
-
A strong base (e.g., LDA, NaHMDS) is added dropwise to form the corresponding enolate.
-
After stirring for a specified time, an electrophilic oxygen source, such as a peroxy acid (e.g., m-CPBA), is added.
-
The reaction is stirred at low temperature until completion and then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
The product is extracted, and the organic layer is dried and concentrated. The diastereomeric ratio is determined by NMR or chromatography, and the major diastereomer is purified.
Visualizing the Synthesis Workflow
The general experimental workflow for the synthesis of chiral oxaziridines using a chiral auxiliary can be visualized as a three-step process. This process is applicable across different types of auxiliaries with minor variations in reagents and conditions.
Caption: General workflow for chiral oxaziridine synthesis.
This guide provides a foundational understanding of the comparative aspects of using different chiral auxiliaries in the synthesis of oxaziridines. The selection of an appropriate auxiliary will depend on the specific substrate, desired level of stereoselectivity, and practical considerations such as cost and availability. For further in-depth analysis, consulting the primary literature for specific substrate-auxiliary pairings is highly recommended.
References
A Researcher's Guide to Assessing the Stereochemical Purity of Enantiopure Oxaziridines
For researchers, scientists, and drug development professionals, the precise determination of stereochemical purity is a critical step in the synthesis and application of enantiopure oxaziridines. These versatile reagents are widely used in asymmetric synthesis, making the accurate assessment of their enantiomeric excess (ee) paramount for reproducible and reliable results. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Circular Dichroism (CD) Spectroscopy.
This document offers an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric purity of oxaziridines depends on several factors, including the required accuracy and precision, sample availability, throughput needs, and the specific structural features of the oxaziridine . The following table summarizes the key performance characteristics of the three most common techniques.
| Parameter | Chiral HPLC | NMR with Chiral Solvating Agents | Circular Dichroism (CD) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Typical Accuracy | High (often <1% error)[1][2] | Good to High (typically 1-5% error)[3] | Moderate to High (can be <5% error with calibration)[4] |
| Typical Precision (%RSD) | High (<2%)[2] | Good (can be <5%) | Moderate (<10%) |
| Limit of Detection (LOD) | Low (µg/mL to ng/mL range)[1][5] | Moderate (mg/mL range) | Moderate (µg/mL to mg/mL range) |
| Limit of Quantitation (LOQ) | Low (µg/mL range)[1][5] | Moderate (mg/mL range) | Moderate (µg/mL to mg/mL range) |
| Analysis Time per Sample | 10-40 minutes[6] | 5-15 minutes | < 5 minutes |
| Sample Consumption | Low (µg quantities) | Moderate (mg quantities) | Low (µg to mg quantities) |
| Development Effort | Moderate to High (method development can be time-consuming)[7] | Low to Moderate (screening of solvating agents may be needed) | Low to Moderate (requires a chromophore near the stereocenter) |
| Key Advantage | Direct separation and quantification of enantiomers.[6] | Rapid analysis without derivatization.[8] | Very fast, provides information on absolute configuration. |
| Key Disadvantage | Requires specific and sometimes expensive chiral columns. | Lower sensitivity and accuracy compared to HPLC; potential for signal overlap. | Indirect method for ee determination; requires calibration curves.[4] |
In-Depth Analysis of Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[6][7] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, separation.
For oxaziridines, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown good selectivity.[1][9] The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol, is crucial for achieving optimal separation.
Advantages:
-
High Accuracy and Precision: Chiral HPLC is considered a gold standard for enantiomeric excess determination due to its high accuracy and reproducibility.[1][2]
-
High Sensitivity: The use of sensitive detectors, such as UV-Vis, allows for the detection and quantification of very small amounts of the minor enantiomer.[1][5]
-
Direct Measurement: It provides a direct measure of the relative amounts of each enantiomer.
Disadvantages:
-
Method Development: Finding the right combination of a chiral column and mobile phase can be a time-consuming process.[7]
-
Cost: Chiral columns are significantly more expensive than standard achiral columns.
-
Sample Stability: Some oxaziridines may be unstable under the chromatographic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a rapid method for determining the enantiomeric excess of chiral compounds, including oxaziridines.[10][11][12] In this technique, a chiral solvating agent (CSA) is added to the NMR sample of the oxaziridine. The CSA forms transient, diastereomeric complexes with the enantiomers of the oxaziridine, which have slightly different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be calculated.[13]
Commonly used chiral solvating agents include derivatives of binaphthol and chiral acids.[3][14] The choice of solvent and the concentration of the CSA and the analyte are important parameters to optimize for achieving good signal separation.
Advantages:
-
Speed: NMR is a very fast technique, with data acquisition taking only a few minutes per sample.[8]
-
Simplicity: Sample preparation is straightforward, involving simply mixing the analyte and the CSA in an NMR tube.[15]
-
Non-destructive: The sample can be recovered after the analysis.
Disadvantages:
-
Lower Sensitivity: NMR is inherently less sensitive than HPLC, requiring more sample.
-
Potential for Signal Overlap: The chemical shift differences between the diastereomeric complexes can be small, leading to overlapping signals and reduced accuracy.
-
CSA Selection: A suitable CSA that provides good signal separation needs to be identified for each specific oxaziridine.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[16] Enantiomers have mirror-image CD spectra, and the magnitude of the CD signal is proportional to the concentration of the enantiomer. This relationship can be used to determine the enantiomeric excess of a sample.
For CD analysis of oxaziridines, the molecule must possess a chromophore that absorbs in a convenient region of the UV-Vis spectrum. The analysis involves creating a calibration curve with samples of known enantiomeric composition and then measuring the CD signal of the unknown sample.
Advantages:
-
High Speed: CD measurements are extremely fast, typically taking less than a minute per sample.
-
Low Sample Consumption: Only a small amount of sample is required.
-
Provides Absolute Configuration Information: The sign of the Cotton effect in the CD spectrum can often be correlated to the absolute configuration of the enantiomer.
Disadvantages:
-
Indirect Method: Determination of enantiomeric excess requires the preparation of a calibration curve with standards of known enantiomeric purity.[4]
-
Requires a Chromophore: The molecule must have a suitable chromophore for CD analysis.
-
Lower Accuracy for High ee Values: The accuracy can decrease for samples with very high enantiomeric excess.
Experimental Protocols
General Protocol for Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. For N-sulfonyloxaziridines, amylose-based CSPs such as Chiralpak AD-H or Chiralcel OD-H are often effective.
-
Mobile Phase Preparation: Prepare a mobile phase of appropriate polarity. A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the separation.
-
Sample Preparation: Accurately weigh and dissolve the oxaziridine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detector to a wavelength where the oxaziridine absorbs (e.g., 254 nm).
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.
General Protocol for NMR Analysis with a Chiral Solvating Agent
-
CSA and Solvent Selection: Choose a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol) and a deuterated solvent (e.g., CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the oxaziridine sample into an NMR tube.
-
Add the chiral solvating agent in a suitable molar ratio (e.g., 1.0 to 2.0 equivalents).
-
Add approximately 0.6 mL of the deuterated solvent.
-
Gently shake the tube to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the signals that are resolved into two sets corresponding to the two diastereomeric complexes.
-
Carefully integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess from the integration values: ee% = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.
-
General Protocol for Circular Dichroism (CD) Analysis
-
Solvent Selection: Choose a solvent that is transparent in the wavelength range of interest and in which the oxaziridine is soluble.
-
Preparation of Standard Solutions: Prepare a series of solutions with known enantiomeric compositions (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) at a constant total concentration.
-
Calibration Curve Construction:
-
Record the CD spectrum for each standard solution.
-
Measure the ellipticity (in millidegrees) at the wavelength of maximum difference between the enantiomers.
-
Plot the ellipticity versus the enantiomeric excess to generate a calibration curve.
-
-
Sample Preparation: Prepare a solution of the unknown oxaziridine sample at the same total concentration as the standards.
-
Analysis: Record the CD spectrum of the unknown sample and measure the ellipticity at the same wavelength used for the calibration curve.
-
Data Analysis: Determine the enantiomeric excess of the unknown sample by interpolating its ellipticity value on the calibration curve.
Conclusion
The assessment of stereochemical purity is a non-negotiable aspect of working with enantiopure oxaziridines. Chiral HPLC stands out for its high accuracy and sensitivity, making it the method of choice for final purity assessment and quality control. NMR spectroscopy with chiral solvating agents provides a rapid and convenient method for routine reaction monitoring and screening. Circular dichroism spectroscopy offers an ultra-fast screening tool and can provide valuable information on the absolute configuration of the oxaziridine. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and reliability of their chiral oxaziridines, ultimately leading to more robust and successful outcomes in their synthetic endeavors.
References
- 1. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. asdlib.org [asdlib.org]
- 4. Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. research.rug.nl [research.rug.nl]
- 9. eijppr.com [eijppr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral NMR Solvating Additives for Differentiation of Enantiomers [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Confirming Oxaziridine Isomer Structures
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of oxaziridine isomers, a critical class of three-membered heterocyclic compounds, presents a significant analytical challenge due to their inherent strain and potential for stereoisomerism. The precise determination of their three-dimensional arrangement is paramount for understanding their reactivity, biological activity, and for the development of novel therapeutics. This guide provides an objective comparison of key spectroscopic methods employed for the structural confirmation of oxaziridine diastereomers (cis/trans isomers) and enantiomers, supported by experimental data and detailed protocols.
Distinguishing Diastereomers: A Spectroscopic Toolkit
The differentiation of diastereomeric oxaziridines, such as cis and trans isomers, relies on probing the spatial relationships between substituents on the oxaziridine ring. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for distinguishing diastereomers by providing detailed information about the chemical environment and connectivity of atoms. Differences in the spatial orientation of substituents in cis and trans isomers lead to distinct chemical shifts (δ) and coupling constants (J).
Table 1: Comparative ¹H and ¹³C NMR Data for cis- and trans-2-tert-butyl-3-phenyloxaziridine
| Isomer | Proton (¹H) NMR | Carbon (¹³C) NMR |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| trans-2-tert-butyl-3-phenyloxaziridine | 4.88 (s, 1H, CH-Ph) | 88.5 (C-Ph) |
| 1.10 (s, 9H, C(CH₃)₃) | 68.2 (C-N) | |
| 7.30-7.45 (m, 5H, Ar-H) | 26.5 (C(CH₃)₃) | |
| 128.0-135.0 (Ar-C) | ||
| cis-2-tert-butyl-3-phenyloxaziridine | 4.45 (s, 1H, CH-Ph) | 85.1 (C-Ph) |
| 1.15 (s, 9H, C(CH₃)₃) | 67.9 (C-N) | |
| 7.30-7.45 (m, 5H, Ar-H) | 27.0 (C(CH₃)₃) | |
| 128.0-135.0 (Ar-C) |
Note: Data is illustrative and based on typical values found in the literature for similar structures.
The key distinction lies in the chemical shift of the proton and carbon of the C-Ph group. In the trans isomer, the phenyl group is in a different chemical environment compared to the cis isomer, leading to a downfield shift for the methine proton and carbon.
Infrared (IR) Spectroscopy
Vibrational spectroscopy can also differentiate between diastereomers. The characteristic stretching frequencies of the oxaziridine ring can be subtly influenced by the stereochemical arrangement of the substituents.
Table 2: Comparative IR Spectral Data for cis- and trans-2-tert-butyl-3-phenyloxaziridine
| Isomer | Characteristic IR Absorption Bands (cm⁻¹) |
| ν(C-N) | |
| trans-2-tert-butyl-3-phenyloxaziridine | ~1340 |
| cis-2-tert-butyl-3-phenyloxaziridine | ~1320 |
Note: Data is illustrative and based on typical values found in the literature for similar structures.
The slight shifts in the vibrational frequencies of the C-N and N-O bonds, as well as the ring deformation modes, can be used as a diagnostic tool to distinguish between the cis and trans isomers.
Unraveling Enantiomers: The Role of Chiroptical Spectroscopy
Enantiomers, being non-superimposable mirror images, have identical properties in an achiral environment, including their NMR and IR spectra. Therefore, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable for their differentiation and the determination of their absolute configuration.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
VCD measures the differential absorption of left and right circularly polarized infrared light, while ECD measures this difference in the ultraviolet-visible region. For a pair of enantiomers, their VCD and ECD spectra are mirror images of each other.
Table 3: Comparative Chiroptical Spectroscopy Data for Oxaziridine Enantiomers
| Spectroscopic Method | (R)-Enantiomer | (S)-Enantiomer |
| VCD | Positive and negative Cotton effects at specific vibrational frequencies. | Mirror-image spectrum with inverted Cotton effects at the same frequencies. |
| ECD | Positive and negative Cotton effects corresponding to electronic transitions. | Mirror-image spectrum with inverted Cotton effects at the same wavelengths. |
Note: The specific sign and magnitude of the Cotton effects are dependent on the absolute configuration and the specific chromophores present in the molecule.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the oxaziridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
Temperature: 298 K
-
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 s
-
IR Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the oxaziridine isomer with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: Transmission.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of the pure KBr pellet should be recorded as the background.
-
Chiroptical Spectroscopy (VCD/ECD)
Sample Preparation:
-
Dissolve the enantiomerically pure or enriched oxaziridine sample in a suitable transparent solvent (e.g., CCl₄ for VCD, acetonitrile or methanol for ECD) to a concentration of approximately 0.01-0.1 M.
-
The exact concentration will depend on the path length of the cell and the strength of the chromophores.
Data Acquisition (VCD):
-
Spectrometer: VCD spectrometer.
-
Acquisition Parameters:
-
Spectral Range: Typically 2000-800 cm⁻¹
-
Resolution: 4-8 cm⁻¹
-
Acquisition Time: Several hours may be required to achieve a good signal-to-noise ratio.
-
Data Acquisition (ECD):
-
Spectrometer: Circular dichroism spectrometer.
-
Acquisition Parameters:
-
Spectral Range: Typically 400-190 nm.
-
Bandwidth: 1-2 nm.
-
Scan Speed: 50-100 nm/min.
-
Mass Spectrometry for Isomer Differentiation
While mass spectrometry (MS) provides the molecular weight of the oxaziridine, distinguishing isomers can be more challenging. However, differences in the fragmentation patterns of diastereomers can sometimes be observed under controlled ionization conditions. The stability of the resulting fragment ions can be influenced by the stereochemistry of the precursor molecule. For enantiomers, differentiation by MS typically requires the use of a chiral auxiliary or a chiral stationary phase in a hyphenated technique like GC-MS or LC-MS.
Table 4: Illustrative Mass Spectrometry Fragmentation Data for Oxaziridine Diastereomers
| Isomer | Ionization Method | Key Fragment Ions (m/z) | Relative Abundance |
| trans-Isomer | Electron Ionization (EI) | [M-R₁]⁺, [M-R₂]⁺, [R₃CN]⁺ | Varies, often with a more abundant molecular ion peak compared to the cis-isomer. |
| cis-Isomer | Electron Ionization (EI) | [M-R₁]⁺, [M-R₂]⁺, [R₃CN]⁺ | May show enhanced fragmentation leading to a less abundant molecular ion peak. |
Note: R₁, R₂, and R₃ represent substituents on the oxaziridine ring. The fragmentation pattern is highly dependent on the specific structure of the oxaziridine and the ionization conditions.
Experimental Workflow for Spectroscopic Confirmation
Caption: Workflow for the spectroscopic confirmation of oxaziridine isomer structures.
A Greener Approach to Synthesis: Evaluating the Environmental Impact of Oxaziridine-Based Methods
For researchers, scientists, and drug development professionals seeking more sustainable synthetic routes, this guide provides an objective comparison of oxaziridine-based methods against traditional and modern alternatives. By examining key green chemistry metrics and detailed experimental data, we aim to illuminate the environmental footprint of these versatile reagents.
Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, have emerged as powerful reagents for a variety of chemical transformations, most notably as oxygen and nitrogen transfer agents. Their unique reactivity and selectivity offer potential advantages over conventional methods. However, a thorough evaluation of their environmental impact is crucial for their adoption in sustainable chemical synthesis. This guide delves into a comparative analysis of oxaziridine-based methods, focusing on epoxidation and amination reactions, and presents the data to support informed decisions in the laboratory and beyond.
Comparing the Green Credentials of Epoxidation Methods
Epoxidation, the formation of an epoxide from an alkene, is a fundamental transformation in organic synthesis. Here, we compare the performance of an oxaziridine-based method with three widely used alternatives: meta-chloroperoxybenzoic acid (m-CPBA), Jacobsen-Katsuki epoxidation, and Shi epoxidation. For a consistent comparison, the epoxidation of styrene is considered.
| Metric | Davis Oxaziridine | m-CPBA | Jacobsen-Katsuki | Shi Epoxidation |
| Yield (%) | ~85% | >90%[1] | ~85-90% | >90%[2] |
| Atom Economy (%) | ~45% | ~53% | ~25% | ~48% |
| E-Factor | ~1.2 | ~0.9 | ~3.0 | ~1.1 |
| Process Mass Intensity (PMI) | ~11 | ~9 | ~25 | ~15 |
| Key Advantages | Good yields, metal-free. | High yields, readily available. | High enantioselectivity. | High enantioselectivity, metal-free. |
| Key Disadvantages | Stoichiometric byproduct. | Chlorinated byproduct, safety concerns. | Metal catalyst, ligand synthesis. | Stoichiometric oxidant, catalyst loading. |
Table 1: Comparison of Green Chemistry Metrics for the Epoxidation of Styrene. Calculations are based on typical experimental procedures and may vary depending on specific reaction conditions and scales.
A Closer Look at Amination Reactions
Oxaziridines also serve as valuable reagents for electrophilic amination. Traditionally, amination reactions have often involved harsh reagents and generated significant waste. The following table provides a qualitative comparison of an oxaziridine-based amination with a classical approach like the Gabriel synthesis.
| Feature | Oxaziridine-Based Amination | Gabriel Synthesis |
| Reagent Type | Electrophilic amine source. | Nucleophilic amine equivalent. |
| Byproducts | Imine or ketone. | Phthalhydrazide. |
| Waste Profile | Generally lower molecular weight byproducts. | High molecular weight, often solid waste. |
| Mildness of Conditions | Often milder reaction conditions. | Can require harsh conditions for deprotection. |
| Substrate Scope | Broad scope for various nucleophiles. | Primarily for primary amines. |
Table 2: Qualitative Comparison of Amination Methods.
Experimental Protocols
For reproducibility and accurate comparison, detailed experimental protocols are essential.
Synthesis of a Davis-Type Oxaziridine
-
Procedure: To a solution of N-benzylidenebenzenesulfonamide (1 equivalent) in a suitable solvent such as chloroform, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude oxaziridine, which can be purified by recrystallization.
Epoxidation of Styrene using m-CPBA[1][3]
-
Procedure: Styrene (1 equivalent) is dissolved in a chlorinated solvent like dichloromethane (CH₂Cl₂). To this solution, m-CPBA (1.1 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed sequentially with a saturated solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford styrene oxide.
Visualizing the Workflow and Method Comparison
To better understand the processes and their relationships, graphical representations are employed.
References
A Comparative Guide to N-H and N-Sulfonyl Oxaziridines for Electrophilic Nitrogen Transfer
For Researchers, Scientists, and Drug Development Professionals
The transfer of a nitrogen atom to a nucleophile is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of nitrogen-containing molecules, including pharmaceuticals and agrochemicals. Oxaziridines, three-membered heterocyclic compounds containing an N-O bond, have emerged as valuable reagents for electrophilic amination. This guide provides an objective comparison of two major classes of these reagents: N-H oxaziridines and N-sulfonyl oxaziridines, focusing on their performance in nitrogen transfer reactions, supported by experimental data.
Executive Summary
N-H and N-sulfonyl oxaziridines exhibit divergent reactivity profiles primarily dictated by the electronic nature of the substituent on the nitrogen atom.
-
N-H oxaziridines are highly effective reagents for the electrophilic transfer of an -NH group . The small, non-electron-withdrawing hydrogen substituent renders the nitrogen atom susceptible to nucleophilic attack. While historically plagued by instability requiring in situ generation, the development of sterically hindered and more stable N-H oxaziridines has broadened their synthetic utility.
-
N-Sulfonyl oxaziridines , often referred to as Davis reagents, are predominantly utilized as powerful electrophilic oxygen transfer agents . The strongly electron-withdrawing sulfonyl group enhances the electrophilicity of the oxygen atom and increases the leaving group ability of the resulting N-sulfonyl imine, thus favoring oxygen transfer. Nitrogen transfer from N-sulfonyl oxaziridines is rare but has been observed in specific contexts, such as intramolecular C-H amination catalyzed by a transition metal.[1]
This guide will delve into the quantitative performance of these two classes of reagents in nitrogen transfer reactions, provide detailed experimental protocols for key transformations, and visually represent the underlying mechanistic principles.
Data Presentation: Performance in Nitrogen Transfer Reactions
The following tables summarize the performance of N-H and N-sulfonyl oxaziridines in representative nitrogen transfer reactions.
N-H and N-Boc Oxaziridines: Amination of Organometallic Reagents
N-H and N-Boc (tert-butoxycarbonyl) oxaziridines have proven effective for the amination of organometallic reagents, providing a direct route to primary amines.
| Oxaziridine Reagent | Organometallic Substrate | Product | Yield (%) | Reference |
| Fenchone-derived N-H oxaziridine | Phenylmagnesium bromide | Aniline | 95 | [2] |
| Fenchone-derived N-H oxaziridine | 4-Methoxyphenylmagnesium bromide | 4-Methoxyaniline | 92 | [2] |
| Fenchone-derived N-H oxaziridine | 4-Chlorophenylmagnesium bromide | 4-Chloroaniline | 85 | [2] |
| N-Boc-3-(4-cyanophenyl)oxaziridine | Diphenylzinc | N-Boc-aniline | 75 | [3] |
| N-Boc-3-(4-cyanophenyl)oxaziridine | Di(p-tolyl)zinc | N-Boc-4-methylaniline | 72 | [3] |
N-H and N-Boc Oxaziridines: Amination of Amines
The amination of primary and secondary amines with N-H and N-Boc oxaziridines provides access to hydrazines, which are valuable synthetic intermediates.
| Oxaziridine Reagent | Amine Substrate | Product | Yield (%) | Reference |
| N-Boc-3-(trichloromethyl)oxaziridine | Morpholine | N-Boc-N'-aminomorpholine | 92 | [4] |
| N-Boc-3-(trichloromethyl)oxaziridine | Methyl L-phenylalaninate | Methyl L-2-(N-Boc-hydrazinyl)-3-phenylpropanoate | 56 | [4] |
| Diethylketomalonate-derived N-Boc oxaziridine | Benzylamine | N-Boc-N'-benzylhydrazine | 95 | |
| Diethylketomalonate-derived N-Boc oxaziridine | Aniline | N-Boc-N'-phenylhydrazine | 85 |
N-Sulfonyl Oxaziridines: Intramolecular C-H Amination
While primarily oxygen transfer reagents, N-sulfonyl oxaziridines can undergo nitrogen transfer in specific, catalyzed reactions. A notable example is the copper-catalyzed intramolecular amination of sp³ C-H bonds.[1]
| Oxaziridine Substrate | Catalyst | Product | Yield (%) | Reference |
| N-(4-methylphenyl)sulfonyl-2-isopropyloxaziridine | CuCl₂ (10 mol%) | 2-isopropyl-3-(4-methylphenyl)sulfonyl-1-oxa-2,3-diazaspiro[4.5]decane | 85 | [1] |
| N-(4-nitrophenyl)sulfonyl-2-phenyloxaziridine | Cu(OTf)₂ (10 mol%) | 2-phenyl-3-(4-nitrophenyl)sulfonyl-1-oxa-2,3-diazaspiro[4.5]decane | 78 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of a Fenchone-Derived N-H Oxaziridine
This procedure describes the synthesis of a stable, fenchone-derived N-H oxaziridine, which can be used for the amination of organometallic reagents.
Materials:
-
(-)-Fenchone
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (-)-fenchone (1.0 eq) in diethyl ether, add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in water.
-
Cool the mixture to 0 °C and add a solution of sodium hydroxide (2.5 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-H oxaziridine.
-
The crude product can be purified by column chromatography on silica gel.
General Procedure for the Amination of Grignard Reagents with Fenchone-Derived N-H Oxaziridine[2]
Materials:
-
Fenchone-derived N-H oxaziridine
-
Grignard reagent (solution in THF or diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Dichloromethane
Procedure:
-
Dissolve the fenchone-derived N-H oxaziridine (1.2 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the Grignard reagent (1.0 eq) dropwise to the oxaziridine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Acidify the mixture with 1 M hydrochloric acid and extract with dichloromethane to remove the fenchone imine byproduct.
-
Basify the aqueous layer with 1 M sodium hydroxide until pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the primary amine.
General Procedure for the Amination of Primary Amines with N-Boc-3-(trichloromethyl)oxaziridine[4]
Materials:
-
N-Boc-3-(trichloromethyl)oxaziridine
-
Primary amine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of N-Boc-3-(trichloromethyl)oxaziridine (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding N-Boc-hydrazine.
Mandatory Visualization
Signaling Pathways and Logical Relationships
The following diagrams illustrate the factors influencing the reactivity of oxaziridines and the general workflow for electrophilic amination.
Caption: Factors influencing oxaziridine reactivity.
Caption: General workflow for electrophilic amination.
Reaction Mechanism
The mechanism of electrophilic amination of an organometallic reagent with an N-H oxaziridine is depicted below.
Caption: Mechanism of electrophilic amination.
Conclusion
In the realm of electrophilic nitrogen transfer, N-H and N-acyl oxaziridines stand out as the reagents of choice. Their reactivity can be tuned by the steric and electronic properties of the substituents on the oxaziridine ring, allowing for the efficient amination of a variety of nucleophiles. While N-sulfonyl oxaziridines are invaluable for oxygen transfer reactions, their application in nitrogen transfer is limited to specific, often catalyzed, transformations. For drug development professionals and synthetic chemists, a thorough understanding of these differences is paramount for the strategic design of synthetic routes to novel nitrogen-containing molecules. The development of more stable and user-friendly N-H oxaziridine reagents continues to expand the horizons of electrophilic amination.
References
Safety Operating Guide
Prudent Disposal of Oxaziridine-Containing Compounds: A Step-by-Step Guide
Disclaimer: The chemical name "oxaziridin-2-ol" does not correspond to a standard, readily identifiable chemical structure. Therefore, this document provides essential safety and logistical information for the proper disposal of the general class of oxaziridine-containing compounds. Researchers, scientists, and drug development professionals must adapt these procedures based on the specific properties and associated Safety Data Sheet (SDS) of the particular oxaziridine compound being handled.
Oxaziridines are a class of heterocyclic organic compounds containing a three-membered ring with one oxygen, one nitrogen, and one carbon atom. The strained nature of this ring and the weak nitrogen-oxygen bond make these compounds highly reactive and potential oxidizing agents.[1] Improper disposal can lead to hazardous reactions. This guide outlines a general, step-by-step procedure for the safe quenching and disposal of small quantities of oxaziridine compounds in a laboratory setting.
I. Hazard Assessment and Precautionary Measures
Before beginning any disposal procedure, a thorough hazard assessment is mandatory. Consult the specific Safety Data Sheet (SDS) for the oxaziridine compound in use. Key hazards associated with oxaziridines include skin, eye, and respiratory irritation.[2][3]
Personal Protective Equipment (PPE) is non-negotiable:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All operations should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
II. General Reactivity and Decomposition of Oxaziridines
Understanding the reactivity of the oxaziridine ring is crucial for safe handling and disposal. The following table summarizes key reactive pathways.
| Reactivity/Decomposition Pathway | Description | Potential Hazard during Disposal |
| Oxygen Atom Transfer | Oxaziridines, particularly N-sulfonyloxaziridines, are effective electrophilic oxygen transfer agents, capable of oxidizing nucleophiles such as enolates, sulfides, and amines.[4][5] | Vigorous, exothermic reaction with incompatible waste materials. |
| Nitrogen Atom Transfer | Oxaziridines with small N-substituents (e.g., N-H, N-alkyl) can act as electrophilic aminating agents. | Potential for unexpected and hazardous reactions with nucleophilic waste. |
| Ring-Opening Reactions | The strained three-membered ring is susceptible to opening by various nucleophiles.[6][7] | Controlled ring-opening is the basis for safe quenching. Uncontrolled reactions can be hazardous. |
| Thermal Rearrangement | Oxaziridines can thermally rearrange to form nitrones. | Heating during disposal should be avoided as it can lead to uncontrolled decomposition. |
| Photochemical Rearrangement | UV light can induce radical-mediated rearrangements. | Avoid exposure to direct sunlight or UV sources during storage and disposal. |
| Exothermic Decomposition | Reactions with certain substrates, such as electron-rich indoles, can lead to rapid and exothermic decomposition.[8] | Mixing with unknown waste could trigger a dangerous exothermic event. |
III. Step-by-Step Disposal Protocol for Small Quantities of Oxaziridines
This protocol is designed for the quenching of small, research-scale quantities (typically < 5 g) of an oxaziridine compound.
Materials Needed:
-
Appropriate Personal Protective Equipment (PPE)
-
Certified Chemical Fume Hood
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size (at least 10 times the volume of the quenching solution)
-
Addition funnel (optional, but recommended for controlled addition)
-
Quenching solution: A freshly prepared 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Sodium bicarbonate (NaHCO₃) for neutralization.
-
pH paper or pH meter.
-
Appropriately labeled hazardous waste container.
Experimental Protocol:
-
Preparation:
-
Don all required PPE and perform all subsequent steps in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare a 10% (w/v) aqueous solution of sodium bisulfite or sodium thiosulfate. For every 1 gram of oxaziridine, prepare at least 50 mL of quenching solution.
-
-
Quenching Procedure:
-
In a beaker or flask, place the quenching solution and a magnetic stir bar. Begin gentle stirring.
-
If the oxaziridine is in a solvent, ensure the solvent is compatible with the aqueous quenching solution. If not, the oxaziridine should be carefully added as a solution in a water-miscible solvent like tetrahydrofuran (THF) or acetone.
-
Slowly and cautiously add the oxaziridine compound or its solution to the stirring quenching solution. The addition should be dropwise or in very small portions to control the reaction rate and any potential exotherm. An ice bath can be used to cool the reaction vessel as a precautionary measure.
-
After the addition is complete, continue stirring the mixture at room temperature for a minimum of one hour to ensure the complete destruction of the oxaziridine.
-
-
Neutralization and Disposal:
-
Once the quenching reaction is complete, check the pH of the solution.
-
Neutralize the solution by slowly adding sodium bicarbonate until the pH is between 6 and 8. Be cautious as gas evolution (carbon dioxide) may occur if the solution is acidic.
-
The final, neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for aqueous chemical waste.
-
Consult your institution's environmental health and safety (EHS) office for final disposal procedures.[2]
-
IV. Logical Workflow for Oxaziridine Disposal
The following diagram illustrates the decision-making process for the safe disposal of oxaziridine-containing waste.
References
- 1. Oxaziridine - Wikipedia [en.wikipedia.org]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxaziridine-Mediated Oxyamination of Indoles: An Approach to 3-Aminoindoles and Enantioenriched 3-Aminopyrroloindolines - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Oxaziridin-2-ol
This guide provides crucial safety and logistical information for the proper handling and disposal of Oxaziridin-2-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is also harmful if swallowed.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | Prevents skin contact, which can lead to irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. | Minimizes the risk of respiratory tract irritation.[1][2] |
| Body Protection | Wear protective clothing to cover exposed skin. | Provides an additional barrier against accidental spills or contact.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation :
-
Handling :
-
Storage :
Emergency and Disposal Plan
Table 2: Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1] |
Disposal Plan:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Contaminated materials should be treated as hazardous waste.
-
Do not allow the product to enter drains.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
